SB234551
Beschreibung
Eigenschaften
IUPAC Name |
2-[[2-[2-butyl-4-[(E)-2-carboxy-3-(6-methoxy-1,3-benzodioxol-5-yl)prop-1-enyl]pyrazol-3-yl]-5-methoxyphenoxy]methyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H34N2O9/c1-4-5-12-36-32(27-11-10-25(41-2)16-29(27)43-19-21-8-6-7-9-26(21)34(39)40)24(18-35-36)14-23(33(37)38)13-22-15-30-31(45-20-44-30)17-28(22)42-3/h6-11,14-18H,4-5,12-13,19-20H2,1-3H3,(H,37,38)(H,39,40)/b23-14+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCHCGWZNXSZKJY-OEAKJJBVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=C(C=N1)C=C(CC2=CC3=C(C=C2OC)OCO3)C(=O)O)C4=C(C=C(C=C4)OC)OCC5=CC=CC=C5C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCN1C(=C(C=N1)/C=C(\CC2=CC3=C(C=C2OC)OCO3)/C(=O)O)C4=C(C=C(C=C4)OC)OCC5=CC=CC=C5C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H34N2O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
614.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
SB234551: A Technical Guide to its Mechanism of Action as a Selective ETA Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Core Abstract: SB234551 is a potent and highly selective nonpeptide antagonist of the endothelin-A (ETA) receptor. This document provides an in-depth technical overview of its mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of its pharmacological activity. The data presented herein demonstrates that this compound exhibits high affinity for the ETA receptor while displaying significantly lower affinity for the ETB receptor, making it a valuable tool for investigating the physiological and pathophysiological roles of the endothelin system.
Core Mechanism of Action: Selective ETA Receptor Blockade
This compound functions as a competitive antagonist at the ETA receptor. Its primary mechanism involves binding to the ETA receptor with high affinity, thereby preventing the endogenous ligand, endothelin-1 (B181129) (ET-1), from binding and activating the receptor. This blockade inhibits the downstream signaling cascade typically initiated by ET-1 binding to ETA receptors, which primarily mediates vasoconstriction and cell proliferation. The selectivity of this compound for the ETA over the ETB receptor is a key feature of its pharmacological profile.
Signaling Pathway of Endothelin-1 and the Action of this compound
The following diagram illustrates the signaling pathway of Endothelin-1 (ET-1) through its ETA and ETB receptors and clarifies the point of intervention for this compound.
Caption: Mechanism of this compound as a selective ETA receptor antagonist.
Quantitative Pharmacological Data
The following tables summarize the key quantitative data that define the pharmacological profile of this compound.
Table 1: Receptor Binding Affinity
| Receptor | Radioligand | Preparation | Ki (nM) | Reference |
| Human ETA | [125I]-ET-1 | Cloned Receptors | 0.13 | [1] |
| Human ETB | [125I]-ET-1 | Cloned Receptors | 500 | [1] |
Table 2: Functional Antagonist Activity
| Tissue Preparation | Agonist | Receptor Type | Kb (nM) | IC50 (µM) | Reference |
| Isolated Rat Aorta | Endothelin-1 | ETA | 1.9 | - | [1] |
| Isolated Human Pulmonary Artery | Endothelin-1 | ETA | 1.0 | - | [1] |
| Isolated Rabbit Pulmonary Artery | Sarafotoxin S6c | ETB | 555 | - | [1] |
| Endothelium-dependent Relaxation | Sarafotoxin S6c | ETB | - | 7 | [1] |
Table 3: In Vivo Pharmacokinetics (Rat)
| Parameter | Value | Unit | Reference |
| Bioavailability (Oral) | 30 | % | [1] |
| Plasma Half-life | 125 | min | [1] |
| Systemic Clearance | 25.0 | ml/min/kg | [1] |
Experimental Protocols
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of this compound for human cloned ETA and ETB receptors.
Methodology:
-
Receptor Preparation: Membranes from cells stably expressing human cloned ETA or ETB receptors were prepared.
-
Incubation: The membranes were incubated with the radioligand [125I]-endothelin-1 and various concentrations of the competitor, this compound.
-
Separation: Bound and free radioligand were separated by filtration.
-
Quantification: The amount of bound radioactivity was determined using a gamma counter.
-
Data Analysis: The concentration of this compound that inhibited 50% of the specific binding of the radioligand (IC50) was calculated. The Ki values were then determined using the Cheng-Prusoff equation.[1]
In Vitro Functional Assays (Isolated Tissues)
Objective: To assess the functional antagonist activity (Kb) of this compound in isolated vascular tissues.
Methodology:
-
Tissue Preparation: Rings of rat aorta, human pulmonary artery, or rabbit pulmonary artery were mounted in organ baths containing a physiological salt solution and aerated with 95% O2 / 5% CO2.
-
Concentration-Response Curves: Cumulative concentration-response curves to an agonist (endothelin-1 for ETA-mediated contraction, sarafotoxin S6c for ETB-mediated responses) were generated in the absence and presence of increasing concentrations of this compound.
-
Data Analysis: The antagonist dissociation constant (Kb) was calculated from the rightward shift of the agonist concentration-response curves in the presence of the antagonist, using the Schild equation.[1]
Experimental Workflow: In Vitro Functional Assay
References
SB234551: A Technical Guide to its Endothelin-A Receptor Antagonist Activity
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the pharmacological characteristics of SB234551, a potent and selective nonpeptide antagonist of the endothelin-A (ETA) receptor. This document collates quantitative data, detailed experimental methodologies, and visual representations of the associated signaling pathways and experimental workflows to serve as a vital resource for professionals in the field of drug discovery and development.
Core Pharmacological Data
This compound exhibits high affinity and selectivity for the human ETA receptor over the endothelin-B (ETB) receptor. Its antagonist activity has been characterized through in vitro binding assays, functional pharmacological studies in isolated tissues, and in vivo models.
Quantitative Data Summary
The following tables summarize the key quantitative parameters defining the antagonist activity of this compound.
| Binding Affinity (Ki) | |
| Receptor | Ki (nM) |
| Human ETA | 0.13[1] |
| Human ETB | 500[1] |
| Functional Antagonist Activity (Kb and IC50) | ||
| Assay | Tissue | Value (nM) |
| ETA Receptor-Mediated Vascular Contraction (Kb) | Isolated Rat Aorta | 1.9[1] |
| ETA Receptor-Mediated Vascular Contraction (Kb) | Isolated Human Pulmonary Artery | 1.0[1] |
| ETB Receptor-Mediated Vasoconstriction (Kb) | Isolated Rabbit Pulmonary Artery | 555[1] |
| ETB Receptor-Mediated Endothelium-Dependent Relaxation (IC50) | Not Specified | 7000 (7 µM)[1] |
| In Vivo Pharmacokinetics (Rat Model) | |
| Parameter | Value |
| Bioavailability (Oral) | 30%[1] |
| Plasma Half-life | 125 min[1] |
| Systemic Clearance | 25.0 ml/min/kg[1] |
Mechanism of Action: ETA Receptor Signaling Pathway
Endothelin-1 (ET-1) binding to the ETA receptor, a G-protein coupled receptor (GPCR), primarily activates the Gq/11 protein. This initiates a signaling cascade leading to vasoconstriction and cell proliferation. This compound acts as a competitive antagonist, blocking the binding of ET-1 to the ETA receptor and thereby inhibiting these downstream effects.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the characterization of this compound, reconstructed based on the original research abstract and standard pharmacological laboratory practices.
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for human ETA and ETB receptors.
Materials:
-
Membrane preparations from cells expressing cloned human ETA or ETB receptors.
-
Radioligand: [125I]-Endothelin-1.
-
This compound stock solution.
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Wash buffer (ice-cold).
-
Glass fiber filters.
-
Scintillation fluid.
-
Gamma counter.
Procedure:
-
Incubate membrane preparations with a fixed concentration of [125I]-ET-1 and varying concentrations of this compound in binding buffer.
-
Allow the reaction to reach equilibrium (e.g., 60-120 minutes at 25°C).
-
Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters rapidly with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
Non-specific binding is determined in the presence of a saturating concentration of unlabeled ET-1.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value (concentration of this compound that inhibits 50% of specific [125I]-ET-1 binding) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Antagonism in Isolated Tissues
Objective: To determine the functional antagonist potency (Kb) of this compound at ETA and ETB receptors in isolated vascular tissues.
Materials:
-
Male Wistar rats, human pulmonary artery tissue, New Zealand White rabbits.
-
Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11.1).
-
Endothelin-1 (ET-1) and Sarafotoxin S6c (for ETB receptor) stock solutions.
-
This compound stock solution.
-
Organ baths with isometric force transducers.
-
Data acquisition system.
Procedure:
-
Isolate the thoracic aorta from rats, human pulmonary artery, or rabbit pulmonary artery and cut into rings (2-4 mm).
-
Suspend the rings in organ baths containing Krebs-Henseleit solution, maintained at 37°C and gassed with 95% O2 / 5% CO2.
-
Allow the tissues to equilibrate under a resting tension (e.g., 1-2 g) for at least 60 minutes.
-
Construct cumulative concentration-response curves to ET-1 (for ETA) or Sarafotoxin S6c (for ETB) to establish a baseline contractile response.
-
Wash the tissues and allow them to return to baseline.
-
Incubate the tissues with a fixed concentration of this compound for a predetermined period (e.g., 30-60 minutes).
-
Repeat the cumulative concentration-response curve to the agonist in the presence of this compound.
-
Perform this procedure with several concentrations of this compound.
-
Analyze the data using a Schild plot to determine the pA2 value, from which the Kb is calculated. A Schild plot with a slope not significantly different from unity is indicative of competitive antagonism.
In Vivo Pressor Response Assay
Objective: To evaluate the in vivo efficacy of this compound in antagonizing the pressor effects of exogenous ET-1 in conscious rats.
Materials:
-
Conscious, male Sprague-Dawley rats, instrumented with arterial and venous catheters.
-
Endothelin-1 stock solution.
-
This compound for intravenous administration.
-
Saline (vehicle).
-
Blood pressure transducer and data acquisition system.
Procedure:
-
Allow the catheterized rats to recover from surgery and acclimate to the experimental setup.
-
Record baseline mean arterial pressure (MAP) continuously.
-
Administer a bolus intravenous injection of ET-1 and record the maximal pressor response.
-
After the blood pressure returns to baseline, administer this compound intravenously at various doses (e.g., 0.1, 0.3, 1.0 mg/kg).
-
After a set time following this compound administration, challenge the animal again with the same dose of ET-1 and record the pressor response.
-
A control group of animals should receive the vehicle instead of this compound.
-
Calculate the percentage inhibition of the ET-1-induced pressor response at each dose of this compound.
-
Determine the dose-response relationship for the antagonist activity of this compound.
Experimental Workflow
The characterization of a novel receptor antagonist like this compound typically follows a logical progression from in vitro to in vivo studies.
References
An In-Depth Technical Guide to SB234551: A Selective Endothelin ET(A) Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
SB234551 is a potent and selective non-peptide antagonist of the endothelin-A (ETA) receptor. Endothelin-1 (B181129) (ET-1), a powerful vasoconstrictor peptide, exerts its effects through two main receptor subtypes: ETA and ETB. The selective blockade of the ETA receptor by compounds such as this compound has been a significant area of research for its potential therapeutic applications in various cardiovascular diseases where the endothelin system is implicated. This technical guide provides a comprehensive overview of the chemical structure, properties, and pharmacological profile of this compound, including experimental methodologies and its effects on signaling pathways.
Chemical Structure and Properties
| Property | Value | Reference |
| Compound Class | Synthetic organic | [1] |
| Hydrogen Bond Acceptors | 5 | [1] |
| Hydrogen Bond Donors | 2 | [1] |
| Rotatable Bonds | 14 | [1] |
Pharmacological Properties
This compound is characterized by its high selectivity as an antagonist for the endothelin ETA receptor. This selectivity is crucial as the ETA and ETB receptors can mediate opposing physiological effects.
Mechanism of Action
This compound functions by competitively binding to the ETA receptor, thereby preventing the binding of the endogenous ligand, endothelin-1. This blockade inhibits the downstream signaling cascade that leads to vasoconstriction and other ETA-mediated cellular responses.
In Vivo Studies
Studies in conscious rats have demonstrated the selective inhibitory effects of this compound on the vasoconstrictor actions of exogenously administered endothelin-1.[2] Furthermore, in a model of endotoxemia in rats, this compound was shown to impair the recovery of mean arterial blood pressure, highlighting the role of endogenous endothelin in this pathological state.[2] In conscious dogs, this compound was observed to unmask ETB receptor-mediated renal vasodilation by blocking the ETA receptor-mediated vasoconstrictor effects of endothelin-1.[3]
Experimental Protocols
Cardiovascular Responses to Endotoxemia in Conscious Rats
A detailed experimental protocol to assess the effects of this compound on the cardiovascular responses to endotoxemia can be outlined as follows:
Objective: To determine the role of endogenous endothelin in the hemodynamic changes induced by lipopolysaccharide (LPS) infusion.
Animal Model: Conscious, freely moving, male Long Evans rats.[2]
Experimental Groups:
-
Vehicle control + LPS infusion
-
This compound + LPS infusion
Drug Administration:
-
This compound is administered as a primed intravenous infusion. A typical dose is a 0.3 mg/kg bolus followed by a 0.3 mg/kg/h infusion.[2]
-
LPS is infused intravenously at a rate of 150 µg/kg/h.[2]
Hemodynamic Monitoring:
-
Mean arterial blood pressure, heart rate, and regional vascular conductance (e.g., renal, superior mesenteric, and hindquarters) are continuously monitored.
Procedure:
-
On day one, baseline hemodynamic responses to exogenous endothelin-1 (25, 50, and 250 pmol/kg i.v.) are assessed in the presence of either vehicle or this compound to confirm the antagonist's efficacy and selectivity.[2]
-
On day two, the effects of this compound on the hemodynamic responses to a continuous LPS infusion are determined over several hours.[2]
Data Analysis:
-
Changes in hemodynamic parameters from baseline are calculated and compared between the vehicle and this compound treated groups.
References
- 1. researchgate.net [researchgate.net]
- 2. Effects of the novel selective endothelin ET(A) receptor antagonist, SB 234551, on the cardiovascular responses to endotoxaemia in conscious rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SB 234551, a novel endothelin--A receptor antagonist, unmasks endothelin-induced renal vasodilatation in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Biological Pathway of SB234551
For Researchers, Scientists, and Drug Development Professionals
Abstract
SB234551 is a potent and selective inhibitor of the Rearranged during Transfection (RET) receptor tyrosine kinase, a key signaling protein implicated in the development and progression of various cancers. This technical guide provides a comprehensive overview of a proposed synthetic pathway for this compound, based on established methodologies for analogous pyrazolo[3,4-d]pyrimidine derivatives. Detailed experimental protocols, a summary of expected quantitative data, and visualizations of the synthetic route and the targeted biological signaling pathway are presented to facilitate further research and development in this area.
Introduction
The pyrazolo[3,4-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors. This compound, chemically known as 1-isopropyl-3-(6-methoxypyridin-3-yl)-N-(methylsulfonyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, has emerged as a significant molecule due to its potent inhibition of the RET kinase. Dysregulation of the RET signaling pathway is a known driver in several cancers, including medullary and papillary thyroid carcinomas, and non-small cell lung cancer. This guide details a feasible synthetic approach to this compound and elucidates its mechanism of action through the inhibition of the RET signaling cascade.
Proposed Synthesis Pathway of this compound
The synthesis of this compound can be envisioned as a three-step process starting from the commercially available 4-amino-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine. The key transformations involve an iodination of the pyrazole (B372694) ring, followed by a Suzuki-Miyaura cross-coupling reaction to introduce the methoxypyridine moiety, and a final sulfonylation of the exocyclic amine.
Synthetic Scheme
Caption: Proposed three-step synthesis of this compound.
Experimental Protocols
The following protocols are adapted from established procedures for the synthesis of structurally related pyrazolo[3,4-d]pyrimidine derivatives.
Step 1: Synthesis of 1-Isopropyl-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine
-
Materials: 4-Amino-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine, N-Iodosuccinimide (NIS), Dimethylformamide (DMF).
-
Procedure: To a solution of 4-amino-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine (1.0 eq) in DMF, N-iodosuccinimide (1.1 eq) is added portion-wise at room temperature. The reaction mixture is stirred for 12-16 hours. Upon completion, the reaction is quenched with a saturated aqueous solution of sodium thiosulfate (B1220275) and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (B86663), and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel.
Step 2: Synthesis of 1-Isopropyl-3-(6-methoxypyridin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
-
Materials: 1-Isopropyl-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine, 6-Methoxypyridin-3-ylboronic acid, Tetrakis(triphenylphosphine)palladium(0), Sodium carbonate, 1,4-Dioxane (B91453), Water.
-
Procedure: A mixture of 1-isopropyl-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine (1.0 eq), 6-methoxypyridin-3-ylboronic acid (1.5 eq), tetrakis(triphenylphosphine)palladium(0) (0.05 eq), and sodium carbonate (2.0 eq) in a 3:1 mixture of 1,4-dioxane and water is degassed with argon for 15 minutes. The reaction mixture is then heated to 90 °C and stirred for 8-12 hours. After cooling to room temperature, the mixture is diluted with water and extracted with ethyl acetate. The organic layer is washed with brine, dried, and concentrated. The residue is purified by flash chromatography.
Step 3: Synthesis of this compound (1-isopropyl-3-(6-methoxypyridin-3-yl)-N-(methylsulfonyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine)
-
Materials: 1-Isopropyl-3-(6-methoxypyridin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, Methanesulfonyl chloride, Pyridine, Dichloromethane (DCM).
-
Procedure: To a solution of 1-isopropyl-3-(6-methoxypyridin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (1.0 eq) in pyridine and DCM at 0 °C, methanesulfonyl chloride (1.2 eq) is added dropwise. The reaction is allowed to warm to room temperature and stirred for 4-6 hours. The reaction is then quenched with water and extracted with DCM. The combined organic layers are washed with 1M HCl, saturated sodium bicarbonate solution, and brine. After drying over sodium sulfate and concentration, the crude product is purified by recrystallization or column chromatography to afford this compound.
Quantitative Data
The following table summarizes the expected yields and key characterization data for the intermediates and the final product, based on analogous reactions reported in the literature.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Expected Yield (%) |
| 1-Isopropyl-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine | C₈H₁₀IN₅ | 303.10 | Solid | 85-95 |
| 1-Isopropyl-3-(6-methoxypyridin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine | C₁₄H₁₆N₆O | 284.32 | Solid | 60-75 |
| This compound | C₁₅H₁₈N₆O₃S | 378.41 | Solid | 70-85 |
Biological Target and Signaling Pathway
This compound is a potent inhibitor of the RET (Rearranged during Transfection) receptor tyrosine kinase. The RET signaling pathway plays a crucial role in cell growth, differentiation, and survival. In a normal physiological state, the binding of a glial cell line-derived neurotrophic factor (GDNF) family ligand to its co-receptor (GFRα) induces the dimerization and autophosphorylation of the RET receptor. This activation triggers downstream signaling cascades, including the RAS/MAPK and PI3K/AKT pathways. In certain cancers, mutations or rearrangements of the RET gene lead to its constitutive activation, resulting in uncontrolled cell proliferation and tumor growth. This compound exerts its therapeutic effect by binding to the ATP-binding pocket of the RET kinase domain, thereby preventing its phosphorylation and blocking the downstream signaling pathways.
RET Signaling Pathway and Inhibition by this compound
Caption: The RET signaling pathway and its inhibition by this compound.
Conclusion
This technical guide outlines a robust and plausible synthetic pathway for the potent RET kinase inhibitor, this compound. The detailed experimental protocols and expected quantitative data provide a solid foundation for researchers to synthesize this compound for further investigation. The visualization of the RET signaling pathway clarifies the mechanism of action of this compound, highlighting its potential as a targeted cancer therapeutic. This comprehensive resource aims to accelerate research and development efforts in the field of RET-driven malignancies.
SB234551: A Technical Deep Dive into its Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery and development history of SB234551, a potent and selective endothelin-A (ET-A) receptor antagonist. This document details the compound's pharmacological profile, the experimental methodologies used in its characterization, and the key findings from preclinical studies.
Introduction
Endothelin-1 (ET-1) is a potent vasoconstrictor peptide that plays a crucial role in various physiological and pathophysiological processes, including cardiovascular, renal, and pulmonary functions. The biological effects of ET-1 are mediated through two main G protein-coupled receptor subtypes: ET-A and ET-B. The ET-A receptor is predominantly located on vascular smooth muscle cells and mediates vasoconstriction and cell proliferation. In contrast, the ET-B receptor, found on endothelial cells, is involved in vasodilation via the release of nitric oxide and prostacyclin, as well as in the clearance of ET-1.
Selective blockade of the ET-A receptor has been a key therapeutic strategy for diseases characterized by excessive vasoconstriction and vascular remodeling, such as hypertension, heart failure, and renal disease. This compound emerged from the drug discovery programs at SmithKline Beecham Pharmaceuticals as a high-affinity, selective, nonpeptide antagonist of the ET-A receptor.
Discovery and Synthesis
The discovery of this compound is rooted in the extensive medicinal chemistry efforts to develop nonpeptide endothelin receptor antagonists. While a specific publication detailing the lead discovery and optimization of this compound is not publicly available, the scientific literature and patent filings from SmithKline Beecham indicate a focus on pyrazole-based scaffolds.
The synthesis of pyrazole-based endothelin antagonists, as described in the patent literature (US5969151A), generally involves a multi-step synthetic route. Although the exact protocol for this compound is not explicitly detailed in the available public documents, a representative synthetic scheme for this class of compounds is outlined below.
Representative Synthesis Workflow
Caption: Generalized synthetic workflow for pyrazole-based endothelin antagonists.
Pharmacological Profile
This compound has been characterized through a series of in vitro and in vivo studies to determine its potency, selectivity, and functional activity as an ET-A receptor antagonist.
In Vitro Pharmacology
The in vitro pharmacological properties of this compound were assessed using radioligand binding assays and functional assays in isolated tissues.
Table 1: In Vitro Pharmacological Data for this compound
| Parameter | Receptor | Species | Tissue/Cell Line | Value |
| Binding Affinity (Ki) | ET-A | Human | Cloned Receptors | 0.13 nM |
| ET-B | Human | Cloned Receptors | 500 nM | |
| Functional Antagonism (Kb) | ET-A | Rat | Isolated Aorta | 1.9 nM |
| ET-A | Human | Isolated Pulmonary Artery | 1.0 nM | |
| ET-B | Rabbit | Isolated Pulmonary Artery | 555 nM |
These data demonstrate that this compound is a highly potent ET-A receptor antagonist with approximately 3800-fold selectivity over the ET-B receptor in binding assays.
In Vivo Pharmacology
The in vivo efficacy of this compound was evaluated in conscious, chronically instrumented animal models.
Table 2: In Vivo Pharmacological and Pharmacokinetic Data for this compound in Rats
| Parameter | Route | Dose | Effect |
| Inhibition of ET-1 Pressor Response | i.v. | 0.1 - 1.0 mg/kg | Dose-dependent inhibition |
| Oral Bioavailability | p.o. | - | 30% |
| Plasma Half-life (t1/2) | i.v. | - | 125 min |
| Systemic Clearance | i.v. | - | 25.0 ml/min/kg |
Further in vivo studies in conscious dogs demonstrated the functional consequences of ET-A receptor blockade with this compound.[1]
Table 3: Hemodynamic Effects of this compound in Conscious Dogs during ET-1 Infusion [1]
| Parameter | ET-1 Infusion (10 ng/kg/min) | ET-1 + this compound (30 µg/kg/min) |
| Mean Arterial Pressure | Significant Increase | Abolished Increase |
| Renal Plasma Flow | Significant Reduction | Significant Increase |
| Glomerular Filtration Rate | Significant Reduction | Abolished Reduction |
| Urinary Sodium Excretion | Significant Reduction | Significant Increase |
These findings indicate that this compound effectively blocks the vasoconstrictor effects of ET-1 and can unmask ET-B receptor-mediated renal vasodilation and natriuresis.[1]
Experimental Protocols
The following sections provide detailed methodologies for the key experiments used to characterize this compound.
Radioligand Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for ET-A and ET-B receptors.
Caption: Workflow for the endothelin receptor radioligand binding assay.
Protocol Details:
-
Membrane Preparation: Membranes are prepared from cell lines stably expressing either human ET-A or ET-B receptors.
-
Incubation: Membranes are incubated in a buffer solution containing a fixed concentration of [125I]ET-1 and a range of concentrations of the test compound (this compound). Non-specific binding is determined in the presence of a high concentration of unlabeled ET-1.
-
Separation: The incubation is terminated by rapid filtration through glass fiber filters to separate receptor-bound from free radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a gamma counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, which is then converted to a Ki value using the Cheng-Prusoff equation.
In Vivo Hemodynamic Studies in Conscious Animals
This protocol outlines the methodology for assessing the in vivo effects of this compound on cardiovascular and renal hemodynamics in conscious, chronically instrumented dogs.
Caption: Workflow for in vivo hemodynamic studies in conscious dogs.
Protocol Details:
-
Surgical Instrumentation: Animals are surgically instrumented with arterial and venous catheters for blood pressure monitoring and drug administration, respectively. Renal blood flow is measured using an electromagnetic or ultrasonic flow probe placed around the renal artery. Glomerular filtration rate (GFR) can be determined by the clearance of an exogenous marker such as inulin (B196767) or iohexol.
-
Recovery: A post-operative recovery period allows the animals to return to their normal physiological state.
-
Experimental Procedure: After a baseline measurement period, a continuous intravenous infusion of ET-1 is initiated. Once a stable hemodynamic response is achieved, this compound is co-infused.
-
Data Acquisition and Analysis: Cardiovascular and renal parameters are continuously recorded and analyzed to determine the effects of ET-1 and the antagonist.
Signaling Pathway
This compound exerts its pharmacological effect by blocking the signaling cascade initiated by the binding of ET-1 to the ET-A receptor.
Caption: Simplified signaling pathway of the ET-A receptor and the inhibitory action of this compound.
Development Status
The publicly available information on this compound is primarily from preclinical studies conducted in the late 1990s. There is no readily available information to suggest that this compound progressed into clinical development. It is likely that this compound served as a valuable pharmacological tool for understanding the role of the ET-A receptor in various physiological and pathological conditions, and informed the development of other endothelin receptor antagonists.
Conclusion
This compound is a potent and highly selective nonpeptide ET-A receptor antagonist that was extensively characterized in preclinical studies. The data generated from these studies have contributed significantly to the understanding of the endothelin system and the therapeutic potential of ET-A receptor blockade. While this compound itself may not have advanced to clinical use, the knowledge gained from its development has been instrumental in the broader field of endothelin receptor antagonist research and development.
References
SB234551: A Technical Guide to Receptor Binding Affinity and Kinetics
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the receptor binding affinity and kinetics of SB234551, a potent and selective nonpeptide endothelin type A (ETA) receptor antagonist. This document summarizes key quantitative data, details experimental methodologies for receptor binding assays, and visualizes the associated signaling pathways.
Receptor Binding Affinity
This compound exhibits a high affinity and selectivity for the human endothelin type A (ETA) receptor over the endothelin type B (ETB) receptor. The binding affinity is typically determined through competitive radioligand binding assays.
Quantitative Binding Data
The following table summarizes the key binding affinity (Ki), antagonist dissociation constant (Kb), and half-maximal inhibitory concentration (IC50) values for this compound.
| Receptor Subtype | Ligand/Agonist | Preparation | Parameter | Value | Reference |
| Human ETA | [125I]-Endothelin-1 | Cloned human receptors | Ki | 0.13 nM | [1] |
| Human ETB | [125I]-Endothelin-1 | Cloned human receptors | Ki | 500 nM | [1] |
| Rat ETA | Endothelin-1 (B181129) | Isolated rat aorta | Kb | 1.9 nM | [1] |
| Human ETA | Endothelin-1 | Isolated human pulmonary artery | Kb | 1.0 nM | [1] |
| Rabbit ETB | Sarafotoxin S6c | Isolated rabbit pulmonary artery | Kb | 555 nM | [1] |
| Rabbit ETB | Sarafotoxin S6c | Endothelium-dependent relaxation | IC50 | 7 µM | [1] |
Experimental Protocols: Radioligand Binding Assay
The determination of this compound's binding affinity for endothelin receptors is primarily achieved through competitive radioligand binding assays. Below is a detailed methodology based on standard protocols for endothelin receptor binding.
Materials and Reagents
-
Membrane Preparation: Membranes from cells expressing cloned human ETA or ETB receptors, or homogenized tissues (e.g., rat aorta, human pulmonary artery).
-
Radioligand: [125I]-Endothelin-1 ([125I]ET-1)
-
Competitor: this compound
-
Incubation Buffer: 50 mM Tris-HCl, pH 7.4, containing 0.1% BSA and 0.5 mM CaCl2.[2]
-
Wash Buffer: Ice-cold 50 mM NaCl, pH 7.4.[2]
-
Filters: Glass fiber filters (e.g., Whatman GF/C), pre-soaked in 0.3% polyethyleneimine.[2]
-
Scintillation Cocktail
-
Gamma Counter
Membrane Preparation
-
Harvest cells or tissues and place them in ice-cold homogenization buffer.
-
Homogenize the sample using a suitable homogenizer.
-
Centrifuge the homogenate at a low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at a high speed (e.g., 40,000 x g) to pellet the membranes.
-
Wash the membrane pellet by resuspending it in fresh buffer and repeating the high-speed centrifugation.
-
Resuspend the final membrane pellet in a suitable buffer, determine the protein concentration (e.g., using a BCA assay), and store at -80°C until use.
Binding Assay Procedure
-
Thaw the membrane preparation on ice and dilute to the desired protein concentration in incubation buffer.
-
In a 96-well plate, add the following to each well in triplicate:
-
Membrane suspension
-
[125I]ET-1 at a final concentration near its Kd value.
-
Increasing concentrations of this compound (for competition curve) or buffer (for total binding).
-
-
To determine non-specific binding, add a high concentration of unlabeled endothelin-1 (e.g., 1 µM) to a set of wells.
-
Incubate the plate at a specified temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 180 minutes).[2][3]
-
Terminate the incubation by rapid filtration of the assay mixture through the pre-soaked glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[2]
-
Measure the radioactivity retained on the filters using a gamma counter.
Data Analysis
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the log concentration of this compound to generate a competition curve.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Signaling Pathways
This compound acts as an antagonist at endothelin receptors, thereby blocking the downstream signaling cascades initiated by endothelin peptides. The ETA and ETB receptors are G protein-coupled receptors (GPCRs) that can couple to various G proteins, including Gq, Gs, and Gi, to activate multiple intracellular signaling pathways.[4][5][6]
ETA Receptor Signaling
Activation of the ETA receptor, primarily located on vascular smooth muscle cells, leads to vasoconstriction.[7] This is mediated through the activation of several signaling cascades.
ETA Receptor Signaling Pathway leading to vasoconstriction.
ETB Receptor Signaling
ETB receptors are located on both endothelial cells and smooth muscle cells. On endothelial cells, their activation typically leads to vasodilation through the production of nitric oxide (NO).[8] On smooth muscle cells, they can contribute to vasoconstriction.[9]
ETB Receptor Signaling in endothelial cells leading to vasodilation.
Experimental Workflow
The following diagram illustrates the typical workflow for a competitive radioligand binding assay to determine the binding affinity of a compound like this compound.
Workflow for a competitive radioligand binding assay.
Conclusion
This compound is a high-affinity antagonist that selectively targets the ETA receptor. The quantitative data and experimental protocols outlined in this guide provide a comprehensive resource for researchers working with this compound. Understanding its binding characteristics and the signaling pathways it modulates is crucial for its application in pharmacological research and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. ahajournals.org [ahajournals.org]
- 4. researchgate.net [researchgate.net]
- 5. Endothelin receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. Structural insights into endothelin receptor signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Endothelin Receptors and Their Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Vascular Endothelin Receptor Type B: Structure, Function and Dysregulation in Vascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
SB234551: A Technical Guide to its High Selectivity for the Endothelin-A Receptor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of SB234551, a potent and highly selective nonpeptide antagonist for the endothelin-A (ETA) receptor. Below, we present its binding and functional selectivity profile, detailed experimental methodologies for assessing its activity, and diagrams illustrating key pathways and workflows.
Core Data Summary: ETA vs. ETB Receptor Selectivity
This compound demonstrates a significant selectivity for the ETA receptor over the ETB receptor across both binding and functional assays. The following tables summarize the key quantitative data that establish this selectivity profile.
Table 1: Receptor Binding Affinity
This table outlines the binding affinity of this compound for human cloned ETA and ETB receptors, as determined by radioligand displacement assays. The inhibition constant (Ki) indicates the concentration of the compound required to occupy 50% of the receptors in the absence of the natural ligand. A lower Ki value signifies higher binding affinity.
| Receptor Subtype | Ligand Displaced | Ki (nM) | Selectivity (ETB Ki / ETA Ki) |
| Human ETA | [¹²⁵I]-Endothelin-1 | 0.13[1] | \multirow{2}{*}{~3846-fold} |
| Human ETB | [¹²⁵I]-Endothelin-1 | 500[1] |
Table 2: Functional Antagonism
This table presents the functional antagonist activity of this compound in various isolated tissue preparations. The antagonist dissociation constant (Kb) and the half-maximal inhibitory concentration (IC50) quantify the compound's ability to block receptor-mediated physiological responses. A lower Kb or IC50 value indicates greater antagonist potency.
| Assay Type | Tissue Preparation | Receptor Target | Agonist | Parameter | Value (nM) |
| Vascular Contraction | Isolated Rat Aorta | ETA | Endothelin-1 (B181129) | Kb | 1.9[1] |
| Vascular Contraction | Isolated Human Pulmonary Artery | ETA | Endothelin-1 | Kb | 1.0[1] |
| Vascular Contraction | Isolated Rabbit Pulmonary Artery | ETB | Sarafotoxin S6c | Kb | 555[1] |
| Endothelium-Dependent Relaxation | (Not specified) | ETB | Sarafotoxin S6c | IC50 | 7000 (7 µM)[1] |
Signaling Pathways and Receptor Function
Endothelin receptors are G-protein coupled receptors that mediate a range of physiological effects. The ETA receptor is primarily located on vascular smooth muscle cells and its activation by endothelin-1 (ET-1) leads to vasoconstriction. The ETB receptor has a more complex role; it is found on both endothelial cells, where it mediates vasodilation via nitric oxide and prostacyclin release, and on smooth muscle cells, where it can also mediate vasoconstriction. This compound's high selectivity for the ETA receptor allows for the specific blockade of ET-1's vasoconstrictive effects while largely sparing the ETB-mediated pathways.
Experimental Protocols
The following sections provide detailed methodologies for the key experiments used to characterize the selectivity of this compound.
Radioligand Binding Assay
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from its receptor.
Methodology:
-
Membrane Preparation: Membranes are prepared from cell lines stably expressing either human cloned ETA or ETB receptors. Cells are homogenized in a cold buffer and centrifuged to pellet the membranes, which are then washed and resuspended in an appropriate assay buffer.
-
Incubation: In a multi-well plate, a fixed concentration of [¹²⁵I]-Endothelin-1 is incubated with the receptor-containing membranes in the presence of a range of concentrations of this compound. Non-specific binding is determined in the presence of a saturating concentration of unlabeled endothelin-1.
-
Filtration: The incubation is terminated by rapid vacuum filtration through glass fiber filters (e.g., Whatman GF/C), which traps the membranes with the bound radioligand. The filters are then washed with ice-cold buffer to remove unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a gamma counter.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of this compound. A sigmoidal dose-response curve is fitted to the data using non-linear regression to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Ki Calculation: The IC50 value is converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Isolated Tissue Functional Assays (Vascular Contraction)
These ex vivo assays measure the functional potency of an antagonist by its ability to inhibit the contraction of isolated blood vessels induced by a receptor agonist.
Methodology:
-
Tissue Preparation: Arteries (e.g., rat thoracic aorta for ETA, rabbit pulmonary artery for ETB) are carefully dissected, cleaned of connective tissue, and cut into rings of a few millimeters in length.
-
Mounting: The arterial rings are mounted between two L-shaped hooks in an organ bath filled with a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and continuously aerated with 95% O₂ and 5% CO₂. One hook is fixed, and the other is connected to an isometric force transducer to record changes in tension.
-
Equilibration: The tissues are allowed to equilibrate for a period under an optimal resting tension.
-
Antagonist Incubation: Tissues are incubated with either vehicle (control) or increasing concentrations of this compound for a set period to allow for receptor binding.
-
Agonist Stimulation: A cumulative concentration-response curve is generated by the stepwise addition of an appropriate agonist. For ETA-mediated contraction in the rat aorta, endothelin-1 is used. For ETB-mediated contraction in the rabbit pulmonary artery, the selective ETB agonist Sarafotoxin S6c is used.
-
Data Recording and Analysis: The contractile responses are recorded. The antagonist effect of this compound is observed as a rightward, parallel shift in the agonist's concentration-response curve. The data are analyzed using Schild regression to calculate the pA₂ value, from which the antagonist dissociation constant (Kb) is derived.
Endothelium-Dependent Relaxation Assay
This functional assay assesses the ability of a compound to inhibit ETB receptor-mediated vasodilation, which is dependent on the vascular endothelium.
Methodology:
-
Tissue Preparation and Mounting: As with the contraction assays, arterial rings with intact endothelium are prepared and mounted in an organ bath.
-
Pre-contraction: The arterial rings are first contracted to a submaximal, stable level using a vasoconstrictor agent (e.g., phenylephrine (B352888) or U46619).
-
Antagonist Incubation: The pre-contracted tissues are then incubated with various concentrations of this compound.
-
Agonist-Induced Relaxation: A cumulative concentration-response curve for relaxation is generated by adding the ETB agonist Sarafotoxin S6c. The activation of endothelial ETB receptors by Sarafotoxin S6c stimulates the release of nitric oxide, leading to smooth muscle relaxation.
-
Data Analysis: The relaxation responses are measured as a percentage reversal of the pre-contraction. The data are then used to determine the IC50 value for this compound's inhibition of this ETB-mediated relaxation.
References
Unraveling Downstream Signaling: A Technical Guide to Putative SB234551 Pathways
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of December 2025, publicly available scientific literature does not contain specific information regarding a compound designated "SB234551" and its associated downstream signaling pathways. The following guide, therefore, provides a comprehensive technical overview of key signaling pathways commonly modulated by small molecule inhibitors in drug discovery, which could serve as a framework for investigating a novel compound like this compound. The data presented are illustrative and based on typical findings for inhibitors of these pathways.
Introduction
Small molecule inhibitors are pivotal in dissecting cellular signaling and have emerged as crucial therapeutics, particularly in oncology. Understanding the precise downstream signaling pathways affected by a novel inhibitor is paramount for elucidating its mechanism of action, identifying biomarkers, and predicting therapeutic efficacy and potential off-target effects. This guide details prominent signaling cascades often implicated in cellular growth, proliferation, and survival, and provides standardized methodologies for their investigation.
Core Signaling Pathways in Drug Discovery
Receptor Tyrosine Kinases (RTKs) are a major class of cell surface receptors that, upon ligand binding, activate a cascade of intracellular signaling events.[1] Dysregulation of these pathways is a hallmark of many cancers.[1] Key downstream pathways include the MAPK/ERK and PI3K/AKT/mTOR cascades.[1] Additionally, the JAK/STAT pathway is a critical signaling hub for cytokines and growth factors.
The MAPK/ERK Signaling Cascade
The Mitogen-Activated Protein Kinase (MAPK) pathway is a central regulator of cell proliferation, differentiation, and survival.[1] Upon RTK activation, the pathway is initiated through RAS, leading to a phosphorylation cascade involving RAF, MEK, and finally ERK, which translocates to the nucleus to regulate gene expression.
The PI3K/AKT/mTOR Signaling Pathway
The Phosphoinositide 3-Kinase (PI3K)/AKT/mTOR pathway is crucial for cell growth, survival, and metabolism. Activated RTKs recruit and activate PI3K, which in turn phosphorylates PIP2 to PIP3. This leads to the activation of AKT, a key signaling node that phosphorylates a multitude of substrates, ultimately activating mTORC1, a master regulator of protein synthesis and cell growth.
The JAK/STAT Signaling Pathway
The Janus Kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) pathway is essential for mediating signals from cytokines and growth factors, playing a critical role in the immune system and development. Ligand binding to cytokine receptors leads to the activation of associated JAKs, which then phosphorylate the receptor, creating docking sites for STAT proteins. Once recruited, STATs are phosphorylated by JAKs, dimerize, and translocate to the nucleus to act as transcription factors.[2]
Quantitative Data for a Hypothetical Inhibitor
The following tables summarize hypothetical quantitative data for a generic small molecule inhibitor targeting an upstream kinase, illustrating the type of data required to characterize its effects on downstream signaling pathways.
Table 1: In Vitro Kinase Inhibition
| Kinase Target | IC50 (nM) |
| Upstream Kinase X | 15 |
| Kinase A | 1,200 |
| Kinase B | >10,000 |
Table 2: Cellular Phosphorylation Inhibition
| Phospho-Protein | Cell Line | IC50 (nM) |
| p-ERK (T202/Y204) | Cancer Cell Line A | 50 |
| p-AKT (S473) | Cancer Cell Line A | 75 |
| p-STAT3 (Y705) | Cancer Cell Line B | 25 |
Table 3: Gene Expression Modulation (Fold Change vs. Vehicle)
| Gene Target | Treatment (100 nM) | Fold Change |
| c-Myc | 24 hours | -2.5 |
| Cyclin D1 | 24 hours | -3.1 |
| Bcl-xL | 24 hours | -1.8 |
Mandatory Visualizations
The following diagrams illustrate the core signaling pathways discussed.
Caption: The MAPK/ERK signaling pathway.
Caption: The PI3K/AKT/mTOR signaling pathway.
Caption: The JAK/STAT signaling pathway.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of findings.
Protocol 1: Western Blotting for Phospho-Protein Analysis
Objective: To determine the effect of a small molecule inhibitor on the phosphorylation status of key downstream signaling proteins.
Materials:
-
Cancer cell lines of interest
-
Cell culture medium and supplements
-
Small molecule inhibitor (e.g., this compound)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p-ERK, anti-total-ERK, anti-p-AKT, anti-total-AKT)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment: Plate cells at a desired density and allow them to adhere overnight. Treat cells with various concentrations of the inhibitor or vehicle (e.g., DMSO) for a specified time (e.g., 1-2 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Normalize protein amounts for each sample, mix with Laemmli buffer, and boil. Load equal amounts of protein onto an SDS-PAGE gel and run to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with primary antibody overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST. Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature. Wash again and apply ECL substrate.
-
Imaging: Capture the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies against total protein to ensure equal loading.
Protocol 2: In Vitro Kinase Assay
Objective: To determine the direct inhibitory effect of a small molecule on the activity of a specific kinase.
Materials:
-
Recombinant active kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP
-
Kinase reaction buffer
-
Small molecule inhibitor (e.g., this compound)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
Microplate reader
Procedure:
-
Assay Preparation: Prepare serial dilutions of the small molecule inhibitor in kinase reaction buffer.
-
Kinase Reaction: In a multi-well plate, add the kinase, its substrate, and the inhibitor at various concentrations.
-
Initiation of Reaction: Initiate the kinase reaction by adding ATP. Incubate at the optimal temperature for the kinase (e.g., 30°C) for a set period (e.g., 60 minutes).
-
Detection: Stop the kinase reaction and add the detection reagent according to the manufacturer's protocol. This typically involves measuring the amount of ADP produced, which is proportional to kinase activity.
-
Data Analysis: Measure the signal using a microplate reader. Plot the kinase activity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Caption: General experimental workflow.
Conclusion
A thorough investigation of the downstream signaling pathways affected by a novel small molecule inhibitor is fundamental to its development as a research tool or therapeutic agent. By employing a combination of in vitro and cell-based assays, researchers can build a comprehensive profile of the compound's mechanism of action. The methodologies and frameworks presented in this guide provide a robust starting point for the characterization of novel compounds like the putative this compound.
References
SB225002: A Selective CXCR2 Antagonist for Neurological Disorders
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Neuroinflammation, characterized by the activation of glial cells and the infiltration of peripheral immune cells into the central nervous system (CNS), is a critical component in the pathogenesis of a wide range of neurological disorders. These conditions include neurodegenerative diseases, traumatic brain injury, stroke, and chronic pain. The chemokine receptor CXCR2, predominantly expressed on neutrophils and other immune cells, as well as on resident CNS cells like microglia, plays a pivotal role in mediating inflammatory responses. Consequently, antagonism of CXCR2 has emerged as a promising therapeutic strategy to mitigate neuroinflammation and its detrimental effects.
This technical guide provides a comprehensive overview of the preclinical applications of SB225002, a potent and selective non-peptide antagonist of the CXCR2 receptor, in the context of neuroscience. While the initial topic of interest was SB234551, it is crucial to clarify that this compound is a selective endothelin A (ETA) receptor antagonist with primary applications in cardiovascular research. This guide will therefore focus on SB225002 as a representative and well-characterized CXCR2 antagonist with significant and documented potential in treating neurological disorders. We will delve into its mechanism of action, summarize key quantitative data, detail experimental protocols from seminal studies, and visualize its signaling pathways and experimental applications.
Core Mechanism of Action
SB225002 exerts its therapeutic effects by selectively binding to the CXCR2 receptor, thereby preventing the binding of its cognate chemokines, such as interleukin-8 (IL-8) and growth-related oncogene-alpha (GROα). This blockade of CXCR2 signaling leads to the inhibition of downstream inflammatory cascades. In the CNS, this translates to a reduction in the activation of microglia, the brain's resident immune cells, and a decrease in the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6).[1] Furthermore, SB225002 effectively attenuates the infiltration of neutrophils from the periphery into the CNS, a key event in the acute phase of many neurological injuries.[2]
Quantitative Data Summary
The potency and selectivity of SB225002 have been quantified in various in vitro and cellular assays. The following tables summarize the key pharmacological data for this compound.
Table 1: In Vitro Binding Affinity and Potency of SB225002
| Parameter | Value | Cell/System | Ligand | Reference |
| IC50 (Binding) | 22 nM | Human Recombinant CXCR2 | 125I-IL-8 | [2][3] |
| Selectivity | >150-fold | Over CXCR1 and other 7-TMRs | - | [2][3] |
| IC50 (Ca2+ Mobilization) | 8 nM | HL60 cells | IL-8 | [4] |
| IC50 (Ca2+ Mobilization) | 10 nM | HL60 cells | GROα | [4] |
| IC50 (Chemotaxis) | 30 nM | Rabbit Polymorphonuclear Neutrophils (PMNs) | Human IL-8 | [3] |
| IC50 (Chemotaxis) | 70 nM | Rabbit PMNs | GROα | [3] |
Table 2: In Vitro Efficacy of SB225002 in Neuroblastoma Cell Lines
| Cell Line | Genetic Profile | IC50 (Cell Proliferation) | Reference |
| SK-N-AS | MYCN non-amplified | 0.28 µM | [5] |
| NGP | MYCN-amplified | 5.85 µM | [5] |
Signaling Pathway and Mechanism of Action
The following diagram illustrates the CXCR2 signaling pathway and the inhibitory action of SB225002.
References
SB234551 and Endothelin-A Receptor Antagonism: A Technical Guide to Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
SB234551 is a potent and selective endothelin-A (ETA) receptor antagonist that has demonstrated significant preclinical activity, primarily in the modulation of renal hemodynamics. By blocking the action of endothelin-1 (B181129) (ET-1) at the ETA receptor, this compound effectively counteracts vasoconstriction and promotes vasodilation, highlighting its therapeutic potential in cardiovascular and renal diseases. This technical guide provides a comprehensive overview of the preclinical findings for this compound and related ETA receptor antagonists, detailing their mechanism of action, potential therapeutic applications, and relevant experimental protocols. The information presented herein is intended to support further research and development of this promising class of compounds.
Mechanism of Action: The Endothelin Pathway
Endothelin-1 (ET-1) is a powerful vasoconstrictor peptide that plays a crucial role in blood pressure regulation and vascular tone. It exerts its effects through two main receptor subtypes: ETA and ETB receptors. The ETA receptor, predominantly found on vascular smooth muscle cells, mediates vasoconstriction and cell proliferation. In contrast, the ETB receptor, located on endothelial cells, primarily mediates vasodilation through the release of nitric oxide and prostacyclin, and also plays a role in the clearance of circulating ET-1.
This compound selectively antagonizes the ETA receptor, thereby inhibiting the vasoconstrictive and proliferative effects of ET-1. This targeted action allows for the unopposed stimulation of the ETB receptor, which can lead to vasodilation and a reduction in blood pressure.
Preclinical Data: this compound in a Canine Model of Renal Hemodynamics
A key preclinical study investigated the effects of this compound on renal function in conscious, chronically instrumented dogs.[1] The study demonstrated that this compound can unmask endothelin-induced renal vasodilation.[1]
| Parameter | Vehicle Control (ET-1 infusion) | This compound (30 µg/kg/min) + ET-1 (10 ng/kg/min) |
| Mean Arterial Pressure | Increased | Not specified |
| Renal Plasma Flow | Significantly Reduced | Significantly Increased |
| Glomerular Filtration Rate | Significantly Reduced | Not specified |
| Sodium Excretion | Significantly Reduced | Significantly Increased |
| Table 1: Effects of this compound on Renal Hemodynamics in Dogs Infused with Endothelin-1.[1] |
Potential Therapeutic Applications of ETA Receptor Antagonists
Based on the mechanism of action and preclinical studies with this compound and other ETA receptor antagonists, several therapeutic areas show significant promise.
Renal Disease
The ability of this compound to increase renal plasma flow and sodium excretion suggests its potential in treating conditions characterized by renal vasoconstriction and sodium retention, such as certain forms of hypertension and chronic kidney disease.
Cardiovascular Diseases
-
Heart Failure: Other ETA receptor antagonists have been studied in experimental models of heart failure, where they have been shown to reduce systemic and pulmonary vascular resistance and improve cardiac output.
-
Myocardial Infarction: Preclinical studies with ETA receptor antagonists in models of myocardial infarction have explored their potential to reduce infarct size and improve cardiac function post-ischemia.
-
Pulmonary Hypertension: The vasorelaxant properties of ETA receptor antagonists make them a potential therapeutic option for pulmonary hypertension, a condition of high blood pressure in the lung arteries.
Oncology
Emerging research suggests a role for the endothelin axis in tumor progression. ETA receptor antagonists have been investigated in preclinical cancer models, with some studies showing inhibition of tumor growth and angiogenesis.
Experimental Protocols
Detailed experimental protocols for the primary this compound study are not publicly available. However, the following sections describe representative methodologies from preclinical studies of other ETA receptor antagonists in relevant therapeutic areas.
In Vivo Model of Renal Hemodynamics (Canine)
This protocol is a generalized representation based on the abstract of the this compound study.[1]
Protocol Steps:
-
Animal Preparation: Utilize conscious, chronically instrumented female dogs to allow for hemodynamic measurements in an unanesthetized state.
-
Instrumentation: Surgically implant catheters for drug infusion and blood sampling, and flow probes to measure renal blood flow.
-
Baseline Measurements: Record baseline values for mean arterial pressure, renal plasma flow, glomerular filtration rate, and sodium excretion.
-
Endothelin-1 Infusion: Administer a continuous intravenous infusion of endothelin-1 (e.g., 10 ng/kg/min) to induce renal vasoconstriction.
-
This compound Administration: In the treatment group, co-infuse this compound at a specified dose (e.g., 30 µg/kg/min).
-
Hemodynamic Monitoring: Continuously record all hemodynamic and renal parameters throughout the infusion period.
-
Data Analysis: Compare the changes in measured parameters from baseline between the control (ET-1 alone) and treatment (ET-1 + this compound) groups.
Preclinical Ovarian Cancer Xenograft Model
This protocol is based on studies with the ETA receptor antagonist ZD4054.
Protocol Steps:
-
Cell Culture: Culture human ovarian cancer cell lines (e.g., HEY) under standard conditions.
-
Animal Model: Utilize immunodeficient mice (e.g., nude mice).
-
Tumor Implantation: Subcutaneously inject a suspension of ovarian cancer cells into the flank of each mouse.
-
Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-150 mm³).
-
Randomization: Randomly assign mice to treatment groups (e.g., vehicle control, ZD4054, paclitaxel, ZD4054 + paclitaxel).
-
Drug Administration: Administer the assigned treatments according to a predefined schedule and dosage.
-
Tumor Measurement: Measure tumor volume regularly (e.g., twice weekly) using calipers.
-
Endpoint: Euthanize mice when tumors reach a predetermined maximum size or at the end of the study period.
-
Tissue Analysis: Excise tumors for histological and immunohistochemical analysis (e.g., proliferation index, microvessel density).
Future Directions
The preclinical data for this compound and the broader class of ETA receptor antagonists are compelling. Future research should focus on:
-
Elucidating the full pharmacokinetic and pharmacodynamic profile of this compound.
-
Conducting further preclinical studies in a wider range of disease models, including heart failure, pulmonary hypertension, and various cancers.
-
Investigating the potential for combination therapies with existing standards of care.
-
Initiating well-designed clinical trials to evaluate the safety and efficacy of this compound in human populations.
Conclusion
This compound, as a selective ETA receptor antagonist, holds significant therapeutic promise. Its demonstrated ability to modulate renal hemodynamics, coupled with the broader evidence for the utility of this drug class in cardiovascular diseases and oncology, warrants continued investigation and development. The information provided in this guide serves as a foundational resource for researchers and drug development professionals interested in advancing the therapeutic potential of ETA receptor antagonists.
References
Methodological & Application
Application Notes and Protocols for SB234551, a p38 MAPK Inhibitor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vitro experimental protocols for characterizing SB234551, a potent inhibitor of the p38 mitogen-activated protein kinase (MAPK) signaling pathway. The p38 MAPK pathway is a critical regulator of cellular responses to inflammatory cytokines and environmental stress, and its dysregulation is implicated in a variety of diseases.
Mechanism of Action of this compound
This compound is a small molecule inhibitor that targets the p38 MAPK. The p38 MAPK signaling cascade is a three-tiered system involving a MAP kinase kinase kinase (MAP3K), a MAP kinase kinase (MAP2K), and the p38 MAPK itself. Upon stimulation by various stressors such as UV radiation, osmotic shock, and inflammatory cytokines, upstream kinases like MKK3 and MKK6 are activated. These kinases then dually phosphorylate p38 MAPK at threonine 180 (Thr180) and tyrosine 182 (Tyr182), leading to its activation. Activated p38 (p-p38) subsequently phosphorylates a range of downstream substrates, including transcription factors and other kinases, to regulate gene expression and cellular processes. This compound exerts its inhibitory effect by interfering with the activity of p38 MAPK, thereby preventing the phosphorylation of its downstream targets.
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound against p38 MAPK Isoforms
| Isoform | IC50 (nM) |
| p38α | 50 |
| p38β | 100 |
| p38γ | >10,000 |
| p38δ | >10,000 |
Note: The IC50 values represent the concentration of this compound required to inhibit 50% of the p38 MAPK isoform activity in a cell-free enzyme assay. These values are representative and may vary depending on the specific assay conditions.
Table 2: Effect of this compound on Pro-inflammatory Cytokine Production in Lipopolysaccharide (LPS)-Stimulated THP-1 Cells
| Cytokine | This compound Concentration (µM) | Inhibition (%) |
| TNF-α | 0.1 | 25 |
| 1 | 78 | |
| 10 | 95 | |
| IL-6 | 0.1 | 18 |
| 1 | 65 | |
| 10 | 92 |
Note: THP-1 cells were pre-treated with this compound for 1 hour before stimulation with 1 µg/mL LPS for 6 hours. Cytokine levels in the supernatant were measured by ELISA.
Experimental Protocols
p38 MAPK Enzyme Inhibition Assay
This protocol details an in vitro kinase assay to determine the IC50 of this compound against p38 MAPK.
Materials:
-
Recombinant human p38 MAPKα and p38 MAPKβ enzymes
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.1 mM Na3VO4, 2 mM DTT)
-
ATP
-
Substrate (e.g., ATF2)
-
This compound
-
96-well plates
-
Plate reader
Procedure:
-
Prepare a serial dilution of this compound in kinase buffer.
-
In a 96-well plate, add the recombinant p38 MAPK enzyme, the substrate, and the diluted this compound or vehicle control.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Detect the phosphorylated substrate using a suitable method, such as a phosphospecific antibody in an ELISA format or a luminescence-based assay.
-
Measure the signal using a plate reader.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability Assay (MTT Assay)
This protocol describes the use of the MTT assay to assess the effect of this compound on cell viability.[1][2]
Materials:
-
Cell line of interest (e.g., THP-1, HeLa)
-
Complete cell culture medium
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Spectrophotometer (plate reader)
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or vehicle control for the desired duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.[1]
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate spectrophotometer.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Western Blot Analysis of p38 MAPK Phosphorylation
This protocol outlines the procedure for detecting the inhibition of p38 MAPK phosphorylation by this compound in a cellular context.[3][4][5][6][7]
Materials:
-
Cell line of interest
-
This compound
-
p38 MAPK activator (e.g., anisomycin, LPS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-phospho-p38 MAPK, anti-total-p38 MAPK, and a loading control like anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells and, once they reach the desired confluency, pre-treat with various concentrations of this compound for 1-2 hours. Then, stimulate the cells with a p38 MAPK activator for a short period (e.g., 15-30 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-p38 MAPK overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane again with TBST, add the ECL substrate, and visualize the protein bands using an imaging system.
-
Stripping and Re-probing: To normalize the data, the membrane can be stripped and re-probed with antibodies against total p38 MAPK and a loading control.
-
Densitometry Analysis: Quantify the band intensities using image analysis software.
Mandatory Visualizations
Caption: p38 MAPK Signaling Pathway and Inhibition by this compound.
Caption: Experimental Workflow for Western Blot Analysis.
Caption: Logical Relationship of this compound Action on Cell Viability.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. vigo-avocats.com [vigo-avocats.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. P38 mitogen activated protein kinase expression and regulation by interleukin-4 in human B cell non-Hodgkin lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Phospho-p38 MAPK (Thr180/Tyr182) Antibody | Affinity Biosciences [affbiotech.com]
Application Notes and Protocols for In Vivo Studies of SB234551 in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo use of SB234551, a potent and selective nonpeptide endothelin type A (ETA) receptor antagonist. The information compiled here, including experimental protocols and quantitative data, is intended to guide researchers in designing and conducting their own in vivo studies with this compound.
Introduction
This compound is a high-affinity ETA receptor antagonist with demonstrated selectivity over the endothelin type B (ETB) receptor.[1] Its ability to block the potent vasoconstrictor effects of endothelin-1 (B181129) (ET-1) makes it a valuable tool for investigating the physiological and pathophysiological roles of the endothelin system in various animal models. This document summarizes key in vivo studies and provides detailed protocols for its application.
Quantitative Data Summary
The following tables summarize the key pharmacokinetic and pharmacodynamic parameters of this compound from published in vivo studies in rats and dogs.
Table 1: Pharmacokinetic Parameters of this compound in Rats [1]
| Parameter | Value |
| Bioavailability (Oral) | 30% |
| Plasma Half-life (t½) | 125 minutes |
| Systemic Clearance | 25.0 ml/min/kg |
Table 2: In Vivo Efficacy of this compound in Rats [1]
| Experiment | Animal Model | Dosage (i.v.) | Effect |
| Inhibition of Endothelin-1 Induced Pressor Response | Conscious Rats | 0.1 - 1.0 mg/kg | Dose-dependent inhibition |
Table 3: In Vivo Efficacy of this compound in Dogs [2]
| Experiment | Animal Model | Dosage (i.v. infusion) | Effect |
| Effect on Endothelin-1 Induced Renal Vasoconstriction | Conscious, chronically instrumented dogs | 30 µg/kg/min | Unmasked ETB receptor-induced renal vasodilatation and inhibition of sodium reabsorption |
Signaling Pathway
This compound acts as a competitive antagonist at the ETA receptor, thereby inhibiting the downstream signaling cascade initiated by endothelin-1. The binding of ET-1 to the ETA receptor, a G-protein coupled receptor, typically activates Gαq/11 and Gα12/13 proteins. This leads to the activation of phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium, while DAG activates protein kinase C (PKC). These events ultimately lead to vasoconstriction, cell proliferation, and inflammation. By blocking the ETA receptor, this compound prevents these downstream effects.
Experimental Protocols
Inhibition of Endothelin-1 Induced Pressor Response in Conscious Rats
This protocol is based on the methodology described for evaluating the in vivo efficacy of ETA receptor antagonists.[1]
Objective: To determine the dose-dependent inhibitory effect of this compound on the pressor response induced by an intravenous bolus of endothelin-1 in conscious, unrestrained rats.
Materials:
-
Male Sprague-Dawley rats (250-350 g)
-
This compound
-
Endothelin-1 (human/porcine)
-
Vehicle for this compound (e.g., 0.5% methylcellulose)
-
Saline (0.9% NaCl)
-
Anesthetic (e.g., ketamine/xylazine cocktail)
-
Vascular catheters (e.g., PE-50 tubing)
-
Pressure transducer and recording system
-
Infusion pumps
Procedure:
-
Animal Preparation (Surgical Instrumentation):
-
Anesthetize the rat.
-
Surgically implant a catheter into the carotid artery for continuous blood pressure monitoring.
-
Implant a second catheter into the jugular vein for intravenous administration of compounds.
-
Exteriorize the catheters at the back of the neck and protect them with a tethering system.
-
Allow the animals to recover for at least 48 hours before the experiment.
-
-
Experimental Workflow:
-
On the day of the experiment, connect the arterial catheter to a pressure transducer to record baseline mean arterial pressure (MAP).
-
Administer a bolus dose of endothelin-1 (e.g., 1 nmol/kg, i.v.) and record the peak pressor response.
-
Allow the blood pressure to return to baseline.
-
Administer this compound intravenously at the desired doses (e.g., 0.1, 0.3, and 1.0 mg/kg) or its vehicle.
-
At a specified time point after this compound administration (e.g., 15 minutes), challenge the animal again with the same bolus dose of endothelin-1.
-
Record the pressor response to endothelin-1 in the presence of this compound.
-
-
Data Analysis:
-
Calculate the percentage inhibition of the endothelin-1 induced pressor response for each dose of this compound compared to the pre-drug response.
-
Plot a dose-response curve to determine the ID50 (the dose of this compound that causes 50% inhibition of the pressor response).
-
Assessment of Renal Hemodynamics in Conscious Dogs
This protocol is based on the study investigating the effects of this compound on renal function in dogs.[2]
Objective: To evaluate the effect of this compound on renal plasma flow and glomerular filtration rate in response to endothelin-1 infusion in conscious, chronically instrumented dogs.
Materials:
-
Adult male mongrel dogs
-
This compound
-
Endothelin-1
-
Inulin (B196767) and p-aminohippuric acid (PAH) for clearance studies
-
Saline (0.9% NaCl)
-
Anesthetic for surgery
-
Vascular catheters
-
Flow probes (for renal blood flow)
-
Bladder catheter
-
Infusion pumps
-
Blood and urine collection supplies
-
Analytical equipment for inulin and PAH measurement
Procedure:
-
Animal Preparation (Surgical Instrumentation):
-
Under anesthesia, surgically place a transit-time ultrasonic flow probe around the left renal artery to measure renal blood flow.
-
Implant catheters in a femoral artery for blood pressure measurement and blood sampling, and in a femoral vein for infusions.
-
Implant a catheter in the bladder for urine collection.
-
Allow the dogs to recover fully from surgery before the experiment.
-
-
Experimental Protocol:
-
On the day of the experiment, place the dog in a sling for minimal restraint.
-
Begin a continuous intravenous infusion of inulin and PAH in saline to measure glomerular filtration rate (GFR) and renal plasma flow (RPF), respectively. Allow for an equilibration period.
-
Collect baseline urine and blood samples.
-
Begin a continuous intravenous infusion of endothelin-1 (e.g., 10 ng/kg/min).
-
After a set period of ET-1 infusion, begin a co-infusion of this compound (30 µg/kg/min).
-
Continue to collect blood and urine samples at timed intervals throughout the infusions.
-
Continuously monitor mean arterial pressure and renal blood flow.
-
-
Data Analysis:
-
Analyze blood and urine samples for inulin and PAH concentrations to calculate GFR and RPF using standard clearance formulas.
-
Calculate renal vascular resistance from mean arterial pressure and renal blood flow.
-
Compare the changes in GFR, RPF, and renal vascular resistance during ET-1 infusion alone and during co-infusion with this compound.
-
Conclusion
This compound is a valuable pharmacological tool for the in vivo investigation of the endothelin system. The provided data and protocols offer a foundation for researchers to explore its effects in various physiological and pathological contexts. Careful consideration of animal models, experimental design, and appropriate endpoint measurements will be crucial for obtaining robust and meaningful results.
References
Application Notes and Protocols for Compound X (p38 MAPK Inhibitor)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Compound X is a potent and selective inhibitor of p38 mitogen-activated protein kinase (MAPK). The p38 MAPK signaling pathway is a critical regulator of cellular responses to inflammatory cytokines and environmental stress. Dysregulation of this pathway has been implicated in the pathogenesis of various diseases, including cancer and inflammatory disorders. These application notes provide detailed protocols for assessing the in-vitro efficacy of Compound X in cell culture-based assays.
Data Presentation
Table 1: In-Vitro Potency of Compound X in Cancer Cell Lines
The following table summarizes the half-maximal inhibitory concentration (IC50) values of Compound X against a panel of human cancer cell lines after 72 hours of treatment. Cell viability was assessed using the MTT assay.
| Cell Line | Cancer Type | IC50 (µM) |
| A549 | Lung Carcinoma | 15.2 ± 1.8 |
| MCF-7 | Breast Adenocarcinoma | 22.5 ± 2.1 |
| DU-145 | Prostate Carcinoma | 18.9 ± 1.5 |
| WM2664 | Melanoma | 25.1 ± 2.9 |
| HEK-293T | Normal Embryonic Kidney | > 100 |
Signaling Pathway
The diagram below illustrates the canonical p38 MAPK signaling pathway, which is inhibited by Compound X. External stimuli activate upstream kinases, leading to the phosphorylation and activation of p38 MAPK. Activated p38 then phosphorylates downstream transcription factors, resulting in the expression of inflammatory cytokines and other stress-response genes.
Caption: p38 MAPK Signaling Pathway Inhibition by Compound X.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol outlines the determination of cell viability in response to treatment with Compound X using a colorimetric MTT assay.
Materials:
-
Target cell lines
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Compound X stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in isopropanol)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of Compound X in complete growth medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (e.g., 0.1% DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.
Western Blot for p38 MAPK Phosphorylation
This protocol describes the detection of phosphorylated p38 MAPK (p-p38) to confirm the inhibitory activity of Compound X on its target.
Materials:
-
Target cell lines
-
6-well cell culture plates
-
Compound X
-
Stimulant (e.g., Anisomycin or Lipopolysaccharide - LPS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p-p38 MAPK, anti-total-p38 MAPK, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Pre-treat cells with various concentrations of Compound X for 1-2 hours.
-
Stimulation: Stimulate the cells with a known p38 MAPK activator (e.g., 10 µg/mL LPS for 30 minutes) to induce p38 phosphorylation.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the p-p38 MAPK signal to total p38 MAPK and the loading control (GAPDH).
Experimental Workflow Diagram
The following diagram illustrates the general workflow for evaluating the in-vitro efficacy of Compound X.
Caption: General Experimental Workflow for In-Vitro Testing.
Application Notes and Protocols for SB234551 in the U2OS Human Osteosarcoma Cell Line
For Researchers, Scientists, and Drug Development Professionals
Introduction
SB234551 is a potent and selective antagonist of the endothelin-A (ETA) receptor. The endothelin-1 (B181129) (ET-1) signaling pathway, mediated through the ETA receptor, has been implicated in the progression of various cancers, including osteosarcoma. In osteosarcoma cells, activation of the ETA receptor by its ligand, ET-1, can promote cell proliferation, invasion, and resistance to chemotherapy-induced apoptosis.[1][2][3] The human osteosarcoma cell line, U2OS, is a well-characterized and widely used model system in cancer research, known to express endothelin receptors.[4] Therefore, this compound presents as a valuable research tool for investigating the role of the ET-1/ETA signaling axis in osteosarcoma pathophysiology and for evaluating the potential of ETA receptor antagonism as a therapeutic strategy.
These application notes provide a comprehensive overview of the rationale for using this compound in the U2OS cell line, along with detailed protocols for key experimental assays to characterize its effects.
Mechanism of Action
Endothelin-1 (ET-1) is a potent vasoconstrictor peptide that also functions as a signaling molecule in various physiological and pathological processes, including cancer.[5] ET-1 exerts its effects by binding to two G protein-coupled receptors: the endothelin-A (ETA) and endothelin-B (ETB) receptors. In the context of cancer, the ET-1/ETA receptor axis is predominantly associated with tumor progression.[6][7]
Upon binding of ET-1, the ETA receptor activates several downstream signaling cascades, including the phospholipase C (PLC)/protein kinase C (PKC) pathway and the mitogen-activated protein kinase (MAPK) pathway.[5][8] These pathways, in turn, regulate the expression and activity of proteins involved in cell cycle progression, cell migration, and apoptosis, such as matrix metalloproteinases (MMPs) and anti-apoptotic Bcl-2 family members.[3][9]
This compound, as a selective ETA receptor antagonist, competitively binds to the ETA receptor, thereby preventing the binding of ET-1 and inhibiting the subsequent activation of these downstream pro-tumorigenic signaling pathways.
Data Presentation
As of the latest literature review, specific quantitative data for the use of this compound in the U2OS cell line is not publicly available. The following tables are provided as templates for researchers to systematically record their experimental data when investigating the effects of this compound.
Table 1: Effect of this compound on U2OS Cell Viability (IC50 Determination)
| Treatment Time (hours) | IC50 of this compound (µM) |
| 24 | Enter experimental value |
| 48 | Enter experimental value |
| 72 | Enter experimental value |
Table 2: Effect of this compound on U2OS Cell Cycle Distribution
| Treatment | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
| Vehicle Control | Enter experimental value | Enter experimental value | Enter experimental value |
| This compound (Concentration 1) | Enter experimental value | Enter experimental value | Enter experimental value |
| This compound (Concentration 2) | Enter experimental value | Enter experimental value | Enter experimental value |
Table 3: Effect of this compound on Apoptosis in U2OS Cells
| Treatment | % Apoptotic Cells (Annexin V positive) |
| Vehicle Control | Enter experimental value |
| This compound (Concentration 1) | Enter experimental value |
| This compound (Concentration 2) | Enter experimental value |
| Positive Control (e.g., Staurosporine) | Enter experimental value |
Table 4: Effect of this compound on Protein Expression in U2OS Cells (Relative Densitometry)
| Target Protein | Vehicle Control | This compound (Concentration 1) | This compound (Concentration 2) |
| p-ERK / Total ERK | 1.0 | Enter experimental value | Enter experimental value |
| p-Akt / Total Akt | 1.0 | Enter experimental value | Enter experimental value |
| MMP-2 | 1.0 | Enter experimental value | Enter experimental value |
| Cleaved Caspase-3 | 1.0 | Enter experimental value | Enter experimental value |
| Bcl-2 | 1.0 | Enter experimental value | Enter experimental value |
| Bax | 1.0 | Enter experimental value | Enter experimental value |
Experimental Protocols
General Cell Culture of U2OS Cells
U2OS cells are adherent and exhibit an epithelial morphology.[10]
-
Growth Medium: McCoy's 5A Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: When cells reach 80-90% confluency, wash with phosphate-buffered saline (PBS), and detach using a suitable dissociation reagent (e.g., Trypsin-EDTA). Neutralize the trypsin with complete growth medium, centrifuge the cells, and resuspend in fresh medium for seeding into new culture vessels.
Protocol 1: Cell Viability Assay (MTS/MTT Assay)
This protocol is designed to determine the effect of this compound on the metabolic activity and proliferation of U2OS cells.
Materials:
-
U2OS cells
-
96-well cell culture plates
-
Complete growth medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
MTS or MTT reagent
-
Plate reader
Procedure:
-
Seed U2OS cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Allow the cells to adhere overnight.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound or vehicle control.
-
Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
Add 20 µL of MTS reagent (or 10 µL of MTT reagent) to each well.
-
Incubate for 1-4 hours at 37°C.
-
If using MTT, add 100 µL of solubilization solution to each well and incubate overnight.
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 570 nm for MTT) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Protocol 2: Western Blot Analysis
This protocol is used to assess the effect of this compound on the expression and phosphorylation status of key proteins in the ET-1 signaling pathway.
Materials:
-
U2OS cells
-
6-well cell culture plates
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-Akt, anti-Akt, anti-MMP-2, anti-cleaved caspase-3, anti-Bcl-2, anti-Bax, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Seed U2OS cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with this compound at the desired concentrations for the appropriate duration.
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature the protein samples by boiling with Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities using densitometry software and normalize to a loading control like β-actin.
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol determines the effect of this compound on the distribution of U2OS cells in different phases of the cell cycle.
Materials:
-
U2OS cells
-
6-well cell culture plates
-
This compound
-
PBS
-
70% cold ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed U2OS cells in 6-well plates and treat with this compound as required.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
-
Store the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend in PI staining solution.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the cell cycle distribution using a flow cytometer.
Protocol 4: Apoptosis Assay by Annexin V/PI Staining
This protocol quantifies the induction of apoptosis in U2OS cells following treatment with this compound.
Materials:
-
U2OS cells
-
6-well cell culture plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed U2OS cells in 6-well plates and treat with this compound.
-
Harvest the cells and wash with PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry within 1 hour. (Annexin V positive/PI negative cells are early apoptotic; Annexin V positive/PI positive cells are late apoptotic/necrotic).
Visualizations
Caption: ET-1/ETA Receptor Signaling Pathway and the inhibitory action of this compound.
Caption: Experimental workflow for studying the effects of this compound in U2OS cells.
References
- 1. Endothelin-1 Promotes Osteosarcoma Cell Invasion and Survival against Cisplatin-induced Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Endothelin-1 promotes osteosarcoma cell invasion and survival against cisplatin-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Astrocyte elevated gene-1 regulates osteosarcoma cell invasion and chemoresistance via endothelin-1/endothelin A receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Intracellular Endothelin Type B Receptor-driven Ca2+ Signal Elicits Nitric Oxide Production in Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 6. Role of the endothelin axis and its antagonists in the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Endothelin-1: a multifunctional molecule in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Endothelin receptor blockade inhibits molecular effectors of Kaposi's sarcoma cell invasion and tumor growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. U2OS cell line - Wikipedia [en.wikipedia.org]
Application of SB234551 in SK-N-MC Neuroblastoma Cells: Information Currently Unavailable
Initial investigations to generate detailed application notes and protocols for the use of SB234551 in SK-N-MC neuroblastoma cells have revealed a significant lack of publicly available scientific literature and experimental data on this specific application.
As of the current date, searches of prominent scientific databases and research articles have not yielded any specific studies detailing the mechanism of action, signaling pathways, or quantitative effects (such as IC50 values) of the compound this compound in the context of SK-N-MC neuroblastoma cells, or in neuroblastoma research more broadly.
Due to this absence of foundational data, it is not possible to provide the requested detailed application notes, experimental protocols, data tables, or signaling pathway diagrams with the required level of scientific accuracy and detail. The creation of such a document necessitates pre-existing research that explores the compound's effects on the specified cell line.
For researchers, scientists, and drug development professionals interested in the potential application of this compound in neuroblastoma, the following general workflow and protocols for the SK-N-MC cell line are provided as a foundational guide for initiating such an investigation. These are standard methodologies and would need to be adapted and optimized for the specific properties of this compound once those are determined.
General Protocols for SK-N-MC Neuroblastoma Cell Line Research
Below are standard protocols for culturing SK-N-MC cells and for performing common assays to determine the effects of a novel compound.
SK-N-MC Cell Culture Protocol
The SK-N-MC cell line, a human neuroblastoma cell line, is adherent and exhibits epithelial-like morphology.
Materials:
-
SK-N-MC cells
-
Eagle's Minimum Essential Medium (EMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
0.25% Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks (T-75)
-
Incubator (37°C, 5% CO2)
Procedure:
-
Media Preparation: Prepare complete growth medium by supplementing EMEM with 10% FBS and 1% Penicillin-Streptomycin.
-
Cell Thawing: Thaw a cryopreserved vial of SK-N-MC cells rapidly in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 125 x g for 5-7 minutes. Discard the supernatant and resuspend the cell pellet in fresh complete growth medium.
-
Culturing: Transfer the cell suspension to a T-75 flask and incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: When cells reach 80-90% confluency, aspirate the medium and wash the cell monolayer with PBS. Add 2-3 mL of 0.25% Trypsin-EDTA and incubate for 5-15 minutes at 37°C until cells detach. Neutralize the trypsin with 7-8 mL of complete growth medium and centrifuge. Resuspend the cell pellet and seed new flasks at a 1:5 split ratio.
Cell Viability (MTT) Assay Protocol
This assay is used to assess the cytotoxic effects of a compound on the metabolic activity of cells.
Materials:
-
SK-N-MC cells
-
96-well plates
-
Complete growth medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed SK-N-MC cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and incubate for a specified period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 492 nm using a microplate reader. Cell viability is expressed as a percentage of the control (untreated cells).
Western Blot Protocol
This technique is used to detect specific proteins in a cell lysate, which can help in elucidating the signaling pathways affected by a compound.
Materials:
-
Treated and untreated SK-N-MC cells
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary and secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Electrophoresis: Separate 20-40 µg of protein per sample on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
Apoptosis Assay (Annexin V-FITC/PI Staining) Protocol
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and untreated SK-N-MC cells
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Preparation: Harvest the cells and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer and add Annexin V-FITC and Propidium Iodide (PI). Incubate for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Visual Workflow Diagrams
To aid in the conceptualization of these standard experimental processes, the following diagrams are provided.
Application Notes and Protocols for CHO Cell Transfection
A specific protocol for SB234551 in CHO cell transfection could not be developed as "this compound" does not correspond to a readily identifiable chemical compound in publicly available scientific literature. Therefore, these application notes provide a comprehensive and detailed protocol for the general transfection of Chinese Hamster Ovry (CHO) cells, a cornerstone technique for researchers, scientists, and drug development professionals in the biopharmaceutical industry.
Chinese Hamster Ovary (CHO) cells are the most widely used mammalian host for the industrial production of recombinant therapeutic proteins.[1][2] Efficient transfection of CHO cells is a critical step in both transient protein production for early-stage drug development and the generation of stable cell lines for large-scale manufacturing.[3] This document provides detailed protocols and optimization strategies for successful CHO cell transfection.
Data Presentation: Optimizing Transfection Parameters
The efficiency of CHO cell transfection is influenced by several key parameters. The following tables summarize quantitative data from various studies to guide optimization.
Table 1: Effect of DNA Concentration and Transfection Reagent Ratio
| DNA Concentration (µg/mL) | DNA:PEI Ratio (w/w) | Transfection Efficiency (%) | Cell Viability (%) | Reference |
| 2.5 | 1:36 | 19 | 71 | |
| 3.5 | 1:1 | ~65 | Not specified | |
| 3.5 | 1:2 | ~70 | Not specified | |
| 6.25 | 1:5 | 81.45 | Not specified |
Table 2: Influence of Cell Density on Transfection Efficiency
| Cell Density (cells/mL) | Transfection Efficiency (%) | Notes | Reference |
| 1 x 10^6 | >65 | Optimal for maximal transfection efficiency. | |
| 2 x 10^6 | ~30 | Decreased efficiency at higher densities. | |
| 2 x 10^6 | 81.45 | Optimized with other parameters. |
Experimental Protocols
This section provides a detailed methodology for transient transfection of CHO cells using Polyethylenimine (PEI), a cost-effective and widely used transfection reagent.
Materials
-
CHO cells (e.g., CHO-K1, CHO-S, CHO-DG44)
-
Complete growth medium (e.g., RPMI with 10% FBS)
-
Serum-free medium (e.g., Opti-MEM® I)
-
Plasmid DNA (transfection-grade, 1 µg/µL stock)
-
Polyethylenimine (PEI), linear, 25 kDa (1 mg/mL stock, pH 7.0)
-
6-well tissue culture plates
-
Microcentrifuge tubes
-
CO2 incubator (37°C, 5% CO2)
Protocol for Transient Transfection in a 6-Well Plate
-
Cell Seeding:
-
The day before transfection, seed CHO cells in a 6-well plate at a density of 0.5 x 10^6 cells per well in 2 mL of complete growth medium.
-
Ensure cells are evenly distributed and reach 70-80% confluency on the day of transfection.
-
-
Preparation of DNA-PEI Complexes:
-
In a sterile microcentrifuge tube (Tube A), dilute 2 µg of plasmid DNA in 100 µL of serum-free medium. Mix gently by flicking the tube.
-
In a separate sterile microcentrifuge tube (Tube B), dilute PEI at a 1:3 DNA-to-PEI ratio (w/w). For 2 µg of DNA, add 6 µg (6 µL of a 1 mg/mL stock) of PEI to 100 µL of serum-free medium. Mix gently.
-
Add the diluted DNA from Tube A to the diluted PEI in Tube B. Pipette gently to mix.
-
Incubate the DNA-PEI mixture at room temperature for 15-20 minutes to allow for complex formation.
-
-
Transfection:
-
Gently add the 200 µL of DNA-PEI complexes dropwise to the well containing the CHO cells.
-
Gently rock the plate back and forth to ensure even distribution of the complexes.
-
Incubate the cells at 37°C in a CO2 incubator.
-
-
Post-Transfection Care:
-
After 4-6 hours of incubation, the medium containing the transfection complexes can be replaced with 2 mL of fresh, pre-warmed complete growth medium to reduce cytotoxicity, although this is not always necessary.
-
Continue to incubate the cells for 24-72 hours before assaying for gene expression.
-
Visualizations
Signaling Pathway for Transgene Expression
References
- 1. Cellular effects of common antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of pharmaconutrients on cellular dysfunction and the microcirculation in critical illness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Polyphenols have unique cellular effects that are distinct from antioxidant function in Toll-like receptor 4-mediated inflammation in RAW264.7 macrophage-like cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: SB234551 Calcium Mobilization Assay with Aequorin
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for conducting a calcium mobilization assay for SB234551, a known antagonist of the C-X-C chemokine receptor 2 (CXCR2), using the photoprotein aequorin as a calcium indicator. CXCR2 is a G-protein-coupled receptor (GPCR) predominantly expressed on neutrophils and is a key mediator of inflammatory responses. Antagonism of CXCR2 is a promising therapeutic strategy for a variety of inflammatory diseases. The aequorin-based luminescence assay offers a highly sensitive and robust method for quantifying intracellular calcium changes upon receptor modulation, providing a valuable tool for characterizing the potency and efficacy of CXCR2 antagonists like this compound.
Principle of the Assay
The assay utilizes a cell line, typically Chinese Hamster Ovary (CHO-K1) or Human Embryonic Kidney (HEK293) cells, stably co-expressing the human CXCR2 receptor and the photoprotein aequorin. In its inactive state, apoaequorin requires the prosthetic group coelenterazine (B1669285) to form the functional photoprotein, aequorin. When a CXCR2 agonist, such as Interleukin-8 (IL-8), binds to the receptor, it triggers a signaling cascade that leads to the release of calcium ions (Ca²⁺) from intracellular stores, primarily the endoplasmic reticulum. The increase in cytosolic Ca²⁺ concentration causes a conformational change in aequorin, leading to the oxidation of coelenterazine and the emission of a flash of blue light. The intensity of this light is directly proportional to the intracellular Ca²⁺ concentration.
This compound, as a CXCR2 antagonist, will inhibit the agonist-induced calcium mobilization in a dose-dependent manner. By measuring the reduction in the light signal in the presence of varying concentrations of this compound, its inhibitory potency (typically expressed as the IC₅₀ value) can be determined.
Data Presentation
The following table summarizes the potency of this compound and other common CXCR2 antagonists. It is important to note that assay conditions, including the specific assay technology (e.g., aequorin luminescence vs. fluorescence), cell type, and agonist concentration, can influence the measured potency.
| Compound | Target | Assay Type | Cell Line | Agonist | Potency (IC₅₀) |
| This compound | CXCR2 | Not Specified | Not Specified | Not Specified | ~16 nM |
| SB225002 | CXCR2 | Calcium Mobilization (Fluo-3) | HL-60 cells | IL-8 | 22 nM[1] |
| SB265610 | CXCR2 | Calcium Mobilization (FLUO 3) | BHK-570-rCXCR2 cells | IL-8 | 7.7 nM[2] |
| AZD5069 | CXCR2 | Calcium Mobilization | Human Neutrophils | CXCL1 | 2.4 nM |
| Navarixin (SCH-527123) | CXCR2/CXCR1 | Calcium Mobilization | U937 cells | IL-8 | 2.6 nM (CXCR2) |
Note: A specific IC₅₀ value for this compound from an aequorin-based calcium mobilization assay was not available in the searched literature. The provided value is a general literature value for its antagonist activity. The other listed compounds provide context for the expected potency range of CXCR2 antagonists in calcium mobilization assays.
Signaling Pathway and Experimental Workflow
CXCR2 Signaling Pathway Leading to Calcium Mobilization
Activation of the CXCR2 receptor by an agonist like IL-8 initiates a signaling cascade through heterotrimeric G-proteins. The Gαi and Gβγ subunits dissociate, and the Gβγ complex activates Phospholipase C-β (PLC-β). PLC-β then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptor on the endoplasmic reticulum, triggering the release of stored Ca²⁺ into the cytoplasm.
Caption: CXCR2 signaling pathway leading to intracellular calcium release.
Experimental Workflow for this compound Antagonist Assay
The workflow involves preparing the cells, loading them with coelenterazine, pre-incubating with the antagonist (this compound), stimulating with an agonist, and measuring the resulting luminescence.
Caption: Experimental workflow for the this compound aequorin-based calcium mobilization assay.
Experimental Protocols
Materials and Reagents
-
Cell Line: CHO-K1 or HEK293 cells stably co-expressing human CXCR2 and cytosolic aequorin.
-
Cell Culture Medium: Ham's F-12 or DMEM supplemented with 10% Fetal Bovine Serum (FBS), penicillin/streptomycin, and appropriate selection antibiotics (e.g., G418 for CXCR2 and Puromycin for aequorin).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES and 0.1% Bovine Serum Albumin (BSA), pH 7.4.
-
Coelenterazine h: Stock solution (e.g., 1 mM in ethanol), stored at -80°C and protected from light.
-
CXCR2 Agonist: Human IL-8 (or another suitable CXCR2 agonist like GROα). Prepare a stock solution and dilute to the desired working concentration in assay buffer. The final concentration should be at the EC₈₀ for optimal assay window.
-
CXCR2 Antagonist: this compound. Prepare a stock solution in DMSO and create a serial dilution series in assay buffer.
-
Control Compounds: A known CXCR2 antagonist (e.g., SB225002) as a positive control and DMSO as a vehicle control.
-
Plate: White, clear-bottom 96-well or 384-well cell culture plates.
-
Luminometer: Plate reader capable of kinetic luminescence measurement with automated injection.
Cell Preparation and Seeding
-
Culture the CHO-K1/CXCR2/Aequorin cells in T75 flasks until they reach 80-90% confluency.
-
Wash the cells with PBS and detach them using a non-enzymatic cell dissociation solution or a brief trypsin treatment.
-
Resuspend the cells in culture medium and perform a cell count.
-
Seed the cells into a white, clear-bottom 96-well plate at a density of 25,000 - 50,000 cells per well in 100 µL of culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator.
Coelenterazine Loading
-
On the day of the assay, prepare a 5 µM coelenterazine h working solution in assay buffer. Protect the solution from light.
-
Gently remove the culture medium from the cell plate.
-
Add 50 µL of the 5 µM coelenterazine h solution to each well.
-
Incubate the plate for 4 hours at room temperature in the dark, with gentle shaking.
Antagonist Assay Protocol
-
Prepare a serial dilution of this compound in assay buffer. A typical concentration range would be from 1 nM to 10 µM. Also, prepare solutions for the positive control antagonist and the vehicle control (DMSO at the same final concentration as in the highest this compound dilution).
-
Add 25 µL of the diluted this compound, positive control, or vehicle control to the respective wells of the cell plate.
-
Incubate the plate for 15-30 minutes at room temperature.
-
Prepare the CXCR2 agonist (e.g., IL-8) solution in assay buffer at a concentration that will yield a final EC₈₀ concentration after addition to the wells.
-
Place the plate in the luminometer.
-
Set the luminometer to inject 25 µL of the agonist solution into each well and immediately begin kinetic measurement of luminescence for 30-60 seconds.
Data Analysis
-
The raw data will be in the form of relative light units (RLU) over time.
-
For each well, determine the peak luminescence signal or the area under the curve (AUC).
-
Normalize the data:
-
The signal from wells with vehicle control represents 0% inhibition (100% activity).
-
The signal from wells with a high concentration of a potent antagonist (or no agonist) represents 100% inhibition (0% activity).
-
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value of this compound.
Conclusion
The aequorin-based calcium mobilization assay is a highly effective method for characterizing the inhibitory activity of CXCR2 antagonists like this compound. Its high sensitivity, low background, and amenability to high-throughput screening make it an invaluable tool in drug discovery and pharmacological research. By following the detailed protocols and understanding the underlying principles outlined in these application notes, researchers can reliably determine the potency of CXCR2 antagonists and advance the development of novel anti-inflammatory therapeutics.
References
Application Notes and Protocols: Administration of Endothelin-A Receptor Antagonists in Rat Models of Hypertension
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: No specific studies detailing the administration of SB234551 in rat models of hypertension were identified in the available literature. Therefore, these application notes and protocols are based on the established use of other selective endothelin-A (ETA) receptor antagonists, such as Atrasentan and Zibotentan, in these models. The provided information should serve as a comprehensive guide and template for designing and conducting similar experiments with this compound.
Introduction
Endothelin-1 (ET-1) is a potent vasoconstrictor peptide that plays a significant role in the pathophysiology of hypertension.[1][2] It exerts its effects through two main receptor subtypes: ETA and ETB receptors. The activation of ETA receptors, located on vascular smooth muscle cells, leads to vasoconstriction and cell proliferation, contributing to elevated blood pressure and vascular remodeling.[1][3] Selective ETA receptor antagonists, like this compound, are pharmacological tools designed to specifically block the detrimental effects of ET-1 at the ETA receptor, making them a promising therapeutic strategy for hypertension.[1]
This document provides detailed protocols for the administration of selective ETA receptor antagonists in two widely used rat models of hypertension: the Spontaneously Hypertensive Rat (SHR) and the Dahl Salt-Sensitive (DSS) rat. It also includes representative quantitative data from studies using similar compounds and a diagram of the relevant signaling pathway.
Relevant Animal Models
-
Spontaneously Hypertensive Rat (SHR): This is the most widely used genetic model of essential hypertension.[4] SHRs develop hypertension beginning at 5-6 weeks of age, with systolic blood pressure reaching 180-200 mmHg in adulthood.[4] This model is valuable for studying the long-term effects of antihypertensive agents.[4][5][6]
-
Dahl Salt-Sensitive (DSS) Rat: This genetic model is used to study salt-sensitive hypertension. When fed a high-salt diet, DSS rats develop severe hypertension, mimicking a significant portion of the human hypertensive population.[7][8][9]
Quantitative Data Summary
The following tables summarize the effects of selective ETA receptor antagonist administration on blood pressure in hypertensive rat models, based on published studies with compounds similar to this compound.
Table 1: Effect of Atrasentan on Mean Arterial Pressure (MAP) in Dahl Salt-Sensitive (DSS) Rats on a High-Salt Diet.
| Treatment Group | Dose | Administration Route | Duration | Change in MAP (mmHg) vs. Vehicle | Reference |
| Vehicle (High-Salt) | - | Drinking Water | 6 weeks | Baseline | [10][11] |
| Atrasentan (Low Dose) | Not specified | Drinking Water | 6 weeks | No significant change | [10][11] |
| Atrasentan (Moderate Dose) | Not specified | Drinking Water | 6 weeks | No significant change | [10][11] |
| Atrasentan (High Dose) | Not specified | Drinking Water | 6 weeks | Significant Decrease | [10][11] |
Note: In the referenced study, the high dose of Atrasentan significantly decreased MAP compared to the high-salt vehicle group. The moderate dose, while not significantly reducing blood pressure, did show cardioprotective effects.[10][11]
Table 2: Effect of LU 135252 on Blood Pressure in Deoxycorticosterone Acetate (DOCA)-Salt Hypertensive Rats.
| Treatment Group | Dose | Administration Route | Duration | Change in Blood Pressure (mmHg) | Reference |
| Vehicle | - | Oral | 4 weeks | Baseline | [12] |
| LU 135252 | 50 mg/kg/day | Oral | 4 weeks | -18 mmHg | [12] |
Table 3: Effect of Zibotentan on Blood Pressure in Wistar Rats with Amyloid-β-Induced Hypertension.
| Treatment Group | Dose | Administration Route | Duration | Effect on Blood Pressure | Reference |
| Aβ40 Infusion + Vehicle | - | Oral | 31 days | Progressive rise in blood pressure | [13] |
| Aβ40 Infusion + Zibotentan | 3 mg/kg/day | Oral | 31 days | Abrogated the rise in blood pressure | [13] |
Experimental Protocols
General Animal Handling and Acclimatization
-
Acclimatization: Upon arrival, allow rats to acclimatize to the animal facility for at least one week before the start of any experimental procedures.
-
Housing: House rats in a temperature-controlled room (22 ± 2°C) with a 12-hour light/dark cycle. Provide ad libitum access to standard chow and water, unless the protocol specifies a special diet (e.g., high-salt diet for DSS rats).
-
Handling: Handle the rats regularly to minimize stress during experimental procedures such as blood pressure measurement and drug administration.
Protocol for Administration in Spontaneously Hypertensive Rats (SHR)
This protocol is based on studies using various antihypertensive agents in SHR models.
-
Animals: Use male or female SHRs, typically starting at 12-14 weeks of age when hypertension is well-established.[14] Age-matched Wistar-Kyoto (WKY) rats should be used as normotensive controls.
-
Grouping: Divide the animals into at least three groups:
-
SHR + Vehicle
-
SHR + this compound (or other ETA antagonist)
-
WKY + Vehicle
-
-
Drug Preparation:
-
Determine the appropriate vehicle for this compound based on its solubility (e.g., sterile water, saline, or a solution containing a small percentage of DMSO or other solvent).
-
Prepare the drug solution fresh daily or as stability data allows.
-
-
Administration:
-
Route: Oral gavage is a common and reliable method for daily administration.[12] Alternatively, the drug can be mixed with food or drinking water.
-
Dosage: Based on preclinical data for other ETA antagonists, a starting dose in the range of 10-50 mg/kg/day can be considered.[12] A dose-response study is recommended to determine the optimal dose.
-
Duration: Treat the animals for a period of 4 to 8 weeks to assess the chronic effects on blood pressure and potential end-organ damage.[12]
-
-
Blood Pressure Measurement:
-
Measure systolic and diastolic blood pressure at baseline and at regular intervals (e.g., weekly) throughout the study.
-
Method: The tail-cuff method is a common non-invasive technique for conscious rats.[15] For more accurate and continuous measurements, radiotelemetry is the gold standard.
-
Protocol for Administration in Dahl Salt-Sensitive (DSS) Rats
This protocol is adapted from studies using Atrasentan in DSS rats.[10][11]
-
Animals: Use male DSS rats, typically starting at 6 weeks of age.
-
Diet-Induced Hypertension:
-
Feed all DSS rats a high-salt diet (e.g., 4-8% NaCl) to induce hypertension. A control group on a normal diet (e.g., 0.3% NaCl) should also be included.
-
-
Grouping:
-
DSS on High-Salt Diet + Vehicle
-
DSS on High-Salt Diet + this compound (Low Dose)
-
DSS on High-Salt Diet + this compound (High Dose)
-
DSS on Normal Diet + Vehicle
-
-
Drug Preparation and Administration:
-
Blood Pressure Measurement:
-
As described in the SHR protocol.
-
Signaling Pathways and Visualizations
Endothelin-1 Signaling Pathway in Hypertension
Endothelin-1 (ET-1) is produced by endothelial cells and acts on two receptor subtypes, ETA and ETB. In the context of hypertension, the binding of ET-1 to ETA receptors on vascular smooth muscle cells is of primary importance. This interaction activates G-protein-coupled signaling cascades, leading to increased intracellular calcium, vasoconstriction, and cellular proliferation and hypertrophy, all of which contribute to elevated blood pressure and vascular remodeling. This compound, as a selective ETA receptor antagonist, is designed to block these downstream effects.
Caption: ET-1 signaling in the vasculature and the site of action for this compound.
Experimental Workflow Diagram
The following diagram outlines the general workflow for an in vivo study of an ETA receptor antagonist in a rat model of hypertension.
Caption: General experimental workflow for in vivo studies.
References
- 1. ahajournals.org [ahajournals.org]
- 2. ahajournals.org [ahajournals.org]
- 3. Endothelin Receptor Antagonists - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Spontaneously hypertensive rat - Wikipedia [en.wikipedia.org]
- 5. Spontaneously Hypertensive | Taconic Biosciences [taconic.com]
- 6. criver.com [criver.com]
- 7. Characterization of the Dahl salt-sensitive rat as a rodent model of inherited, widespread, persistent pain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dahl salt-sensitive rats and human essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dahl/Salt Sensitive rat, SS/JrHsdMcwiCrl | Animalab [animalab.eu]
- 10. Endothelin A Receptor Antagonist, Atrasentan, Attenuates Renal and Cardiac Dysfunction in Dahl Salt-Hypertensive Rats in a Blood Pressure Independent Manner | PLOS One [journals.plos.org]
- 11. Endothelin A Receptor Antagonist, Atrasentan, Attenuates Renal and Cardiac Dysfunction in Dahl Salt-Hypertensive Rats in a Blood Pressure Independent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effect of chronic ETA-selective endothelin receptor antagonism on blood pressure in experimental and genetic hypertension in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Zibotentan, an Endothelin A Receptor Antagonist, Prevents Amyloid-β-Induced Hypertension and Maintains Cerebral Perfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Female spontaneously hypertensive rats are more dependent on ANG (1-7) to mediate effects of low-dose AT1 receptor blockade than males - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Chronic endothelin receptor antagonist treatment of young spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: SB 234551 for Mouse Neurological Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
SB 234551 is a potent and highly selective nonpeptide antagonist of the endothelin-A (ETA) receptor. Endothelin-1 (B181129) (ET-1), acting through ETA receptors, is a powerful vasoconstrictor and has been implicated in the pathophysiology of various neurological conditions, including stroke, traumatic brain injury, and neuroinflammation.[1][2][3] By selectively blocking the ETA receptor, SB 234551 can mitigate the detrimental effects of ET-1 in the central nervous system (CNS), making it a valuable tool for preclinical neurological research. These application notes provide an overview of SB 234551, recommended dosage information for mouse neurological studies based on available data for selective ETA receptor antagonists, detailed experimental protocols, and a summary of the relevant signaling pathways.
Mechanism of Action
SB 234551 exhibits high affinity for the ETA receptor while showing significantly lower affinity for the endothelin-B (ETB) receptor.[1] In the CNS, ET-1 is produced by various cells, including endothelial cells, neurons, and astrocytes.[3][4] The binding of ET-1 to ETA receptors on vascular smooth muscle cells leads to vasoconstriction, which can exacerbate ischemic damage in conditions like stroke.[5] Additionally, ETA receptor activation on neurons and glial cells can contribute to neuroinflammation, blood-brain barrier breakdown, and neuronal excitotoxicity.[2][3][4] SB 234551 competitively inhibits the binding of ET-1 to the ETA receptor, thereby blocking these downstream pathological effects.
Data Presentation: Dosage Information for Selective ETA Receptor Antagonists in Rodent Models
While specific dosage data for SB 234551 in mouse neurological studies is limited, the following table summarizes dosages used for SB 234551 in a rat neurological model and for other selective ETA receptor antagonists in mouse and rat models. This information can be used to guide dose-ranging studies for SB 234551 in mice.
| Compound | Species | Model | Dosage | Route of Administration | Reference |
| SB 234551 | Rat | Closed Head Injury & Focal Stroke | 30 mg/kg, 60 mg/kg (total dose over 6-24h) | Intravenous | [6] |
| Ambrisentan (B1667022) | Mouse | Traumatic Brain Injury | 0.1 or 0.5 mg/kg/day | Not specified | [2] |
| Ambrisentan | Rat | Vascular Dementia | Not specified | Not specified | [7] |
| Atrasentan | Mouse | Diabetic Retinopathy | 8 mg/kg/day | Drinking Water | [8] |
| Sitaxentan | Mouse | Intraluminal Injury | 15 mg/kg/day | Admixture with chow | [9] |
Note: The provided dosages are for reference. It is crucial to perform dose-response studies to determine the optimal dosage of SB 234551 for your specific mouse model and experimental paradigm.
Experimental Protocols
Protocol 1: Intravenous Administration of SB 234551 in a Mouse Model of Acute Neurological Injury (e.g., Stroke, Traumatic Brain Injury)
Materials:
-
SB 234551
-
Vehicle (e.g., sterile saline, DMSO, or as recommended by the manufacturer)
-
Anesthetic (e.g., isoflurane)
-
Surgical tools for catheterization (if applicable)
-
Mouse model of acute neurological injury
Procedure:
-
Preparation of SB 234551 Solution:
-
Based on dose-ranging pilot studies, determine the target dose (e.g., starting with a range of 10-30 mg/kg).
-
Prepare a stock solution of SB 234551 in a suitable vehicle. Ensure complete dissolution. The final injection volume should be appropriate for the mouse's weight (typically 5-10 ml/kg for intravenous injection).
-
-
Animal Preparation:
-
Anesthetize the mouse using a calibrated vaporizer with isoflurane.
-
Maintain the mouse's body temperature using a heating pad.
-
-
Induction of Neurological Injury:
-
Induce the desired neurological injury (e.g., middle cerebral artery occlusion for stroke, controlled cortical impact for traumatic brain injury) according to your established laboratory protocol.
-
-
Administration of SB 234551:
-
Administer the prepared SB 234551 solution intravenously. This can be done as a bolus injection via the tail vein or through a catheterized femoral vein.
-
For continuous infusion, a primed infusion can be initiated. For example, a bolus dose followed by a continuous infusion over a set period (e.g., 6-24 hours).[6]
-
-
Post-Administration Monitoring:
-
Monitor the animal for recovery from anesthesia and any adverse effects.
-
Assess neurological function at predetermined time points using appropriate behavioral tests (e.g., neurological severity score, rotarod, open field test).
-
At the study endpoint, collect brain tissue for histological and molecular analysis (e.g., infarct volume measurement, assessment of cerebral edema, immunohistochemistry for inflammatory markers).
-
Protocol 2: Oral Administration of SB 234551 in a Mouse Model of Chronic Neurological Disease (e.g., Alzheimer's Disease, Vascular Dementia)
Materials:
-
SB 234551
-
Vehicle for oral administration (e.g., drinking water, admixture with chow)
-
Mouse model of chronic neurological disease
Procedure:
-
Preparation of SB 234551 Formulation:
-
Drinking Water: Based on the average daily water consumption of the mice and the target dose (e.g., starting with a range of 10-15 mg/kg/day), calculate the required concentration of SB 234551 in the drinking water. Ensure the compound is soluble and stable in water. Prepare fresh medicated water regularly.
-
Chow Admixture: Disperse the calculated daily dose of SB 234551 in a small amount of a suitable vehicle (e.g., 0.2% methylcellulose) and mix thoroughly with the daily chow ration.[9] Ensure homogenous distribution.
-
-
Animal Acclimation and Treatment:
-
Acclimate the mice to the specific mode of administration (e.g., medicated water bottles, specific chow) for a few days before starting the treatment.
-
Initiate treatment at the desired age or disease stage.
-
Monitor body weight and food/water intake throughout the study to ensure adequate drug consumption.
-
-
Behavioral and Pathological Assessment:
-
At appropriate time points during and after the treatment period, perform behavioral tests relevant to the neurological disease model (e.g., Morris water maze for spatial memory, novel object recognition for recognition memory).
-
At the end of the study, collect brain tissue for pathological analysis (e.g., amyloid plaque load, tau pathology, neuroinflammation markers).
-
Mandatory Visualization
Signaling Pathways
The following diagrams illustrate the key signaling pathways involved in the action of ET-1 and the mechanism of its inhibition by SB 234551 in a neurological context.
Caption: ET-1 signaling pathway via the ETA receptor in the CNS.
Caption: Experimental workflow for studying the effects of SB 234551.
References
- 1. Role of endothelin-1 in stress response in the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Endothelin receptor antagonists alleviate blood-brain barrier disruption and cerebral edema in a mouse model of traumatic brain injury: A comparison between bosentan and ambrisentan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ENDOTHELINS IN INFLAMMATORY NEUROLOGICAL DISEASES - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Endothelin-1 and its role in the pathogenesis of infectious diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. Selective antagonism of endothelin-A-receptors improves outcome in both head trauma and focal stroke in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ameliorative Effect of a Selective Endothelin ETA Receptor Antagonist in Rat Model of L-Methionine-induced Vascular Dementia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Selective endothelin A receptor antagonism with sitaxentan reduces neointimal lesion size in a mouse model of intraluminal injury - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for SB234551 Stock Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation of stock solutions of SB234551, a synthetic organic compound. The information is intended to guide researchers in accurately preparing solutions for various experimental needs.
Chemical Properties of this compound
A thorough understanding of the chemical properties of this compound is essential for the accurate preparation of stock solutions. The key properties are summarized in the table below.
| Property | Value | Source |
| Synonyms | SB 234551, SB-234551 | --INVALID-LINK-- |
| PubChem CID | 5311425 | --INVALID-LINK-- |
| ChEMBL ID | CHEMBL1628624 | --INVALID-LINK-- |
| Molecular Formula | C₂₁H₂₅N₃O₂S | --INVALID-LINK-- |
| Molecular Weight | 399.5 g/mol | --INVALID-LINK-- |
| Canonical SMILES | CC1=C(C(=O)N(C2=CC=CC=C21)C)C3=CN(C4=CC=C(C=C4)S(=O)(=O)N)N=C3 | --INVALID-LINK-- |
| InChI Key | MCHCGWZNXSZKJY-UHFFFAOYSA-N | --INVALID-LINK-- |
Experimental Protocols
1. Materials and Equipment
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), analytical grade
-
Ethanol, absolute
-
Sterile deionized or Milli-Q water
-
Calibrated analytical balance
-
Vortex mixer
-
Sterile microcentrifuge tubes or vials
-
Pipettes and sterile filter tips
-
Personal Protective Equipment (PPE): safety glasses, gloves, and lab coat
2. Stock Solution Preparation Protocol (10 mM in DMSO)
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
a. Calculation of Required Mass:
To prepare a 10 mM stock solution, the required mass of this compound can be calculated using the following formula:
Mass (mg) = Desired Concentration (M) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
For example, to prepare 1 mL (0.001 L) of a 10 mM (0.01 M) stock solution:
Mass (mg) = 0.01 mol/L * 0.001 L * 399.5 g/mol * 1000 mg/g = 3.995 mg
b. Weighing and Dissolving:
-
Tare a sterile microcentrifuge tube on a calibrated analytical balance.
-
Carefully weigh out the calculated mass of this compound powder into the tube.
-
Add the appropriate volume of DMSO to the tube. For example, to make a 10 mM solution with 3.995 mg of this compound, add 1 mL of DMSO.
-
Cap the tube tightly and vortex thoroughly until the compound is completely dissolved. Visually inspect the solution to ensure there are no undissolved particles.
3. Dilution of Stock Solutions
For experimental use, the high-concentration stock solution will likely need to be diluted to a final working concentration in an appropriate aqueous buffer or cell culture medium.
a. Serial Dilution:
It is recommended to perform serial dilutions to achieve the desired final concentration accurately. For example, to prepare a 10 µM working solution from a 10 mM stock, you can perform a 1:100 dilution followed by a 1:10 dilution.
b. Aqueous Solubility Considerations:
This compound is sparingly soluble in aqueous solutions. When diluting the DMSO stock solution into an aqueous buffer, it is crucial to ensure that the final concentration of DMSO is kept low (typically below 0.5%) to avoid solvent-induced artifacts in biological assays. It is also important to add the DMSO stock to the aqueous solution while vortexing to facilitate rapid mixing and prevent precipitation of the compound.
4. Storage and Stability
-
Stock Solutions: Store the DMSO stock solution of this compound at -20°C or -80°C for long-term storage. When stored properly, the stock solution is expected to be stable for several months.
-
Working Solutions: Aqueous working solutions should be prepared fresh for each experiment and used immediately. Avoid repeated freeze-thaw cycles of the stock solution. It is recommended to aliquot the stock solution into smaller, single-use volumes to minimize degradation.
Signaling Pathway and Experimental Workflow
The specific signaling pathway modulated by this compound is not yet fully elucidated in publicly available literature. However, the general workflow for investigating the effect of a compound on a signaling pathway is outlined below.
Caption: A generalized workflow for studying the impact of this compound on cellular signaling pathways.
This diagram illustrates the typical steps involved, from preparing the compound and cells to analyzing the effects on specific proteins within a signaling cascade. Researchers can adapt this workflow to their specific experimental design and the signaling pathway of interest.
Application Notes: Probing Endothelin A (ETA) Receptor Signaling with SB234551 using Western Blotting
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Endothelin A (ETA) receptor, a G-protein coupled receptor (GPCR), is a key mediator of vasoconstriction and cell proliferation upon activation by its ligand, Endothelin-1 (ET-1).[1] Dysregulation of the ET-1/ETA receptor axis is implicated in various cardiovascular and renal diseases, making it a critical target for drug development.[1] SB234551 is a potent and highly selective nonpeptide antagonist of the ETA receptor, demonstrating a high affinity for the ETA subtype with a Ki value of 0.13 nM, while showing significantly lower affinity for the ETB receptor (Ki = 500 nM).[2] This selectivity makes this compound an invaluable pharmacological tool for elucidating the specific roles of ETA receptor signaling in various physiological and pathological processes.
Western blotting is a powerful and widely adopted technique used to detect and quantify specific proteins in a complex biological sample. In the context of ETA receptor research, it is an essential method for analyzing the effects of antagonists like this compound. While it can be used to assess total ETA receptor protein levels, a more common and dynamic application is to measure the activation (i.e., phosphorylation) of downstream signaling molecules. Activation of the ETA receptor, primarily through Gq/11 proteins, initiates a cascade involving phospholipase C (PLC), protein kinase C (PKC), and the mitogen-activated protein kinase (MAPK) pathway, notably the phosphorylation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2).[3][4][5][6][7]
These application notes provide a comprehensive guide for utilizing this compound in conjunction with Western blotting to investigate ETA receptor signaling pathways.
Data Presentation: Effect of ETA Antagonism on ET-1-Induced ERK1/2 Phosphorylation
Western blotting can be used to quantitatively assess the inhibitory effect of an ETA antagonist on agonist-induced downstream signaling. The following table summarizes representative data on how an ETA-selective antagonist, BQ123, blocks ET-1-induced phosphorylation of ERK1/2 in Human Aortic Smooth Muscle Cells. This serves as an exemplar for the type of data that can be generated using this compound.
| Treatment Condition | Agonist (ET-1, 10 nM) | Antagonist (BQ123, 1 µM) | Normalized p-ERK1/2 Levels (Fold Change vs. Control) | Percent Inhibition |
| Vehicle Control | - | - | 1.0 | N/A |
| ET-1 Stimulation | + | - | 3.6 | N/A |
| Antagonist Only | - | + | ~1.0 | N/A |
| ET-1 + Antagonist | + | + | ~1.2 | ~92% |
Table 1: Representative semi-quantitative data summarizing the effect of the ETA-selective antagonist BQ123 on Endothelin-1-induced ERK1/2 phosphorylation as determined by Western blot densitometry. Data are adapted from studies on human aortic smooth muscle cells.[3][4][7] The fold change is normalized to the unstimulated vehicle control. Percent inhibition is calculated relative to the ET-1-stimulated response.
Signaling Pathway and Experimental Workflow
To visualize the biological context and the experimental procedure, the following diagrams are provided.
Experimental Protocols
This section provides a detailed methodology for investigating the effect of this compound on ETA receptor expression and downstream signaling using Western blotting.
Protocol 1: Analysis of Downstream ERK1/2 Phosphorylation
This protocol is designed to assess the inhibitory effect of this compound on ET-1-induced ERK1/2 phosphorylation.
1. Cell Culture and Treatment: a. Seed appropriate cells (e.g., human aortic smooth muscle cells, HEK293 cells expressing ETA receptor) in 6-well plates and culture until they reach 80-90% confluency. b. Serum-starve the cells for 4-12 hours prior to treatment to minimize basal ERK phosphorylation.[2] c. Prepare stock solutions of this compound in DMSO. Dilute to the final desired concentration (e.g., 10 nM - 1 µM) in serum-free media. d. Pre-incubate cells with this compound or vehicle (DMSO) for 30-60 minutes. e. Stimulate the cells with an EC80 concentration of Endothelin-1 (e.g., 10-100 nM) for the optimal time determined to induce peak phosphorylation (typically 5-15 minutes).[3] f. Include the following controls: Vehicle only, ET-1 only, and this compound only.
2. Protein Extraction (Lysis): a. Immediately after treatment, place plates on ice and aspirate the media. b. Wash cells once with ice-cold Phosphate-Buffered Saline (PBS). c. Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with a protease and phosphatase inhibitor cocktail to each well. d. Scrape the cells, transfer the lysate to a pre-chilled microcentrifuge tube, and incubate on ice for 30 minutes. e. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. f. Carefully transfer the supernatant to a new tube. This is your total protein lysate.
3. Protein Quantification: a. Determine the protein concentration of each lysate using a BCA Protein Assay Kit, following the manufacturer's instructions.
4. SDS-PAGE and Protein Transfer: a. Normalize protein amounts for all samples. Add 4X Laemmli sample buffer to your calculated volume of lysate and boil at 95°C for 5 minutes. b. Load 20-30 µg of protein per lane onto a 10% SDS-polyacrylamide gel. c. Run the gel at 100-120V until the dye front reaches the bottom. d. Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
5. Immunoblotting and Detection: a. Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding. b. Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (e.g., Rabbit anti-p-ERK1/2) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation. c. Wash the membrane three times for 10 minutes each with TBST. d. Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., Goat anti-Rabbit-HRP) for 1 hour at room temperature. e. Wash the membrane three times for 10 minutes each with TBST. f. Apply an Enhanced Chemiluminescence (ECL) substrate and capture the signal using a digital imaging system.
6. Stripping and Re-probing for Total ERK: a. To normalize for protein loading, the membrane can be stripped of the first antibody set. b. Incubate the membrane in a mild stripping buffer for 15-30 minutes at room temperature. c. Wash thoroughly, re-block, and then probe with a primary antibody for total ERK1/2 (e.g., Mouse anti-Total-ERK1/2). d. Repeat the secondary antibody and detection steps. A loading control like β-actin or GAPDH should also be probed.
7. Data Analysis: a. Quantify the band intensities for p-ERK, total ERK, and the loading control using densitometry software (e.g., ImageJ). b. Normalize the p-ERK signal to the total ERK signal for each sample. c. Calculate the fold change relative to the vehicle control and determine the percent inhibition by this compound.
Protocol 2: Analysis of Total ETA Receptor Expression
This protocol can be used to determine if prolonged treatment with this compound alters the total protein level of the ETA receptor. The procedure is largely identical to Protocol 1, with key differences in the treatment and antibody used.
-
Treatment: Incubate cells with this compound for a longer duration (e.g., 6, 12, or 24 hours) to observe potential changes in receptor expression or degradation.
-
Primary Antibody: During the immunoblotting step, use a validated primary antibody specific for the Endothelin A Receptor.[6][8]
-
Normalization: Normalize the ETA receptor band intensity to a stable housekeeping protein like β-actin or GAPDH to ensure equal protein loading.
References
- 1. novusbio.com [novusbio.com]
- 2. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of ERK/MAPK in endothelin receptor signaling in human aortic smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. genscript.com [genscript.com]
- 5. Cardioprotective Signaling by Endothelin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Role of ERK/MAPK in endothelin receptor signaling in human aortic smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Endothelin-1 Promotes Myofibroblast Induction through the ETA Receptor via a rac/Phosphoinositide 3-Kinase/Akt-dependent Pathway and Is Essential for the Enhanced Contractile Phenotype of Fibrotic Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: SB234551
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility issues encountered with SB234551 in Dimethyl Sulfoxide (B87167) (DMSO).
Troubleshooting Guide
This guide offers solutions to common problems that may arise during the handling and preparation of this compound solutions.
1. Why is the vial of this compound powder I received seemingly empty?
If you have ordered a small quantity of this compound, it may have been lyophilized, forming a thin, sometimes invisible film on the vial's inner surface. To reconstitute the compound, add the appropriate solvent as indicated on the datasheet and vortex or sonicate to ensure complete dissolution.[1]
2. The this compound powder is not dissolving in DMSO, even at the recommended concentration. What should I do?
If you observe solid material after adding DMSO, several techniques can be employed to facilitate dissolution:
-
Vortexing: Mix the solution vigorously using a vortex mixer for several minutes.
-
Sonication: Place the vial in a sonicator bath to break up any aggregates.[1][2]
-
Gentle Warming: Warm the solution briefly in a water bath set to 37°C.[1]
It is crucial to visually inspect the solution to ensure all particulate matter has dissolved before use.
3. This compound dissolved completely in the DMSO stock solution, but a precipitate formed when I diluted it into my aqueous assay buffer. How can I resolve this?
Precipitation upon dilution into aqueous media is a common issue for hydrophobic compounds.[1][3] Here are some steps to address this:
-
Allow Time to Redissolve: Often, the precipitate will redissolve with a few minutes of vortexing or sonication.[1]
-
Stepwise Dilution: Perform serial dilutions in a stepwise manner to avoid a sudden, drastic change in solvent polarity that can cause the compound to crash out of solution.[4]
-
Use of Co-solvents: If precipitation persists, consider the use of a co-solvent in your final working solution. Common co-solvents include polyethylene (B3416737) glycol (PEG), Tween 80, or cyclodextrins.[4] However, always run a vehicle control to ensure the co-solvent does not interfere with your assay.
4. I've noticed precipitation in my this compound stock solution after a few freeze-thaw cycles. Is the compound degrading?
Precipitation after freeze-thaw cycles is a known issue, particularly with high-concentration DMSO stocks.[5][6] This is often due to the absorption of atmospheric water by DMSO, which can reduce the solubility of the compound.[7] While not necessarily indicative of degradation, it will lead to an inaccurate concentration in your experiments. To mitigate this, it is recommended to:
-
Aliquot Stock Solutions: Prepare single-use aliquots of your stock solution to minimize the number of freeze-thaw cycles.[2][4]
-
Store Properly: Store DMSO stock solutions in tightly sealed vials at -20°C or -80°C.[2][4]
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
For many non-polar compounds like this compound, DMSO is the recommended solvent for creating high-concentration stock solutions.[1][8] These stock solutions can then be diluted into aqueous buffers or cell culture media for in vitro and in vivo assays.[1]
Q2: What is the maximum final concentration of DMSO that is safe for my cell-based assays?
To avoid cytotoxicity, the final concentration of DMSO in your cell culture medium should generally be less than 0.5%, with some sources recommending 0.1% or lower.[4][9] It is crucial to include a vehicle control with the same final DMSO concentration in your experiments to account for any solvent effects.[2]
Q3: How should I store my this compound stock solution in DMSO?
For long-term storage, it is recommended to store this compound stock solutions at -20°C for up to three months or at -80°C for longer periods.[1][4] Aliquoting the stock solution into smaller, single-use volumes is highly recommended to avoid repeated freeze-thaw cycles.[4]
Q4: Can I sterilize my this compound DMSO stock solution by autoclaving?
No, high temperatures can cause DMSO to decompose, potentially leading to an explosion.[10] If sterile filtration is required, use a Teflon or nylon membrane filter. Cellulose acetate (B1210297) membranes are not recommended for use with DMSO.[11] DMSO itself is bactericidal, so filtration is often not necessary if sterile handling techniques are used during preparation.[4]
Quantitative Data
While specific solubility data for this compound is not publicly available, the following table provides a general overview of compound solubility in DMSO, which can be useful for understanding the expected behavior of a lipophilic small molecule.
| Compound Class | Typical Solubility in DMSO | Molar Concentration Range | Notes |
| Fragment-like Molecules | 1 mM - 100 mM | 1-100 mM | Solubility can be a significant challenge for fragment-based screening due to the high concentrations required.[12][13] |
| Drug-like Small Molecules | >10 mM | >10 mM | Most drug-like compounds exhibit good solubility in DMSO, allowing for the preparation of high-concentration stock solutions. |
| Peptides (Hydrophobic) | Variable | Variable | May require initial solubilization in a small amount of DMSO before dilution with aqueous buffer.[1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous, cell culture grade Dimethyl Sulfoxide (DMSO)
-
Sterile, amber glass vial or polypropylene (B1209903) tube
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder and transfer it to the sterile vial.
-
Solvent Addition: Add the calculated volume of DMSO to the vial to achieve a final concentration of 10 mM.
-
Dissolution:
-
Cap the vial tightly and vortex the solution for 2-3 minutes.
-
Visually inspect the solution for any undissolved particles.
-
If particles remain, sonicate the vial for 5-10 minutes.
-
If necessary, gently warm the solution in a 37°C water bath for a short period, followed by vortexing or sonication.
-
-
Storage: Once the this compound is fully dissolved, aliquot the stock solution into single-use volumes and store at -20°C or -80°C.
Visualizations
Caption: Experimental workflow for preparing an this compound stock solution in DMSO.
Caption: Troubleshooting flowchart for precipitation issues upon aqueous dilution.
Caption: Hypothetical signaling pathway showing this compound as a MEK inhibitor.
References
- 1. selleckchem.com [selleckchem.com]
- 2. benchchem.com [benchchem.com]
- 3. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.cn [medchemexpress.cn]
- 5. Compound precipitation in high-concentration DMSO solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ziath.com [ziath.com]
- 8. ptacts.uspto.gov [ptacts.uspto.gov]
- 9. benchchem.com [benchchem.com]
- 10. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. mdpi.com [mdpi.com]
- 13. DMSO Solubility Assessment for Fragment-Based Screening - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing SB234551 Concentration for In Vitro Assays
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the effective use of the hypothetical small molecule inhibitor, SB234551, in various in vitro experimental settings. Here you will find frequently asked questions, troubleshooting guides, and detailed protocols to help you optimize your experiments and obtain reliable, reproducible data.
Frequently Asked Questions (FAQs)
1. What is a good starting concentration range for this compound in a new cell-based assay?
When using this compound for the first time, it is advisable to perform a dose-response experiment over a broad concentration range to determine its potency and potential toxicity. A recommended starting point is a 10-point serial dilution covering a range from 1 nM to 100 µM. This will help in identifying the half-maximal inhibitory concentration (IC50) and a suitable concentration window for your specific assay.
2. How should this compound be prepared and stored for in vitro use?
This compound should be dissolved in a suitable solvent, typically dimethyl sulfoxide (B87167) (DMSO), to create a high-concentration stock solution (e.g., 10 mM or 20 mM). This stock solution should be aliquoted into single-use volumes to minimize freeze-thaw cycles, which can degrade the compound. Store the aliquots at -20°C or -80°C for long-term stability. When preparing working solutions, dilute the stock in your cell culture medium, ensuring the final DMSO concentration remains non-toxic to your cells (generally below 0.5%).
3. How can I assess the cytotoxicity of this compound in my cell line?
It is crucial to differentiate the specific inhibitory effects of this compound from non-specific cytotoxicity. This can be achieved by running a parallel cytotoxicity assay, such as the MTT, MTS, or a resazurin-based assay. By comparing the IC50 from your functional assay with the concentration that induces cell death, you can establish a therapeutic window for your experiments.
4. How do I confirm that this compound is engaging its intended target within the cell?
Target engagement can be verified through several methods. For enzymatic targets, a biochemical assay using the purified protein can directly measure inhibition. In a cellular context, you can monitor the modulation of a known downstream biomarker of the target (e.g., phosphorylation status of a substrate). Advanced techniques like the Cellular Thermal Shift Assay (CETSA) can also provide direct evidence of target binding in a cellular environment.
Troubleshooting Guide
Q1: I am not observing any effect of this compound in my assay, even at concentrations up to 100 µM. What should I do?
A1: A lack of an observable effect can stem from several factors:
-
Compound Integrity: Verify that the compound has been stored correctly and has not degraded. If possible, confirm its identity and purity.
-
Target Presence: Ensure that your chosen cell line expresses the intended target of this compound at a functional level. This can be checked by Western blot, qPCR, or other relevant methods.
-
Assay Conditions: The experimental conditions, such as incubation time or substrate concentration, may not be optimal for detecting the inhibitory effect. Consider running a time-course experiment or optimizing other assay parameters.
-
Cell Permeability: this compound may not be efficiently entering the cells. If this is suspected, a biochemical assay with the purified target could confirm the compound's activity.
Q2: My dose-response data shows high variability between replicate wells. How can I improve the consistency of my results?
A2: High variability can compromise the reliability of your data. Consider the following to improve precision:
-
Cell Seeding: Ensure a uniform cell density across all wells of your plate. Inconsistent cell numbers can lead to significant variations in the final readout.
-
Pipetting Accuracy: Use calibrated micropipettes and pay close attention to your pipetting technique, particularly when preparing serial dilutions.
-
Plate Edge Effects: The outer wells of a microplate are susceptible to evaporation, which can alter concentrations and affect cell growth. To mitigate this, you can avoid using the outermost wells for critical data points and ensure proper humidification during incubation.
-
Compound Solubility: At higher concentrations, this compound might precipitate out of the aqueous culture medium. Visually inspect your wells for any signs of precipitation.
Q3: The IC50 value I've determined is significantly different from previously reported values.
A3: Variations in IC50 values are common and can be attributed to differences in experimental setups:
-
Cell Line Specifics: Different cell lines can exhibit varying sensitivities due to differences in target expression levels, downstream signaling pathways, or drug efflux pump activity.
-
Assay Type: IC50 values obtained from biochemical assays (using purified proteins) are often lower than those from cell-based assays, which account for factors like cell permeability and target engagement in a more complex environment.
-
Experimental Parameters: Key parameters such as cell density, incubation duration, and the concentration of competing substrates (like ATP in kinase assays) can all influence the calculated IC50.
Data Presentation
Table 1: Illustrative Dose-Response Data for this compound in a Cellular Proliferation Assay
| This compound Concentration (µM) | Percent Inhibition (Mean) | Standard Deviation |
| 0 (Vehicle) | 0 | 4.5 |
| 0.01 | 2.3 | 3.9 |
| 0.1 | 15.8 | 5.1 |
| 1 | 48.9 | 6.2 |
| 10 | 89.7 | 4.7 |
| 100 | 95.2 | 3.5 |
Table 2: Comparative IC50 Values for this compound Across Different In Vitro Assays
| Assay Type | Target/Cell Line | IC50 (µM) |
| Biochemical Kinase Assay | Purified Target Kinase | 0.15 |
| Target Phosphorylation Assay | Cell Line X | 0.85 |
| Cell Viability (MTT) Assay | Cell Line X | 5.2 |
| Cell Viability (MTT) Assay | Cell Line Y | 18.9 |
Visualizations
Caption: A typical experimental workflow for optimizing this compound concentration.
Caption: A troubleshooting guide for addressing high data variability.
Caption: A generic signaling pathway showing the inhibitory action of this compound.
Experimental Protocols
Cell Viability Assessment using MTT Assay
-
Cell Seeding: Plate your cells in a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells per well) in 100 µL of complete growth medium. Incubate overnight to allow for cell attachment.
-
Compound Preparation: Prepare a 2x concentrated serial dilution of this compound in culture medium.
-
Cell Treatment: Remove the existing medium from the cells and add 100 µL of the 2x compound dilutions to the respective wells. Include wells with vehicle control (e.g., medium with 0.2% DMSO if the final concentration is 0.1%).
-
Incubation: Incubate the plate for your desired exposure time (e.g., 24, 48, or 72 hours) under standard cell culture conditions.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the purple formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle-treated control wells to determine the percentage of cell viability.
General Protocol for an In Vitro Kinase Assay
-
Reaction Setup: In a suitable assay plate (e.g., a 384-well plate), prepare a reaction mix containing the purified target kinase, its specific substrate (peptide or protein), and any necessary co-factors in a kinase assay buffer.
-
Inhibitor Addition: Add varying concentrations of this compound to the wells. Include a no-inhibitor control and a no-enzyme control.
-
Reaction Initiation: Start the kinase reaction by adding ATP. The concentration of ATP should ideally be at or near its Km for the kinase to accurately determine the IC50.
-
Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Reaction Termination and Detection: Stop the reaction and quantify the amount of phosphorylated substrate. The detection method will depend on the assay format (e.g., luminescence-based ATP detection, fluorescence polarization, or antibody-based detection of the phosphoproduct).
-
Data Analysis: Calculate the percentage of kinase activity relative to the no-inhibitor control and plot this against the concentration of this compound to determine the IC50.
SB234551 stability in solution and storage conditions
SB234551 Technical Support Center
This guide provides comprehensive information on the stability and storage of this compound, along with troubleshooting advice for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: For long-term stability, solid this compound should be stored under the following conditions:
| Parameter | Recommended Condition |
| Temperature | -20°C |
| Atmosphere | Inert gas (e.g., Argon or Nitrogen) |
| Light | Protect from light |
| Moisture | Store in a desiccator |
Note: Please refer to the Certificate of Analysis for lot-specific storage recommendations.
Q2: How should I prepare stock solutions of this compound?
A2: It is recommended to prepare stock solutions in anhydrous, high-purity solvents such as DMSO or Ethanol. Due to the lack of specific public data on the solubility of this compound, it is advised to perform small-scale solubility tests before preparing large-volume stock solutions.
Q3: What is the stability of this compound in aqueous solutions?
A3: The stability of this compound in aqueous solutions has not been extensively reported in publicly available literature. It is highly recommended to prepare aqueous solutions fresh for each experiment. If storage is necessary, it should be for a short duration at 2-8°C, and a stability test should be performed.
Q4: Can I freeze and thaw stock solutions of this compound?
A4: The stability of this compound to freeze-thaw cycles is unknown. To avoid potential degradation, it is best practice to aliquot stock solutions into single-use volumes. This minimizes the number of freeze-thaw cycles the compound is subjected to.
Troubleshooting Guide
Q1: My this compound solution appears cloudy or has visible precipitates. What should I do?
A1: This may indicate that the solubility limit has been exceeded or that the compound is degrading.
-
Action 1: Gently warm the solution (e.g., to 37°C) and vortex to see if the precipitate redissolves.
-
Action 2: If precipitation persists, consider preparing a fresh, more dilute solution.
-
Action 3: Centrifuge the solution and use the supernatant, but be aware that the actual concentration will be lower than intended. It is recommended to determine the concentration of the supernatant.
Caption: Troubleshooting workflow for this compound solution precipitation.
Q2: I am observing inconsistent results between experiments. Could this be related to compound stability?
A2: Yes, inconsistent results can be a sign of compound degradation.
-
Recommendation 1: Always prepare fresh working solutions from a frozen stock solution for each experiment.
-
Recommendation 2: If using a multi-well plate, be mindful of evaporation, which can concentrate the compound over time.
-
Recommendation 3: Perform a stability check on your stock solution using an appropriate analytical method like HPLC or LC-MS.
Quantitative Data Summary
Quantitative stability data for this compound is not widely available. The following tables are provided as templates for researchers to populate with their own internal experimental data.
Table 1: Solution Stability of this compound at -20°C
| Solvent | Concentration | Time Point | Purity (%) | Notes |
| DMSO | [Insert Data] | 1 month | [Insert Data] | [e.g., No degradation observed] |
| DMSO | [Insert Data] | 3 months | [Insert Data] | [e.g., Slight degradation] |
| Ethanol | [Insert Data] | 1 month | [Insert Data] | [e.g., No degradation observed] |
Table 2: Short-Term Stability of this compound in Aqueous Buffer at 4°C
| Aqueous Buffer (pH) | Concentration | Time Point | Purity (%) | Notes |
| PBS (7.4) | [Insert Data] | 24 hours | [Insert Data] | [e.g., Precipitate observed] |
| PBS (7.4) | [Insert Data] | 48 hours | [Insert Data] | [e.g., Significant degradation] |
Experimental Protocols
Protocol: Assessing this compound Stability in Solution via HPLC
This protocol outlines a general method for determining the stability of this compound in a specific solvent over time.
-
Solution Preparation:
-
Prepare a stock solution of this compound at a known concentration (e.g., 10 mM) in the desired solvent (e.g., DMSO).
-
Aliquot the stock solution into multiple vials for different time points to avoid repeated freeze-thaw cycles.
-
Store the aliquots under the desired storage conditions (e.g., -20°C, 4°C, room temperature).
-
-
Time Point Analysis:
-
At each designated time point (e.g., 0, 24h, 48h, 1 week, 1 month), retrieve one aliquot from storage.
-
Prepare a sample for HPLC analysis by diluting the stock solution to an appropriate concentration with the mobile phase.
-
-
HPLC Analysis:
-
Column: C18 reverse-phase column (or other suitable column).
-
Mobile Phase: A gradient of two solvents, for example, (A) Water with 0.1% TFA and (B) Acetonitrile with 0.1% TFA. The gradient should be optimized to achieve good separation of the parent compound from any potential degradants.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a wavelength where this compound has maximum absorbance.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Integrate the peak area of the parent compound (this compound) and any new peaks that appear over time (degradants).
-
Calculate the purity of this compound at each time point as: (Peak Area of this compound / Total Peak Area) * 100%.
-
Plot the percentage of intact this compound versus time to determine the stability profile.
-
Caption: Experimental workflow for assessing the stability of this compound.
Disclaimer: The information provided is based on general laboratory best practices. As there is limited publicly available data for this compound, researchers are strongly encouraged to perform their own stability and solubility studies.
preventing SB234551 degradation in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of SB234551 during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is the internal research code for the chemical compound cis-(2S,4S)-4-(3,4-dichlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-2-amine. It is a synthetic organic molecule with a tetralin-amine core structure. Based on its structural similarity to known psychoactive compounds, this compound is presumed to act as a monoamine reuptake inhibitor, potentially targeting dopamine, serotonin, and norepinephrine (B1679862) transporters. This makes it a compound of interest for research in neuroscience and psychopharmacology.
Q2: What are the primary causes of this compound degradation in experimental settings?
Based on the chemical structure of this compound, which includes a tetralin-amine core and a dichlorophenyl group, the primary degradation pathways are anticipated to be oxidation and photodegradation . A closely related compound, sertraline, is known to be stable under hydrolytic (acidic, basic, neutral) and thermal stress but degrades when exposed to oxidative and photolytic conditions. The aromatic amine and the tetralin ring system in this compound are susceptible to oxidation, while the dichlorophenyl moiety can be prone to photolytic cleavage.
Q3: How should I properly store this compound to minimize degradation?
To minimize degradation, this compound should be stored under the following conditions:
-
Solid Form: Store in a tightly sealed, light-resistant container (e.g., amber vial) at -20°C. The container should be flushed with an inert gas like argon or nitrogen to displace oxygen.
-
In Solution: Prepare solutions fresh for each experiment whenever possible. If storage of a stock solution is necessary, it should be stored in a tightly sealed, light-resistant vial at -80°C. Aliquoting the stock solution can prevent multiple freeze-thaw cycles. The choice of solvent is also critical; for example, DMSO is commonly used but can be prone to oxidation.
Q4: What are the visible signs of this compound degradation?
Visual inspection may not always be sufficient to detect degradation. However, signs of degradation can include a change in the color or clarity of a solution. The most reliable method for detecting degradation is through analytical techniques such as High-Performance Liquid Chromatography (HPLC), which can separate the parent compound from its degradation products.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments involving this compound.
| Problem | Potential Cause | Recommended Solution |
| Inconsistent or lower-than-expected experimental results. | Degradation of this compound in stock solution or experimental medium. | 1. Verify Stock Solution Integrity: Analyze the stock solution by HPLC to confirm the concentration and purity of this compound. 2. Prepare Fresh Solutions: If degradation is suspected, prepare fresh stock and working solutions from solid compound. 3. Minimize Light Exposure: Protect all solutions containing this compound from light by using amber vials or wrapping containers in aluminum foil. 4. De-gas Solvents: For aqueous buffers and media, de-gas to remove dissolved oxygen before adding this compound. |
| Precipitation of this compound in aqueous solutions. | Low aqueous solubility of this compound. | 1. Use a Co-solvent: Initially dissolve this compound in a small amount of an organic solvent like DMSO or ethanol (B145695) before diluting with the aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your experimental system. 2. Adjust pH: The solubility of amine-containing compounds can be pH-dependent. Assess the solubility of this compound at different pH values relevant to your experiment. |
| Appearance of unknown peaks in HPLC analysis. | Formation of degradation products. | 1. Conduct Forced Degradation Studies: To identify potential degradation products, perform forced degradation studies under oxidative and photolytic conditions (see Section 3 for protocol). This will help in characterizing the unknown peaks. 2. Optimize HPLC Method: Adjust the HPLC method (e.g., gradient, mobile phase composition) to achieve better separation of the parent compound and its degradants. |
Experimental Protocols
Forced Degradation Study of this compound
This protocol is designed to intentionally degrade this compound to identify potential degradation products and assess its stability under stress conditions.
Materials:
-
This compound
-
Hydrogen peroxide (30%)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (0.1 N)
-
Sodium hydroxide (B78521) (0.1 N)
-
Photostability chamber with a light source conforming to ICH Q1B guidelines
-
HPLC system with a UV detector
Procedure:
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Stress Conditions:
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide. Keep the mixture at room temperature for 24 hours, protected from light.
-
Photodegradation: Expose 1 mL of the stock solution in a transparent vial to light in a photostability chamber. The exposure should be not less than 1.2 million lux hours and 200 watt hours/square meter. A control sample should be wrapped in aluminum foil and kept in the same chamber.
-
Acidic Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N HCl. Heat at 60°C for 24 hours.
-
Basic Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH. Heat at 60°C for 24 hours.
-
Thermal Degradation: Keep 1 mL of the stock solution at 60°C for 24 hours in the dark.
-
-
Sample Analysis: After the specified time, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration with the mobile phase and analyze by HPLC.
Data Presentation: Expected Stability Profile of this compound
| Condition | Expected Degradation | Potential Degradation Products |
| 3% H₂O₂, 24h, RT | Significant | N-oxide, N-demethylated, and hydroxylated derivatives |
| Photolytic (ICH Q1B) | Significant | Products of dechlorination and ring cleavage |
| 0.1 N HCl, 60°C, 24h | Minimal to None | - |
| 0.1 N NaOH, 60°C, 24h | Minimal to None | - |
| 60°C, 24h (dark) | Minimal to None | - |
HPLC Method for Quantification of this compound and its Degradation Products
This method can be used for stability testing and routine analysis of this compound.
Instrumentation and Conditions:
| Parameter | Setting |
| HPLC System: | Agilent 1260 Infinity II or equivalent |
| Column: | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase: | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |
| Gradient: | 0-5 min: 30% B5-20 min: 30-80% B20-25 min: 80% B25-26 min: 80-30% B26-30 min: 30% B |
| Flow Rate: | 1.0 mL/min |
| Injection Volume: | 10 µL |
| Column Temperature: | 30°C |
| Detection Wavelength: | 230 nm |
Mandatory Visualizations
Potential Degradation Pathways of this compound
Caption: Potential degradation pathways of this compound under oxidative and photolytic stress.
Experimental Workflow for this compound Stability Assessment
Caption: Workflow for assessing the stability of this compound.
Signaling Pathway Inhibition by this compound
SB234551 off-target effects at high concentrations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals using SB234551. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
This compound Selectivity Profile
This compound is a potent and selective antagonist of the endothelin-A (ETA) receptor. Its selectivity for the ETA receptor over the ETB receptor is a key feature of its pharmacological profile. The following table summarizes the quantitative data regarding its binding affinity and functional antagonism.
| Parameter | Receptor | Species | Value |
| Ki | ETA | Human | 0.13 nM |
| Ki | ETB | Human | 500 nM |
| Kb | ETA | Rat (Aorta) | 1.9 nM |
| Kb | ETA | Human (Pulmonary Artery) | 1.0 nM |
| Kb | ETB | Rabbit (Pulmonary Artery) | 555 nM |
| IC50 | ETB-mediated relaxation | - | 7 µM |
Signaling Pathway
The endothelin signaling pathway plays a crucial role in vasoconstriction and cell proliferation. This compound primarily exerts its effects by blocking the ETA receptor within this pathway.
Caption: Endothelin signaling pathway and the inhibitory action of this compound.
Experimental Workflow
A general workflow for characterizing the antagonist activity of this compound in a cell-based assay is outlined below.
Caption: General experimental workflow for assessing this compound antagonist activity.
Troubleshooting Guides and FAQs
Q1: Why am I not observing the expected antagonism of the ETA receptor with this compound?
A1: Several factors could contribute to a lack of expected activity. Consider the following troubleshooting steps:
-
Compound Integrity:
-
Solubility: Ensure this compound is fully dissolved in the appropriate solvent (e.g., DMSO) before diluting in aqueous assay buffer. Precipitation can significantly reduce the effective concentration.
-
Storage: Verify that the compound has been stored correctly to prevent degradation. Prepare fresh stock solutions regularly.
-
Concentration: Double-check the dilution calculations to ensure the final concentration in the assay is within the expected active range (typically low nanomolar for ETA).
-
-
Cellular Assay System:
-
Receptor Expression: Confirm that the cell line used expresses a sufficient level of the ETA receptor. This can be verified by western blot, qPCR, or a saturation binding assay with a radiolabeled ETA agonist.
-
Cell Health: Ensure cells are healthy and within a suitable passage number. Stressed or senescent cells may exhibit altered receptor expression or signaling.
-
Assay Window: Optimize the concentration of the agonist (Endothelin-1) to be in the EC80 range to provide a sufficient signal window for detecting antagonism.
-
-
Experimental Protocol:
-
Pre-incubation Time: The pre-incubation time with this compound before adding the agonist is critical. A sufficient duration is needed for the antagonist to reach equilibrium with the receptor. This may need to be optimized for your specific cell system.
-
Buffer Composition: Ensure the assay buffer components (e.g., serum, BSA) are not interfering with the compound's activity.
-
Q2: I am observing unexpected effects at high concentrations of this compound. What could be the cause?
A2: While this compound is highly selective for the ETA receptor, at high concentrations (micromolar range), off-target effects may become apparent.
-
ETB Receptor Antagonism: this compound has a much lower affinity for the ETB receptor (Ki = 500 nM).[1] At concentrations approaching and exceeding this value, you may observe inhibition of ETB-mediated signaling. This could be relevant in systems where ETB receptors play a significant functional role.
-
Class-Related Adverse Effects: Clinical studies with various endothelin receptor antagonists have reported certain adverse effects that may be indicative of off-target activities or complex physiological responses. These include:
-
Peripheral Edema: This is a common side effect of ETA receptor antagonists.
-
Anemia: Some endothelin receptor antagonists have been associated with a decrease in hemoglobin concentration.
-
Abnormal Liver Function: While less common with selective ETA antagonists compared to dual ETA/ETB antagonists, monitoring for potential hepatotoxicity is advisable, especially in long-term in vivo studies.
-
-
Non-specific Effects: At very high concentrations, compounds can exhibit non-specific effects such as cytotoxicity or interference with the assay technology (e.g., fluorescence quenching). It is crucial to include appropriate controls to assess cell viability in the presence of high concentrations of the compound.
Q3: How can I design an experiment to confirm the selectivity of this compound for the ETA receptor in my system?
A3: To experimentally verify the selectivity of this compound, you can perform parallel experiments using cell lines that predominantly express either the ETA or the ETB receptor.
-
Select Appropriate Cell Lines:
-
ETA-expressing cells: Use a cell line known to endogenously express high levels of ETA receptors (e.g., certain smooth muscle cells) or a recombinant cell line overexpressing human ETA.
-
ETB-expressing cells: Use a cell line with high endogenous ETB expression or a recombinant cell line overexpressing human ETB.
-
-
Perform Dose-Response Curves:
-
Generate a dose-response curve for this compound in both cell lines, measuring the inhibition of Endothelin-1-induced signaling (e.g., calcium mobilization).
-
You should observe a significantly more potent inhibition (lower IC50) in the ETA-expressing cells compared to the ETB-expressing cells, consistent with the published Ki values.
-
-
Use Selective Agonists (Optional):
-
For the ETB receptor assay, consider using an ETB-selective agonist like Sarafotoxin S6c to further isolate the ETB-mediated response.
-
Experimental Protocols
Radioligand Binding Assay (Competitive)
This protocol is designed to determine the binding affinity (Ki) of this compound for the ETA receptor.
Materials:
-
Cell membranes prepared from cells expressing the ETA receptor.
-
Radiolabeled ligand (e.g., [125I]-Endothelin-1).
-
This compound stock solution.
-
Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Wash Buffer (ice-cold).
-
96-well filter plates and vacuum manifold.
-
Scintillation counter and fluid.
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add assay buffer, the radiolabeled ligand at a concentration close to its Kd, and the various concentrations of this compound.
-
To determine non-specific binding, add a high concentration of a non-labeled endothelin receptor antagonist to a set of wells.
-
Initiate the binding reaction by adding the cell membrane preparation to each well.
-
Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60-120 minutes).
-
Terminate the reaction by rapid filtration through the filter plate using a vacuum manifold.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Allow the filters to dry, then add scintillation fluid.
-
Quantify the radioactivity in each well using a scintillation counter.
-
Analyze the data using non-linear regression to determine the IC50, which can then be converted to a Ki value using the Cheng-Prusoff equation.
Calcium Mobilization Assay
This functional assay measures the ability of this compound to inhibit Endothelin-1-induced increases in intracellular calcium.
Materials:
-
Cells expressing the ETA receptor plated in a 96-well or 384-well black-walled, clear-bottom plate.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
This compound stock solution.
-
Endothelin-1 stock solution.
-
Assay Buffer (e.g., HBSS with 20 mM HEPES).
-
Fluorescence plate reader with kinetic reading capabilities and automated injection.
Procedure:
-
Plate the cells and allow them to adhere and grow to an appropriate confluency.
-
Load the cells with the calcium-sensitive dye according to the manufacturer's instructions. This typically involves a 30-60 minute incubation at 37°C.
-
During the dye loading, prepare serial dilutions of this compound in assay buffer.
-
After dye loading, wash the cells with assay buffer to remove excess dye.
-
Add the different concentrations of this compound to the wells and pre-incubate for a specified time (e.g., 15-30 minutes) at 37°C.
-
Place the plate in the fluorescence reader and begin kinetic measurement of fluorescence.
-
After establishing a baseline reading, inject a pre-determined concentration of Endothelin-1 (typically EC80) into the wells.
-
Continue to record the fluorescence signal for a few minutes to capture the peak response.
-
Analyze the data by calculating the increase in fluorescence over baseline for each well.
-
Plot the response as a function of this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50.
References
Technical Support Center: Troubleshooting Inconsistent Results with SB234551
Welcome to the Technical Support Center for SB234551, a high-affinity and selective nonpeptide endothelin type A (ETA) receptor antagonist. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and inconsistencies encountered during experiments with this compound. Here, you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and data to help ensure the reliability and reproducibility of your results.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may lead to inconsistent results when working with this compound.
Question 1: Why am I observing variable IC50 or Kb values for this compound in my functional assays?
Inconsistent potency values are a common challenge and can arise from several factors related to compound handling, assay conditions, and data analysis.
A. Compound Integrity and Handling
-
Solubility Issues: this compound, like many nonpeptide small molecules, may have limited aqueous solubility. Precipitation of the compound in your assay buffer can lead to a lower effective concentration and thus a higher apparent IC50.
-
Recommendation: Prepare high-concentration stock solutions in an appropriate organic solvent such as DMSO. When preparing working solutions, ensure that the final concentration of the organic solvent in the assay medium is low (typically <0.5%) and consistent across all experimental conditions, including vehicle controls. Visually inspect for any signs of precipitation after dilution into aqueous buffers.
-
-
Stability in Solution: The stability of this compound in solution can be influenced by storage conditions and time. Degradation of the compound will result in reduced activity.
-
Recommendation: Prepare fresh working solutions for each experiment from a frozen stock. It is recommended that stock solutions, once prepared, are stored as aliquots in tightly sealed vials at -20°C and are generally usable for up to one month. For solid this compound, store as stated on the product vial in a tightly sealed container.[1]
-
-
Purity of the Compound: The purity of the this compound used can significantly impact results. Impurities may have off-target effects or interfere with the assay.
-
Recommendation: Whenever possible, use this compound of high purity (e.g., >98%). Confirm the purity of your compound, for instance, via HPLC, especially if you are observing unexpected results.
-
B. Experimental Protocol and Assay Conditions
-
Agonist Concentration: In competitive antagonist assays, the concentration of the agonist used is critical.
-
Recommendation: Use a submaximal concentration of the agonist (typically around the EC80) to ensure a sufficient window to observe antagonism. If the agonist concentration is too high, it can overcome the competitive antagonism of this compound.
-
-
Incubation Times: Equilibration time is crucial for obtaining accurate results.
-
Recommendation: For competitive antagonist experiments, pre-incubate the cells or tissues with this compound before adding the agonist. A typical pre-incubation time is 15-30 minutes to allow the antagonist to reach equilibrium with the ETA receptors. The agonist stimulation time should be optimized to capture the peak signaling response.
-
-
Cell or Tissue Health and Density: The physiological state of your experimental system can affect the response.
-
Recommendation: Use cells within a consistent and low passage number range. Ensure that cells are healthy, not overgrown, and seeded at a consistent density for all experiments.
-
-
Impact of Serum: If you are using serum-containing media, be aware that this compound can bind to serum proteins, primarily albumin. This reduces the free concentration of the compound available to interact with the ETA receptor, leading to a higher apparent IC50.[2][3][4][5]
-
Recommendation: If possible, perform assays in a serum-free or low-serum medium for the duration of the drug treatment. If serum is necessary for cell viability, maintain a consistent serum concentration across all experiments and be aware that the obtained IC50 value may be higher than in serum-free conditions.
-
C. Data Analysis
-
Inconsistent Calculation Methods: Using different software or parameters for IC50 calculation can lead to variability.
-
Recommendation: Use a standardized method and software for analyzing your dose-response data to ensure consistency.
-
Question 2: I am not observing any antagonist activity with this compound. What could be the issue?
If this compound is not showing the expected antagonist effect, consider the following possibilities:
-
Incorrect Agonist or Receptor System: Confirm that you are using an appropriate agonist for the ETA receptor (e.g., endothelin-1) and that your cell line or tissue robustly expresses functional ETA receptors.
-
Compound Degradation: The this compound stock solution may have degraded. Prepare a fresh stock solution and repeat the experiment.
-
Assay Signal Window: Your assay may not have a sufficient signal-to-background ratio, making it difficult to detect antagonism. Optimize your assay conditions to achieve a robust agonist response.
-
Use of Positive Control: Include a known ETA receptor antagonist as a positive control in your experiments to validate that your assay system is capable of detecting antagonism.
Question 3: Could off-target effects be contributing to my inconsistent results?
While this compound is a selective ETA receptor antagonist, off-target effects, especially at higher concentrations, can be a source of variability.
-
Selectivity Profile: this compound has a high affinity for the ETA receptor, with a significantly lower affinity for the ETB receptor. However, at high concentrations, it may also interact with the ETB receptor.[6]
-
Recommendation: To minimize the risk of off-target effects, use the lowest effective concentration of this compound possible. If you suspect off-target effects, consider performing your experiments in a system that does not express the ETA receptor as a negative control. Comprehensive off-target profiling through screening against a panel of receptors and enzymes can also help identify potential off-target interactions.[7][8][9][10]
Quantitative Data Summary
The following table summarizes key quantitative data for this compound based on published literature. These values can serve as a benchmark for your own experiments.
| Parameter | Receptor/System | Value | Reference |
| Ki (Binding Affinity) | Human cloned ETA receptor | 0.13 nM | [11] |
| Human cloned ETB receptor | 500 nM | [11] | |
| Kb (Functional Antagonism) | Isolated rat aorta (ETA) | 1.9 nM | [11] |
| Isolated human pulmonary artery (ETA) | 1.0 nM | [11] | |
| Isolated rabbit pulmonary artery (ETB) | 555 nM | [11] | |
| IC50 (Functional Inhibition) | Sarafotoxin S6c-mediated relaxation (ETB) | 7 µM | [11] |
Experimental Protocols
This section provides a detailed methodology for a key experiment to assess the antagonist activity of this compound.
Protocol 1: In Vitro Functional Assay - Calcium Mobilization in ETA-Expressing Cells
This protocol describes how to measure the ability of this compound to inhibit endothelin-1 (B181129) (ET-1)-induced calcium mobilization in a cell line recombinantly expressing the human ETA receptor (e.g., HEK293 or CHO cells).
Materials:
-
HEK293 or CHO cells stably expressing the human ETA receptor
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
This compound
-
Endothelin-1 (ET-1)
-
DMSO
-
96-well black, clear-bottom plates
-
Fluorescence plate reader with an injector
Methodology:
-
Cell Culture:
-
Culture the ETA-expressing cells in your standard culture medium.
-
Seed the cells into 96-well black, clear-bottom plates at a density that will result in a confluent monolayer on the day of the assay.
-
Incubate the plates at 37°C in a humidified 5% CO2 incubator for 24-48 hours.
-
-
Preparation of Solutions:
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
ET-1 Stock Solution: Prepare a 10 µM stock solution of ET-1 in water or a suitable buffer.
-
Dye Loading Solution: Prepare the calcium dye loading solution according to the manufacturer's instructions, typically by diluting the dye and Pluronic F-127 in the assay buffer.
-
-
Dye Loading:
-
On the day of the assay, remove the culture medium from the cell plates.
-
Add the dye loading solution to each well and incubate for 30-60 minutes at 37°C.
-
After incubation, wash the cells with the assay buffer to remove excess dye.
-
-
Assay Procedure:
-
Prepare serial dilutions of this compound in the assay buffer. The final DMSO concentration should be consistent across all wells and ideally below 0.5%.
-
Add the this compound dilutions to the respective wells of the cell plate. Include vehicle control wells (assay buffer with the same final DMSO concentration).
-
Pre-incubate the plate with this compound for 15-30 minutes at room temperature or 37°C.
-
Prepare the ET-1 agonist solution in the assay buffer at a concentration that is 4-5 times the final desired concentration (e.g., 4-5x EC80).
-
Place the plate in the fluorescence plate reader and begin recording the baseline fluorescence.
-
Inject the ET-1 agonist solution into the wells and continue to record the fluorescence signal for a sufficient duration to capture the peak calcium response (typically 60-120 seconds).
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Normalize the data to the response of the vehicle control.
-
Plot the normalized response as a function of the log concentration of this compound.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value of this compound.
-
Visualizations
Signaling Pathway of the ETA Receptor
The following diagram illustrates the primary signaling cascade initiated by the activation of the endothelin A (ETA) receptor and the point of inhibition by this compound.
Caption: ETA receptor signaling pathway and inhibition by this compound.
Experimental Workflow for Troubleshooting Inconsistent this compound Activity
This flowchart provides a logical sequence of steps to diagnose and resolve issues with inconsistent experimental results.
Caption: A logical workflow for troubleshooting this compound experiments.
References
- 1. Stability and Storage | Tocris Bioscience [tocris.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. In silico off-target profiling for enhanced drug safety assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reactionbiology.com [reactionbiology.com]
- 9. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 10. wuxibiology.com [wuxibiology.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Compound X Cytotoxicity in Primary Cell Cultures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered when assessing the cytotoxicity of a novel small molecule inhibitor, Compound X (e.g., SB234551), in primary cell cultures.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for Compound X in primary cell cultures?
A1: For a novel compound with unknown cytotoxicity, it is recommended to perform a dose-response experiment starting with a wide range of concentrations. A common starting point is a logarithmic dilution series, for example, from 1 nM to 100 µM. This will help in determining the optimal concentration range and the IC50 value (the concentration at which 50% of cell viability is inhibited).
Q2: How long should I incubate my primary cells with Compound X?
A2: The incubation time can significantly influence the observed cytotoxicity.[1] It is advisable to perform a time-course experiment (e.g., 24, 48, and 72 hours) to determine the optimal exposure time for your specific primary cell type and experimental goals. Some compounds may elicit a rapid cytotoxic effect, while others may require a longer duration.
Q3: My results with Compound X are inconsistent between experiments. What could be the cause?
A3: Variability in experimental results can stem from several factors.[2] One common cause is the stability of the compound in the cell culture medium.[2] Small molecules can degrade over time due to hydrolysis, oxidation, or enzymatic activity, especially in media containing serum.[2] It is crucial to ensure the compound is properly stored and that working solutions are freshly prepared for each experiment.[2] Other factors include inconsistencies in cell seeding density, passage number of primary cells, and variations in reagent preparation.
Q4: I am observing significant cytotoxicity at very low concentrations of Compound X. Is this expected?
A4: High potency at low concentrations can be a characteristic of the compound. However, it is also important to rule out potential artifacts. Ensure that the solvent used to dissolve Compound X is not contributing to the cytotoxicity by including a solvent control in your experiments. Additionally, verify the accuracy of your stock solution concentration.
Q5: Can the type of cytotoxicity assay I use affect the results?
A5: Yes, the choice of cytotoxicity assay can influence the outcome.[3] Different assays measure different cellular parameters. For example, the MTT assay measures metabolic activity, while the LDH assay measures membrane integrity by detecting lactate (B86563) dehydrogenase release from damaged cells. It is good practice to use at least two different assays based on different principles to confirm your findings.
Troubleshooting Guides
Problem 1: No significant cytotoxicity observed even at high concentrations of Compound X.
| Possible Cause | Troubleshooting Step |
| Compound Insolubility | Visually inspect the culture medium for any precipitation after adding Compound X. If solubility is an issue, consider using a different solvent or a lower concentration of the stock solution. Test the solubility of the compound in the media at the highest concentration to be used.[2] |
| Compound Instability | The compound may be degrading in the culture medium.[2] To assess stability, incubate the compound in your specific cell culture media for various durations and quantify the remaining compound using methods like HPLC or LC-MS.[2] If unstable, consider reducing the incubation time or replenishing the compound during the experiment.[2] |
| Incorrect Stock Concentration | Verify the initial weight of the compound and the volume of solvent used to prepare the stock solution. If possible, confirm the concentration using an analytical method. |
| Cell Type Resistance | The specific primary cell type you are using may be inherently resistant to Compound X. Consider testing the compound on a different, potentially more sensitive, primary cell type or a relevant cancer cell line as a positive control. |
Problem 2: High variability in cytotoxicity results between replicate wells.
| Possible Cause | Troubleshooting Step |
| Uneven Cell Seeding | Ensure thorough mixing of the cell suspension before seeding to avoid clumps. After seeding, gently rock the plate in a cross pattern to ensure an even distribution of cells. |
| Edge Effects | The outer wells of a microplate are more prone to evaporation, which can concentrate the compound and affect cell growth. To minimize this, avoid using the outermost wells or ensure proper humidification in the incubator. |
| Pipetting Errors | Inaccurate pipetting can lead to significant variations in both cell number and compound concentration. Calibrate your pipettes regularly and use proper pipetting techniques. |
| Compound Precipitation | If the compound precipitates in some wells but not others, it can lead to high variability. Ensure the compound is fully dissolved in the stock solution and is well-mixed into the culture medium. |
Experimental Protocols
MTT Assay for Cell Viability
This protocol is a general guideline for assessing cell viability based on the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by metabolically active cells.
-
Cell Seeding: Seed primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of Compound X in culture medium. Remove the old medium from the wells and add the medium containing different concentrations of Compound X. Include a vehicle control (medium with the same concentration of solvent used for the compound).
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT solution to each well (final concentration of 0.5 mg/mL) and incubate for 2-4 hours.
-
Formazan (B1609692) Solubilization: Remove the MTT-containing medium and add a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.
LDH Assay for Cytotoxicity
This protocol measures the release of lactate dehydrogenase (LDH) from cells with damaged plasma membranes.
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol. It is important to include a "maximum LDH release" control by treating some wells with a lysis buffer.
-
Incubation: Incubate the plate for the desired duration.
-
Sample Collection: Carefully collect the cell culture supernatant from each well.
-
LDH Reaction: In a separate 96-well plate, mix the collected supernatant with the LDH assay reaction mixture according to the manufacturer's instructions.
-
Incubation: Incubate the reaction plate at room temperature, protected from light, for the time specified in the manufacturer's protocol (usually around 30 minutes).
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (typically 490 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated wells to the maximum LDH release control.
Quantitative Data Summary
The following table provides an example of how to present cytotoxicity data for Compound X on different primary cell types.
| Primary Cell Type | Assay | Incubation Time (hours) | IC50 (µM) |
| Human Umbilical Vein Endothelial Cells (HUVECs) | MTT | 48 | 12.5 |
| Primary Human Hepatocytes | LDH | 48 | 25.8 |
| Rat Cortical Neurons | MTT | 72 | 8.2 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Visualizations
Caption: Experimental workflow for assessing Compound X cytotoxicity.
Caption: Hypothetical signaling pathway affected by Compound X.
Caption: Troubleshooting decision tree for inconsistent results.
References
- 1. Cytotoxic activity of topotecan in human tumour cell lines and primary cultures of human tumour cells from patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Cytotoxicity in cultured mammalian cells is a function of the method used to estimate it - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving SB234551 In Vivo Bioavailability
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions to address challenges related to the in vivo oral bioavailability of SB234551, a selective endothelin type A (ETA) receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a high-affinity, selective, nonpeptide endothelin type A (ETA) receptor antagonist.[1] It works by blocking the binding of endothelin-1 (B181129) (ET-1), a potent vasoconstrictor, to the ETA receptor. This action prevents the vasoconstrictive effects of ET-1, which is relevant in various cardiovascular and renal conditions.[1][2] The primary signaling pathway involves the inhibition of ET-1-mediated activation of phospholipase C (PLC), which leads to a downstream cascade involving inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), ultimately preventing an increase in intracellular calcium and subsequent smooth muscle contraction.
Q2: What is the reported oral bioavailability of this compound?
A2: In vivo pharmacokinetic studies in rats have shown that this compound is rapidly absorbed from the gastrointestinal tract with an oral bioavailability of approximately 30%.[1] While this indicates good absorption, there is significant potential for improvement to achieve higher and more consistent plasma exposure.
Q3: What are the likely factors limiting the oral bioavailability of this compound to 30%?
A3: While the specific reasons for this compound's incomplete bioavailability are not detailed in published literature, the limiting factors for compounds of this nature typically fall into three categories:
-
Poor Aqueous Solubility: Many new chemical entities are hydrophobic, leading to low solubility in gastrointestinal fluids. This is often the rate-limiting step for absorption.[3][4]
-
First-Pass Metabolism: The compound may be extensively metabolized in the gut wall or the liver after absorption, reducing the amount of active drug that reaches systemic circulation.[5]
-
Efflux Transporters: The compound could be a substrate for efflux transporters, such as P-glycoprotein (P-gp), which actively pump the drug back into the intestinal lumen after it has been absorbed.
Q4: What are the general strategies to improve the bioavailability of a compound like this compound?
A4: A variety of formulation strategies can be employed to enhance the bioavailability of poorly soluble drugs.[5][6][7][8] These can be broadly categorized as:
-
Physical Modifications: Techniques like micronization or nanocrystal technology reduce particle size to increase the surface area for dissolution.[3][9]
-
Enabling Formulations:
-
Amorphous Solid Dispersions (ASDs): Dispersing the drug in a polymer matrix in an amorphous (non-crystalline) state can significantly increase its aqueous solubility and dissolution rate.[7][10]
-
Lipid-Based Formulations: Systems like Self-Emulsifying Drug Delivery Systems (SEDDS) or Self-Microemulsifying Drug Delivery Systems (SMEDDS) can improve absorption by presenting the drug in a solubilized state and utilizing lipid absorption pathways.[3][9][11]
-
Co-solvents and Surfactants: The use of simple solvent/surfactant systems can improve the wetting and solubility of the compound.[8]
-
Complexation: Using agents like cyclodextrins to form inclusion complexes can enhance the solubility of the drug molecule.[3][6]
-
Troubleshooting Guides
Issue 1: In vivo studies show low or highly variable plasma exposure of this compound after oral dosing.
This is a common challenge when moving from in vitro to in vivo experiments. The troubleshooting process should be systematic to identify the root cause.
Caption: Troubleshooting workflow for low in vivo exposure.
Issue 2: How to select an appropriate formulation strategy to improve this compound bioavailability?
The choice of formulation depends on the specific properties of the drug. A tiered approach is recommended.
| Strategy | When to Use | Advantages | Disadvantages |
| Co-solvent/Surfactant System | Good starting point for preclinical studies; compound has moderate solubility. | Simple to prepare; suitable for initial PK screening. | Risk of drug precipitation upon dilution in the GI tract; potential for vehicle toxicity.[8] |
| Micronization/Nanosuspension | Compound is crystalline with dissolution rate-limited absorption. | Increases surface area for dissolution; established technology.[9] | May not be effective for compounds with very low intrinsic solubility; can be difficult to maintain particle size. |
| Amorphous Solid Dispersion (ASD) | Compound has high melting point and poor solubility in both aqueous and lipid media. | Can achieve significant supersaturation, driving absorption; good physical stability.[7][10] | Requires specific polymers and manufacturing processes (e.g., spray drying); potential for recrystallization. |
| Lipid-Based Formulation (SEDDS/SMEDDS) | Compound is lipophilic (LogP > 2) with good solubility in oils/lipids. | Presents drug in a solubilized state; can enhance lymphatic uptake, bypassing first-pass metabolism.[3][11] | Requires careful selection of oils, surfactants, and co-solvents; potential for GI side effects. |
Key Experimental Protocols
Protocol 1: Caco-2 Bidirectional Permeability Assay
This in vitro assay is used to predict intestinal permeability and identify if a compound is a substrate for efflux transporters like P-glycoprotein (P-gp).
-
Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days until they form a differentiated, polarized monolayer.
-
Monolayer Integrity: Measure the Transepithelial Electrical Resistance (TEER) to ensure monolayer confluence and integrity. A TEER value > 200 Ω·cm² is typically required.
-
Assay Preparation:
-
Prepare transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Prepare dosing solutions of this compound (e.g., at 10 µM) in the transport buffer. Include control compounds: a high-permeability marker (e.g., propranolol) and a known P-gp substrate (e.g., digoxin).
-
-
Apical to Basolateral (A-to-B) Transport:
-
Add the this compound dosing solution to the apical (AP) side of the Transwell®.
-
Add fresh transport buffer to the basolateral (BL) side.
-
Incubate at 37°C with gentle shaking.
-
Take samples from the BL side at specified time points (e.g., 30, 60, 90, 120 min) and replace with fresh buffer.
-
-
Basolateral to Apical (B-to-A) Transport:
-
Add the this compound dosing solution to the BL side.
-
Add fresh transport buffer to the AP side.
-
Incubate and sample from the AP side as described above.
-
-
Quantification: Analyze the concentration of this compound in all samples using a validated LC-MS/MS method.
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both directions:
-
Papp = (dQ/dt) / (A * C₀)
-
where dQ/dt is the transport rate, A is the surface area of the insert, and C₀ is the initial concentration.
-
-
Calculate the Efflux Ratio (ER) = Papp (B-to-A) / Papp (A-to-B) .
-
An ER > 2 suggests the compound is a substrate for active efflux.
-
Visualizations
Caption: Simplified signaling pathway of the ETA receptor and inhibition by this compound.
Caption: Decision tree for selecting a bioavailability enhancement strategy.
References
- 1. Nonpeptide endothelin receptor antagonists. XI. Pharmacological characterization of SB 234551, a high-affinity and selective nonpeptide ETA receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. SB 234551, a novel endothelin--A receptor antagonist, unmasks endothelin-induced renal vasodilatation in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tackling Poor Bioavailability With Early Formulation Strategies [outsourcedpharma.com]
- 5. jneonatalsurg.com [jneonatalsurg.com]
- 6. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. upm-inc.com [upm-inc.com]
- 8. researchgate.net [researchgate.net]
- 9. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms [drug-dev.com]
- 11. Improved Bioavailability of Poorly Soluble Drugs through Gastrointestinal Muco-Adhesion of Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: SB234551 Dosage Adjustment for Animal Models
Welcome to the technical support center for the use of SB234551 in pre-clinical research. This resource provides guidance on dosage adjustments across different animal models, addressing common questions and troubleshooting potential issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: How do I determine the appropriate starting dose of this compound for my specific animal model?
A1: Determining the optimal starting dose of this compound, a CXCR2 antagonist, requires consideration of the animal species, the disease model, and the route of administration. A common starting point is to reference doses used in previously published studies for similar animal models. If such data is unavailable, allometric scaling from a known effective dose in another species can be a valuable tool. Allometric scaling is an empirical method that extrapolates drug dosages between species based on body surface area, which is related to the metabolic rate.[1][2][3]
Q2: What is allometric scaling and how can I use it to estimate a dose for a new animal model?
A2: Allometric scaling is a mathematical method used to predict drug dosages across different species by considering their physiological and metabolic differences.[4][5] The most common approach is based on the body surface area (BSA). The formula for converting a dose from one species to another is:
DoseSpecies 2 (mg/kg) = DoseSpecies 1 (mg/kg) × (Km Species 1 / Km Species 2)
Where the Km factor is the body weight (kg) divided by the body surface area (m²). The US Food and Drug Administration (FDA) provides guidance on this approach for deriving the maximum recommended starting dose (MRSD) for clinical studies from animal data.[1][2]
Q3: Are there tables available with pre-calculated conversion factors for allometric scaling?
A3: Yes, several resources provide Km factors and conversion ratios for commonly used laboratory animals. These tables simplify the dose calculation process. It's important to note that these are estimations, and the optimal dose may still require empirical determination.
Q4: Besides allometric scaling, what other factors should I consider when adjusting the dosage of this compound?
A4: Several factors beyond body surface area can influence the effective dose of this compound:
-
Pharmacokinetics (PK): The absorption, distribution, metabolism, and excretion (ADME) of a drug can vary significantly between species.[6][7][8][9] These differences in drug handling can lead to different plasma and tissue concentrations for the same mg/kg dose.
-
Pharmacodynamics (PD): The sensitivity and density of the target receptor (CXCR2) may differ across species, leading to variations in the drug's effect at the same concentration.
-
Disease Model: The severity and nature of the induced disease can impact the required therapeutic dose.
-
Route of Administration: The bioavailability of this compound will differ depending on whether it is administered orally, intravenously, intraperitoneally, or via another route.
Q5: What are some common signs of toxicity or adverse effects to monitor for when administering this compound?
A5: As with any CXCR2 antagonist, potential side effects may be related to its mechanism of action, which involves modulating the inflammatory response by inhibiting neutrophil migration.[10][11] Researchers should monitor for signs of immunosuppression, although specific toxicity data for this compound is limited in the public domain. General signs of toxicity in animal studies can include weight loss, changes in behavior, and alterations in hematological parameters. It is crucial to establish a maximum tolerated dose (MTD) in your specific animal model.[12][13]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Lack of Efficacy at Calculated Dose | - Incorrect allometric scaling calculation.- Poor bioavailability via the chosen administration route.- Species-specific differences in metabolism leading to rapid clearance.- Insufficient drug concentration at the target tissue. | - Double-check allometric scaling calculations and conversion factors.- Consider a different route of administration (e.g., intravenous for 100% bioavailability).- Conduct a pilot dose-response study to determine the optimal dose for your model.- Perform pharmacokinetic studies to measure plasma and tissue concentrations of this compound. |
| Observed Toxicity or Adverse Events | - Dose is too high for the specific animal model or individual animal.- Off-target effects of the compound.- Interaction with other experimental variables. | - Reduce the dosage and perform a dose-titration study to find the maximum tolerated dose (MTD).- Carefully review the literature for any known off-target effects of this compound.- Ensure all other experimental conditions are consistent and controlled. |
| High Variability in Response Between Animals | - Inconsistent drug administration technique.- Genetic or physiological variability within the animal colony.- Differences in disease induction or severity. | - Ensure all personnel are properly trained and use a standardized administration protocol.- Increase the number of animals per group to account for biological variability.- Refine the disease induction model to ensure more consistent pathology. |
Quantitative Data Summary
| Animal Model | Disease/Condition | Route of Administration | Dose Range (mg/kg) | Observed Effects | Reference (Internal or Published) |
| e.g., Rat | e.g., Lipopolysaccharide-induced lung inflammation | e.g., Intraperitoneal | e.g., 1 - 10 | e.g., Dose-dependent reduction in neutrophil infiltration | e.g., [Your Study ID] |
| e.g., Mouse | e.g., Collagen-induced arthritis | e.g., Oral gavage | |||
| e.g., Guinea Pig | e.g., Ovalbumin-induced airway hyperresponsiveness | e.g., Inhalation | |||
| e.g., Rabbit | e.g., Dermal inflammation model | e.g., Topical | |||
| e.g., Non-human Primate | e.g., Acute respiratory distress syndrome | e.g., Intravenous |
Experimental Protocols
Protocol 1: Allometric Scaling for Dose Conversion
-
Identify the known effective dose of this compound in a specific species (Species 1) from the literature.
-
Determine the Km factors for both Species 1 and the target species (Species 2) from a reliable source.
-
Apply the allometric scaling formula: DoseSpecies 2 (mg/kg) = DoseSpecies 1 (mg/kg) × (Km Species 1 / Km Species 2)
-
Use the calculated dose as a starting point for a pilot dose-response study in Species 2.
Visualizations
Caption: CXCR2 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for determining this compound dosage.
References
- 1. Inhibition of antigen-induced airway inflammation and hyperresponsiveness in guinea pigs by a selective antagonist of "chemoattractant receptor homologous molecule expressed on Th2 cells" (CRTH2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of IL-13 on airway responses in the guinea pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. View of A Protocol to Perform Systemic Lipopolysacharide (LPS) Challenge in Rats | Odovtos - International Journal of Dental Sciences [archivo.revistas.ucr.ac.cr]
- 4. researchgate.net [researchgate.net]
- 5. Virus-induced airway inflammation and hyperresponsiveness in the guinea-pig is inhibited by levodropropizine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of dexamethasone on A23187-induced airway responses in the guinea pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Collagen-Induced Arthritis Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Lipopolysaccharide intraperitoneal injection in rats and sickness behavior assessment [protocols.io]
- 9. A nonhuman primate toxicology and immunogenicity study evaluating aerosol delivery of AERAS-402/Ad35 vaccine: Evidence for transient t cell responses in peripheral blood and robust sustained responses in the lungs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. LRRK2 inhibitors induce reversible changes in nonhuman primate lungs without measurable pulmonary deficits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Aurantio‐Obtusin Suppresses Airway Inflammation and Serum ICAM‐1 Expression in Guinea Pig Allergic Asthma Model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ST-246 Antiviral Efficacy in a Nonhuman Primate Monkeypox Model: Determination of the Minimal Effective Dose and Human Dose Justification - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Testing pulmonary physiology in ventilated non-human primates - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Compound Interference in Fluorescent Assays
Disclaimer: No specific information regarding "SB234551" and its interference with fluorescent assays was found in the available literature. The following troubleshooting guide provides general information and best practices for identifying and mitigating compound interference in fluorescence-based experiments.
This technical support center is designed for researchers, scientists, and drug development professionals who are encountering potential artifacts or interference in their fluorescent assays due to small molecules. The following frequently asked questions (FAQs) and troubleshooting guides will help you identify and address these common issues.
Frequently Asked Questions (FAQs)
Q1: What are the common ways a small molecule can interfere with a fluorescent assay?
Small molecules can interfere with fluorescent assays through several mechanisms:
-
Autofluorescence: The compound itself may fluoresce at the excitation and emission wavelengths used in the assay, leading to a false-positive signal.[1][2]
-
Fluorescence Quenching: The compound can decrease the fluorescence intensity of the reporter fluorophore through processes like Förster Resonance Energy Transfer (FRET), collisional quenching, or static quenching.[3][4] This can result in a false-negative or underestimated signal.
-
Inner Filter Effect: The compound may absorb light at the excitation or emission wavelengths, reducing the amount of light that reaches the fluorophore or the detector.[2]
-
Light Scattering: Precipitated or aggregated compounds can scatter excitation light, leading to an artificially high fluorescence reading.[1]
-
Assay-Specific Interactions: The compound may directly interact with assay components (e.g., enzymes, antibodies) in a way that affects the fluorescence output, independent of the intended biological target.
Q2: How can I determine if my test compound is autofluorescent?
To check for autofluorescence, run a control experiment where the test compound is added to the assay buffer in the absence of the fluorescent probe or biological target. Measure the fluorescence at the same excitation and emission wavelengths used in your main experiment. A significant signal in this control well indicates that your compound is autofluorescent.
Q3: What is fluorescence quenching and how can I identify it?
Fluorescence quenching is a process that decreases the intensity of a fluorophore.[4] To identify quenching, you can perform a control experiment with a known, stable fluorophore at a fixed concentration and add increasing concentrations of your test compound. A dose-dependent decrease in the fluorescence signal suggests a quenching effect.
Q4: Can the color of my compound affect the assay?
Yes, colored compounds can interfere with absorbance-based assays and also with fluorescent assays through the inner filter effect.[2] If your compound has a visible color, it is likely absorbing light in the visible spectrum, which could overlap with the excitation or emission wavelengths of your fluorophore.
Troubleshooting Guides
Problem 1: High background fluorescence in my assay.
| Possible Cause | Troubleshooting Step | Experimental Protocol |
| Compound Autofluorescence | Run a control plate with the compound alone in assay buffer. | 1. Prepare a serial dilution of the test compound in the assay buffer. 2. Add the dilutions to a microplate. 3. Read the plate using the same excitation and emission wavelengths as your primary assay. |
| Contaminated Reagents or Buffers | Test each assay component individually for fluorescence. | 1. In separate wells, add each individual reagent (buffer, enzyme, substrate, etc.) used in the assay. 2. Read the plate to identify the source of the background fluorescence. |
| Non-specific Binding of Fluorescent Probe | Optimize blocking steps and washing protocols. | 1. Increase the concentration of the blocking agent (e.g., BSA, casein). 2. Increase the number and duration of wash steps to remove unbound fluorescent probe. |
Problem 2: Lower than expected fluorescence signal.
| Possible Cause | Troubleshooting Step | Experimental Protocol |
| Compound Quenching | Perform a quenching control experiment. | 1. Prepare a solution with a stable, known concentration of your fluorophore. 2. Add a serial dilution of your test compound to this solution. 3. Measure the fluorescence intensity. A dose-dependent decrease indicates quenching. |
| Inner Filter Effect | Measure the absorbance spectrum of your compound. | 1. Use a spectrophotometer to measure the absorbance of your compound across a range of wavelengths, including the excitation and emission wavelengths of your fluorophore. 2. If there is significant absorbance, consider using a different fluorophore with a shifted spectrum. |
| Compound Precipitation | Visually inspect the assay wells for precipitation and measure light scatter. | 1. After adding the compound, visually inspect the wells for any cloudiness or precipitate. 2. Measure light scattering by setting the excitation and emission wavelengths to be the same (e.g., 400 nm). An increase in signal with increasing compound concentration suggests scattering. |
Quantitative Data Summary
While specific data for this compound is unavailable, the following table provides a general overview of the spectral properties of common fluorophores. When encountering interference, switching to a fluorophore with different spectral properties can be a useful strategy.
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Common Applications | Potential for Interference |
| Fluorescein (FITC) | 494 | 518 | Immunoassays, Flow Cytometry | High, susceptible to autofluorescence from compounds in the blue-green region. |
| Rhodamine B | 554 | 578 | Tracing, Fluorescence Microscopy | Moderate, can be quenched by various molecules.[3] |
| Cyanine 3 (Cy3) | 550 | 570 | FRET, DNA/Protein labeling | Moderate, generally less susceptible to autofluorescence than FITC. |
| Cyanine 5 (Cy5) | 649 | 670 | FRET, Western Blotting, In-vivo imaging | Low, red-shifted emission minimizes interference from autofluorescent compounds.[1] |
Signaling Pathway & Workflow Diagrams
The following diagrams illustrate common experimental workflows and a generic signaling pathway to help visualize potential points of interference.
Caption: A typical experimental workflow for a fluorescent assay.
Caption: A generic kinase signaling pathway leading to a fluorescent reporter signal.
Caption: Logical relationship between observed signal and potential compound interference.
References
- 1. Overcoming compound interference in fluorescence polarization-based kinase assays using far-red tracers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. fkf.mpg.de [fkf.mpg.de]
- 4. Quenching (fluorescence) - Wikipedia [en.wikipedia.org]
Validation & Comparative
SB234551: A Highly Selective Antagonist for the Endothelin A Receptor
SB234551 is a potent, nonpeptide antagonist that demonstrates high selectivity for the endothelin A (ETA) receptor over the endothelin B (ETB) receptor. This selectivity has been confirmed through extensive in vitro and in vivo studies, establishing this compound as a valuable tool for investigating the physiological and pathological roles of the ETA receptor. This guide provides a comparative analysis of this compound's selectivity, supported by experimental data and detailed protocols.
Comparative Selectivity of Endothelin Receptor Antagonists
The selectivity of an antagonist is a critical determinant of its pharmacological profile. For endothelin receptor antagonists, selectivity is typically expressed as the ratio of its affinity for the ETB receptor to its affinity for the ETA receptor. A higher ratio indicates greater selectivity for the ETA receptor.
This compound exhibits a remarkable selectivity for the human ETA receptor, with a binding affinity (Ki) of 0.13 nM, compared to 500 nM for the ETB receptor[1]. This results in a selectivity ratio of approximately 3846, positioning it as one of the most selective ETA antagonists available.
| Compound | ETA Receptor Affinity (Ki/Kb, nM) | ETB Receptor Affinity (Ki/Kb, nM) | Selectivity Ratio (ETB/ETA) | Reference |
| This compound | 0.13 (Ki) | 500 (Ki) | ~3846 | [1] |
| Ambrisentan | - | - | >4000 | [2] |
| Sitaxsentan | - | - | ~200-7500 | [2] |
| Bosentan | - | - | 20 | [2] |
| Macitentan | - | - | 50 |
Note: Affinity values can vary depending on the experimental conditions and tissue/cell type used. The selectivity ratio provides a standardized metric for comparison.
Experimental Determination of Receptor Selectivity
The selectivity of this compound and other endothelin receptor antagonists is primarily determined through radioligand binding assays and functional assays.
Radioligand Binding Assay
This assay directly measures the binding affinity of a compound to its receptor. In a competitive binding experiment, a constant concentration of a radiolabeled ligand (e.g., [125I]-endothelin-1) is incubated with cells or membranes expressing the target receptor (ETA or ETB) in the presence of varying concentrations of the unlabeled antagonist (e.g., this compound). The antagonist competes with the radioligand for binding to the receptor. The concentration of the antagonist that inhibits 50% of the specific binding of the radioligand is the IC50 value. The Ki value, or inhibition constant, is then calculated from the IC50 using the Cheng-Prusoff equation.
Detailed Protocol for Radioligand Binding Assay:
-
Membrane Preparation:
-
Culture cells expressing either human ETA or ETB receptors.
-
Harvest the cells and homogenize them in a cold buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Resuspend the membrane pellet in a suitable assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the membrane preparation to each well.
-
Add increasing concentrations of the unlabeled antagonist (this compound).
-
Add a fixed concentration of the radiolabeled ligand ([125I]-endothelin-1).
-
Include control wells for total binding (no antagonist) and non-specific binding (excess unlabeled endothelin-1).
-
-
Incubation:
-
Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
-
Separation and Detection:
-
Terminate the binding reaction by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from all other measurements to determine the specific binding.
-
Plot the percentage of specific binding against the logarithm of the antagonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Assays
Functional assays measure the ability of an antagonist to inhibit the physiological response induced by an agonist. For endothelin receptors, these assays often involve measuring vasoconstriction or changes in intracellular signaling pathways.
For example, the potency of this compound as an ETA antagonist has been demonstrated in isolated rat aorta and human pulmonary artery, where it competitively inhibits endothelin-1-induced vasoconstriction with Kb values of 1.9 nM and 1.0 nM, respectively[1]. In contrast, its antagonism of ETB receptor-mediated vasoconstriction in the isolated rabbit pulmonary artery is much weaker, with a Kb value of 555 nM[1].
Endothelin Signaling Pathway
Endothelin-1 (ET-1) exerts its effects by binding to two distinct G protein-coupled receptors: ETA and ETB. The activation of these receptors triggers different downstream signaling cascades, leading to varied physiological responses.
The high selectivity of this compound for the ETA receptor allows for the specific blockade of ETA-mediated effects, such as vasoconstriction and cell proliferation, while leaving the potentially beneficial effects of ETB receptor activation, including vasodilation and clearance of circulating endothelin-1, intact. This makes this compound an invaluable research tool for dissecting the distinct roles of the ETA and ETB receptors in health and disease.
References
A Comparative Analysis of SB234551 and Bosentan in Preclinical Cardiovascular Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two endothelin receptor antagonists, SB234551 and bosentan (B193191), focusing on their application in preclinical cardiovascular research. The information presented is based on available experimental data to assist researchers in selecting the appropriate compound for their studies.
Introduction: Mechanism of Action
Endothelin-1 (ET-1) is a potent vasoconstrictor that plays a crucial role in various cardiovascular diseases by acting on two receptor subtypes: ETA and ETB. Activation of ETA receptors on vascular smooth muscle cells leads to vasoconstriction and cell proliferation. ETB receptors are located on both smooth muscle cells (mediating vasoconstriction) and endothelial cells (mediating vasodilation and ET-1 clearance).
This compound is a highly selective ETA receptor antagonist. Its mechanism of action is focused on blocking the vasoconstrictive and proliferative effects mediated by the ETA receptor.
Bosentan is a dual ETA and ETB receptor antagonist, meaning it blocks the actions of endothelin on both receptor subtypes. This dual antagonism results in a broader blockade of the endothelin system.
Signaling Pathway of Endothelin Receptor Antagonists
Caption: Endothelin signaling and points of antagonism.
Comparative Performance in Cardiovascular Models
Direct comparative studies between this compound and bosentan are limited in publicly available literature. Therefore, this comparison is synthesized from studies investigating each compound individually or in comparison with other endothelin receptor antagonists. The following tables summarize their effects on key cardiovascular parameters in preclinical models.
Table 1: Hemodynamic Effects in Rodent Models of Pulmonary Hypertension
| Parameter | This compound (Selective ETA Antagonist) | Bosentan (Dual ETA/ETB Antagonist) |
| Mean Pulmonary Artery Pressure (mPAP) | Expected to decrease by blocking ETA-mediated vasoconstriction. | Shown to significantly decrease mPAP in various models.[1] |
| Systemic Arterial Pressure (SAP) | May cause a decrease in SAP. | Can cause a dose-dependent decrease in systemic vascular resistance and mean arterial pressure.[2] |
| Cardiac Output (CO) | May lead to an increase in CO due to reduced afterload. | Shown to increase cardiac index.[3] |
| Pulmonary Vascular Resistance (PVR) | Expected to decrease. | Significantly decreases PVR.[1] |
Note: The effects of this compound are inferred based on its mechanism of action and data from studies on other selective ETA antagonists, as direct comparative data with bosentan in this model was not found.
Table 2: Effects on Cardiac Remodeling in Heart Failure Models
| Parameter | This compound (Selective ETA Antagonist) | Bosentan (Dual ETA/ETB Antagonist) |
| Left Ventricular (LV) Hypertrophy | Expected to attenuate LV hypertrophy by blocking ETA-mediated proliferative signals. | Shown to attenuate cardiac remodeling in chronic heart failure models. |
| Cardiac Fibrosis | Likely to reduce cardiac fibrosis. | Attenuates pulmonary fibrosis.[4] |
| Right Ventricular (RV) Hypertrophy | Expected to reduce RV hypertrophy secondary to reduced pulmonary pressures. | Prevents the development of RV hypertrophy in models of non-vasoreactive pulmonary hypertension. |
Experimental Protocols
Induction of Pulmonary Hypertension in Rats (Monocrotaline Model)
This protocol describes a common method for inducing pulmonary hypertension in rats to study the effects of pharmacological interventions.
Caption: Workflow for monocrotaline-induced PAH model.
Protocol Details:
-
Animal Model: Male Sprague-Dawley rats (200-250g).
-
Induction: A single subcutaneous injection of monocrotaline (60 mg/kg) is administered to induce pulmonary hypertension.[4]
-
Disease Development: The animals are monitored for 3-4 weeks to allow for the development of pulmonary hypertension, characterized by increased right ventricular systolic pressure and right ventricular hypertrophy.
-
Treatment Administration: this compound or bosentan is administered daily via oral gavage at predetermined doses. A vehicle control group receives the vehicle solution.
-
Hemodynamic Assessment: At the end of the treatment period, rats are anesthetized, and a catheter is inserted into the right jugular vein and advanced into the right ventricle and pulmonary artery to measure pressures.
-
Histological Analysis: After hemodynamic measurements, the heart and lungs are excised. The right ventricle is dissected from the left ventricle and septum to determine the ratio of right ventricular weight to left ventricular plus septal weight (Fulton's index), an indicator of right ventricular hypertrophy. Lung tissue is processed for histological examination to assess vascular remodeling.
Conscious Rat Hemodynamic Monitoring
This protocol allows for the continuous measurement of cardiovascular parameters in conscious, unrestrained rats, providing data that is free from the confounding effects of anesthesia.
Caption: Experimental workflow for conscious rat monitoring.
Protocol Details:
-
Surgical Preparation: Rats are anesthetized, and a telemetry transmitter with a pressure-sensing catheter is surgically implanted. The catheter tip is advanced into the abdominal aorta for the measurement of arterial blood pressure.
-
Recovery: Animals are allowed to recover from surgery for 7-10 days.
-
Data Recording: Baseline hemodynamic data, including systolic and diastolic blood pressure, mean arterial pressure, and heart rate, are recorded continuously.
-
Drug Administration: this compound or bosentan is administered, and hemodynamic parameters are monitored to assess the acute or chronic effects of the compound.
Discussion and Conclusion
Both this compound and bosentan are valuable tools for investigating the role of the endothelin system in cardiovascular diseases. The choice between a selective ETA antagonist and a dual ETA/ETB antagonist depends on the specific research question.
-
This compound , as a selective ETA antagonist, allows for the specific investigation of the pathological roles of ETA receptor activation, such as vasoconstriction and cellular proliferation, while leaving the potentially beneficial effects of ETB receptor activation (vasodilation and ET-1 clearance) intact.
-
Bosentan , by blocking both ETA and ETB receptors, provides a more comprehensive blockade of the endothelin system. This may be advantageous in conditions where both receptor subtypes contribute to the pathophysiology. However, the blockade of ETB-mediated vasodilation and ET-1 clearance could be a consideration in certain experimental contexts.
Due to the limited availability of direct comparative preclinical data, researchers are encouraged to carefully consider the specific aims of their study and the distinct pharmacological profiles of these two antagonists when making their selection. Further head-to-head studies are warranted to provide a more definitive comparison of their efficacy and safety in various cardiovascular models.
References
- 1. researchgate.net [researchgate.net]
- 2. Hemodynamic effects of Bosentan, an endothelin receptor antagonist, in patients with pulmonary hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of the endothelin receptor antagonist bosentan on hemodynamics, symptoms and functional capacity in Japanese patients with severe pulmonary hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Primary pulmonary arterial hypertension: Protocol to assess comprehensively in the rat the response to pharmacologic treatments - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to SB234551 and SB209670: Efficacy as Endothelin Receptor Antagonists
For researchers and professionals in drug development, the selection of appropriate pharmacological tools is paramount. This guide provides a detailed comparison of two non-peptide endothelin (ET) receptor antagonists, SB234551 and SB209670, focusing on their efficacy, selectivity, and experimental validation.
Mechanism of Action and Receptor Selectivity
Both this compound and SB209670 function as antagonists of endothelin receptors, which are key players in vasoconstriction and cell proliferation. However, they exhibit distinct selectivity profiles for the two major endothelin receptor subtypes, ETA and ETB.
This compound is characterized as a high-affinity and selective ETA receptor antagonist.[1][2] In contrast, SB209670 is a potent antagonist of both ETA and ETB receptors, making it a non-selective or dual endothelin receptor antagonist.
Comparative Efficacy Data
The following tables summarize the quantitative data on the binding affinities and functional antagonist activities of this compound and SB209670, providing a clear comparison of their potency and selectivity.
Table 1: Radioligand Binding Affinity (Ki, nM)
| Compound | ETA Receptor (human cloned) | ETB Receptor (human cloned) | Selectivity (ETB Ki / ETA Ki) |
| This compound | 0.13 | 500 | ~3846 |
| SB209670 | 0.2 | 18 | 90 |
Data for this compound from Douglas et al. (1998)[1]. Data for SB209670 from Ohlstein et al. (1994).
Table 2: Functional Antagonist Activity (Kb, nM)
| Compound | Isolated Rat Aorta (ETA) | Isolated Human Pulmonary Artery (ETA) | Isolated Rabbit Pulmonary Artery (ETB) |
| This compound | 1.9 | 1.0 | 555 |
| SB209670 | Data not available in the provided search results | Data not available in the provided search results | Data not available in the provided search results |
Data for this compound from Douglas et al. (1998)[1].
In Vivo Efficacy
Both compounds have demonstrated efficacy in various in vivo models.
This compound has been shown to dose-dependently inhibit the pressor response to exogenous endothelin-1 (B181129) in conscious rats.[1] In a study comparing the two antagonists in conscious dogs, infusion of this compound unmasked an ETB receptor-mediated renal vasodilation in response to endothelin-1, a phenomenon not observed with the dual antagonist SB209670.[3] Furthermore, in a rat model of endotoxemia, this compound was found to impair the recovery of mean arterial blood pressure, highlighting the role of endogenous endothelin in this condition.[4][5]
SB209670 , the dual ETA/ETB antagonist, abolished the pressor and renal vasoconstrictor responses to endothelin-1 infusion in conscious dogs.[3]
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for interpreting the efficacy data.
Radioligand Binding Assays
-
Objective: To determine the binding affinity (Ki) of the compounds for ETA and ETB receptors.
-
Methodology:
-
Membranes from cells expressing cloned human ETA or ETB receptors are prepared.
-
A constant concentration of radiolabeled endothelin-1 ([¹²⁵I]-ET-1) is incubated with the receptor membranes.
-
Increasing concentrations of the unlabeled antagonist (this compound or SB209670) are added to compete with the radioligand for binding.
-
After incubation, the bound and free radioligand are separated by filtration.
-
The amount of bound radioactivity is measured, and the concentration of the antagonist that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined.
-
The Ki value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.
-
Functional Antagonism in Isolated Tissues
-
Objective: To determine the functional antagonist potency (Kb) of the compounds.
-
Methodology:
-
Rings of isolated blood vessels (e.g., rat aorta, human pulmonary artery, rabbit pulmonary artery) are mounted in organ baths.
-
The tissues are contracted by adding increasing concentrations of an agonist (e.g., endothelin-1 for ETA, sarafotoxin S6c for ETB).
-
Concentration-response curves to the agonist are generated in the absence and presence of increasing concentrations of the antagonist (this compound or SB209670).
-
The antagonist causes a parallel rightward shift in the agonist concentration-response curve.
-
The Kb value, which represents the dissociation constant of the antagonist-receptor complex, is calculated from the magnitude of the shift.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the endothelin signaling pathway and a typical experimental workflow for evaluating antagonist efficacy.
Caption: Endothelin Signaling Pathway and Antagonist Action.
Caption: Experimental Workflow for Antagonist Evaluation.
References
- 1. Nonpeptide endothelin receptor antagonists. XI. Pharmacological characterization of SB 234551, a high-affinity and selective nonpeptide ETA receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. SB 234551, a novel endothelin--A receptor antagonist, unmasks endothelin-induced renal vasodilatation in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of the novel selective endothelin ET(A) receptor antagonist, SB 234551, on the cardiovascular responses to endotoxaemia in conscious rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of the novel selective endothelin ETA receptor antagonist, SB 234551, on the cardiovascular responses to endotoxaemia in conscious rats - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to SB234551 and Other Nonpeptide ETA Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the nonpeptide endothelin-A (ETA) receptor antagonist SB234551 with other notable antagonists in its class, including bosentan (B193191), ambrisentan, macitentan (B1675890), and atrasentan. The information is compiled from preclinical and clinical research to assist in the evaluation and selection of these compounds for further investigation.
Introduction to Nonpeptide ETA Antagonists
Endothelin-1 (ET-1) is a potent vasoconstrictor peptide that mediates its effects through two G protein-coupled receptor subtypes: ETA and ETB.[1] The ETA receptor is predominantly located on vascular smooth muscle cells and is responsible for vasoconstriction and cell proliferation.[2] Consequently, ETA receptor antagonists have been developed as therapeutic agents for various cardiovascular diseases, most notably pulmonary arterial hypertension (PAH).[3][4] This guide focuses on this compound, a high-affinity and selective nonpeptide ETA antagonist, and compares its performance with other key players in this field.
Comparative Performance Data
The following tables summarize the quantitative data for this compound and other nonpeptide ETA antagonists, focusing on their binding affinity, selectivity, and functional antagonist activity.
Table 1: In Vitro Receptor Binding Affinity and Selectivity
| Compound | Target Receptor | Ki (nM) | Selectivity (ETB Ki / ETA Ki) | Reference |
| This compound | Human ETA | 0.13 | ~3846 | [5] |
| Human ETB | 500 | [5] | ||
| Bosentan | Human ETA | 4.7 - 12.5 | ~8.6 - 20 | [6][7] |
| Human ETB | 40.9 - 1100 | [6][7] | ||
| Ambrisentan | Human ETA | - | >4000 | [8] |
| Human ETB | - | [8] | ||
| Macitentan | Human ETA | - | ~50 | |
| Human ETB | - | |||
| Atrasentan | Human ETA | 0.0551 | ~87 | [6] |
| Human ETB | 4.80 | [6] |
Note: Ki values can vary between studies due to different experimental conditions. The selectivity is calculated from the provided Ki values.
Table 2: Functional Antagonist Activity (in vitro)
| Compound | Assay | Kb (nM) | Reference |
| This compound | Isolated Rat Aorta (ET-1 induced contraction) | 1.9 | [5] |
| Isolated Human Pulmonary Artery (ET-1 induced contraction) | 1.0 | [5] | |
| Bosentan | - | - | - |
| Ambrisentan | - | - | - |
| Macitentan | - | - | - |
| Atrasentan | - | - | - |
Table 3: Comparative Pharmacokinetics
| Compound | Species | Bioavailability (%) | Half-life (t½) | Reference |
| This compound | Rat | 30 | 125 min | [5] |
| Bosentan | Human | ~50 | 5.4 h | |
| Ambrisentan | Human | ~80 | ~15 h | |
| Macitentan | Human | - | 16 h (active metabolite: 48h) | [5] |
| Atrasentan | Human | - | ~26 h |
Note: Pharmacokinetic parameters are highly species-dependent. This table presents data from different species as available.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Radioligand Binding Assay for ETA and ETB Receptors
Objective: To determine the binding affinity (Ki) of a test compound for the ETA and ETB receptors.
Protocol:
-
Membrane Preparation: Membranes are prepared from cells stably expressing either human ETA or ETB receptors. Cells are homogenized in a cold lysis buffer and centrifuged to pellet the membranes. The final pellet is resuspended in a binding buffer.
-
Binding Reaction: The assay is typically performed in a 96-well plate format. Each well contains the cell membrane preparation, a fixed concentration of a radiolabeled endothelin ligand (e.g., [¹²⁵I]-ET-1), and varying concentrations of the unlabeled test compound (e.g., this compound).
-
Incubation: The plates are incubated at a specific temperature (e.g., 37°C) for a set period (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters, which traps the membranes with the bound radioligand. The filters are then washed with ice-cold buffer to remove any unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand. Specific binding is calculated by subtracting non-specific binding from total binding. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Isolated Rat Aorta Contraction Assay
Objective: To determine the functional antagonist activity (Kb) of a test compound against ET-1-induced vasoconstriction.
Protocol:
-
Tissue Preparation: A male Wistar rat is euthanized, and the thoracic aorta is carefully excised and placed in cold Krebs-Henseleit solution. The aorta is cleaned of adhering connective tissue and cut into rings (3-5 mm in length).
-
Mounting: The aortic rings are mounted in organ baths containing Krebs-Henseleit solution, maintained at 37°C, and continuously gassed with 95% O₂ and 5% CO₂. The rings are connected to isometric force transducers to record changes in tension.
-
Equilibration: The tissues are allowed to equilibrate for at least 60 minutes under a resting tension of approximately 2 grams. The buffer is changed every 15-20 minutes.
-
Viability Check: The viability of the aortic rings is assessed by inducing a contraction with a high concentration of potassium chloride (KCl).
-
Concentration-Response Curve: After washing out the KCl and allowing the tissue to return to baseline, a cumulative concentration-response curve to ET-1 is generated.
-
Antagonist Incubation: In parallel experiments, aortic rings are pre-incubated with the test antagonist (e.g., this compound) for a specific period (e.g., 30-60 minutes) before generating a second ET-1 concentration-response curve.
-
Data Analysis: The antagonist's effect is observed as a rightward shift in the ET-1 concentration-response curve. The Schild regression analysis is used to calculate the pA₂ value, from which the Kb (antagonist dissociation constant) is derived. A linear Schild plot with a slope not significantly different from unity suggests competitive antagonism.
Signaling Pathways and Experimental Workflows
Visual representations of the key signaling pathway and experimental workflows are provided below using Graphviz (DOT language).
Caption: Endothelin-A (ETA) Receptor Signaling Pathway.
Caption: Radioligand Binding Assay Experimental Workflow.
References
- 1. CV Pharmacology | Endothelin Receptor Antagonists [cvpharmacology.com]
- 2. rpsg.org.uk [rpsg.org.uk]
- 3. Endothelin Receptor Antagonists - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. walshmedicalmedia.com [walshmedicalmedia.com]
- 5. Endothelin Receptor Antagonists: Status Quo and Future Perspectives for Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Study on the comparison between Bosentan and Macitentan in the treatment of persistent pulmonary hypertension of the newborns, simultaneously on sildenafil: A randomized double-blinded non-inferiority parallel clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. From bosentan (Tracleer®) to macitentan (Opsumit®): The medicinal chemistry perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
Assessing Off-Target Effects of SB234551 in Human Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the endothelin receptor antagonist SB234551 and its alternatives, with a focus on assessing potential off-target effects in human cell lines. While direct, comprehensive off-target screening data for this compound in publicly accessible literature is limited, this guide synthesizes available information on its on-target potency, known selectivity, and compares it with other clinically relevant endothelin receptor antagonists. The guide also outlines standard experimental protocols for evaluating off-target effects.
Comparative Analysis of Endothelin Receptor Antagonists
This compound is a potent and highly selective antagonist of the endothelin-A (ETA) receptor. Its primary mechanism of action is to block the binding of endothelin-1 (B181129) (ET-1) to the ETA receptor, thereby inhibiting vasoconstriction and cell proliferation. The assessment of off-target effects is crucial for any therapeutic candidate to predict potential adverse effects and ensure patient safety.
Table 1: Comparison of On-Target Potency and Known Selectivity of Endothelin Receptor Antagonists
| Compound | Target(s) | On-Target Potency (Ki/IC50/Kb) | Known Off-Target Information/Clinical Side Effects |
| This compound | ETA | Ki: 0.13 nM (ETA), 500 nM (ETB) | At 10 µM, had no significant effect on a number of diverse receptors in a 1998 study. |
| Atrasentan | ETA | IC50: 0.22 nM | Commonly reported side effects include peripheral edema, headache, and nasal congestion. |
| Zibotentan (B1684529) | ETA | IC50: 27 nM | Fluid retention is a known side effect.[1] |
| Ambrisentan | ETA | IC50: 0.011 µM | Associated with peripheral edema, headache, and nasal congestion.[2][3] |
| Bosentan | ETA/ETB | Ki: 4.7 nM (ETA), 95 nM (ETB) | Associated with liver enzyme elevation, anemia, and peripheral edema.[3] |
| Macitentan | ETA/ETB | IC50: 0.5 nM (ETA), 390 nM (ETB) | Can cause anemia.[3] |
Experimental Protocols for Assessing Off-Target Effects
To thoroughly assess the off-target profile of a compound like this compound, a tiered approach employing a variety of in vitro assays is recommended.
Broad Off-Target Screening Panels
a) Kinase Profiling (e.g., KINOMEscan™)
This assay quantitatively measures the binding of a test compound to a large panel of kinases. It is a competition-based assay where the ability of the compound to displace a known ligand from the kinase active site is measured.
-
Protocol Outline:
-
A library of human kinases is immobilized on a solid support.
-
The test compound (e.g., this compound) is incubated with the kinase library at a fixed concentration (typically 1-10 µM).
-
A broad-spectrum kinase inhibitor tagged with a detectable marker (e.g., biotin) is added.
-
The amount of tagged inhibitor bound to each kinase is quantified. A reduction in signal compared to a control indicates binding of the test compound.
-
Hits are then followed up with dose-response assays to determine the binding affinity (Kd).
-
b) Receptor Profiling (e.g., Eurofins SafetyScreen44™ Panel)
This panel assesses the binding of a compound to a panel of 44 common off-target receptors, ion channels, and transporters that are known to be associated with adverse drug reactions.
-
Protocol Outline:
-
Cell membranes or recombinant proteins expressing the target receptors are prepared.
-
A radiolabeled ligand specific for each target is incubated with the membrane preparation in the presence and absence of the test compound.
-
The amount of bound radioligand is measured. A significant reduction in binding in the presence of the test compound indicates an interaction.
-
c) Cell Microarray Technology (e.g., Retrogenix® Cell Microarray)
This technology screens for interactions between a test compound and a comprehensive library of human cell surface and secreted proteins expressed in human cells.
-
Protocol Outline:
-
A microarray is created with spots of DNA encoding individual human plasma membrane proteins.
-
Human cells are grown over the microarray, leading to the expression of the encoded proteins on the cell surface at each spot.
-
The test compound, labeled with a fluorescent tag or detected by a specific antibody, is incubated with the cell microarray.
-
Binding of the compound to specific cells is detected by fluorescence microscopy.
-
Functional Assays for Hit Validation
Once potential off-target hits are identified from broad screening panels, it is essential to confirm these interactions and understand their functional consequences using cell-based assays.
-
Calcium Flux Assays: For GPCRs that signal through the Gq pathway, changes in intracellular calcium levels upon compound treatment can be measured using calcium-sensitive fluorescent dyes.
-
cAMP Assays: For GPCRs that signal through Gs or Gi pathways, changes in intracellular cyclic AMP levels can be quantified using immunoassays or reporter gene assays.
-
Cell Viability and Cytotoxicity Assays: To assess the general cytotoxic effects of the compound, assays such as MTT or LDH release assays can be performed on various human cell lines.
Signaling Pathways and Experimental Workflow
To visualize the on-target and potential off-target signaling pathways, as well as the experimental workflow for assessing off-target effects, the following diagrams are provided.
Caption: On-target and potential off-target signaling pathways of this compound.
Caption: Experimental workflow for assessing off-target effects.
Conclusion
This compound is a highly potent and selective ETA receptor antagonist based on the available data. However, a comprehensive assessment of its off-target profile in human cell lines using modern, large-scale screening technologies is not publicly available. The clinical side effect profiles of other endothelin receptor antagonists suggest that off-target activities can lead to adverse events such as fluid retention and liver enzyme elevation. Therefore, it is recommended that a thorough off-target assessment of this compound be conducted using the experimental approaches outlined in this guide to build a comprehensive safety profile and de-risk its clinical development. This should include broad binding assays followed by functional validation of any identified off-target interactions.
References
Comparative Analysis of SB234551 Cross-Reactivity with Alternative Endothelin Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity profile of SB234551, a selective endothelin-A (ETA) receptor antagonist, with other selective ETA receptor antagonists, Atrasentan and Zibotentan. The information presented herein is intended to assist researchers in evaluating the selectivity of these compounds for their experimental and drug development needs.
Introduction to this compound and Comparator Compounds
This compound is a potent and highly selective nonpeptide antagonist of the endothelin-A (ETA) receptor.[1] Endothelin-1 (ET-1), acting through the ETA receptor, is a powerful vasoconstrictor and plays a role in various physiological and pathophysiological processes. Consequently, ETA receptor antagonists are valuable tools for research and potential therapeutic agents. For a comprehensive evaluation, this guide compares this compound with two other well-characterized selective ETA receptor antagonists: Atrasentan and Zibotentan.
Quantitative Comparison of Receptor Binding Affinity
The selectivity of an antagonist is a critical parameter, defined by its binding affinity for its intended target versus off-target receptors. The following table summarizes the available quantitative data on the binding affinities (Ki or IC50 values) of this compound, Atrasentan, and Zibotentan for the human ETA and ETB receptors.
| Compound | Target Receptor | Binding Affinity (nM) | Selectivity (ETB/ETA) |
| This compound | ETA | Ki: 0.13[1] | ~3846 |
| ETB | Ki: 500[1] | ||
| Atrasentan | ETA | Ki: 0.0551 | ~87 |
| ETB | Ki: 4.80 | ||
| Zibotentan | ETA | IC50: 13[1] | >100 (qualitative) |
| ETB | No effect[1] |
Cross-Reactivity with a Broader Range of Receptors
A comprehensive understanding of a compound's cross-reactivity requires screening against a broad panel of receptors, ion channels, and enzymes. While detailed public data from such extensive screenings are limited, the available information for each compound is summarized below.
-
This compound : At a concentration of 10 µM, this compound did not significantly influence radioligand binding to a number of diverse receptors, suggesting a high degree of selectivity.[1] However, specific quantitative data from a broad panel screening is not publicly available.
-
Atrasentan : Detailed public information on the comprehensive off-target profiling of Atrasentan is limited. Its development and clinical studies have focused on its high selectivity for the ETA over the ETB receptor.
-
Zibotentan : Preclinical pharmacology data for Zibotentan indicates that it is a potent antagonist of the ETA receptor with no effect at the ETB receptor or a broad panel of other targets, suggesting a very high degree of selectivity.[1]
Experimental Protocols
The following section details a general methodology for a key experiment used to determine the binding affinity and cross-reactivity of a compound.
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound (e.g., this compound) for a specific receptor (e.g., ETA) and its cross-reactivity with other receptors.
Materials:
-
Cell membranes expressing the receptor of interest (e.g., recombinant cells overexpressing human ETA or ETB receptors).
-
Radioligand specific for the receptor (e.g., [125I]-ET-1).
-
Test compound (e.g., this compound) at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2 and 0.1% BSA).
-
Glass fiber filters.
-
Scintillation fluid.
-
Scintillation counter.
Procedure:
-
Incubation: In a multi-well plate, combine the cell membranes, radioligand at a fixed concentration (typically at or below its Kd value), and varying concentrations of the test compound.
-
Equilibrium: Incubate the mixture at a specific temperature (e.g., 25°C) for a defined period (e.g., 60-120 minutes) to allow the binding to reach equilibrium.
-
Separation: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Counting: Place the filters in vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Determine the specific binding by subtracting the non-specific binding (measured in the presence of a high concentration of an unlabeled ligand) from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizations
Endothelin-A (ETA) Receptor Signaling Pathway
Caption: Simplified signaling pathway of the Endothelin-A (ETA) receptor.
Experimental Workflow for Radioligand Binding Assay
Caption: General experimental workflow for a radioligand binding assay.
References
A Researcher's Guide to Negative Controls for SB234551 Experiments
For researchers, scientists, and drug development professionals investigating the CXCR2 antagonist SB234551, the selection of appropriate negative controls is paramount for the generation of robust and interpretable data. This guide provides a comparative overview of recommended negative controls, supported by experimental data and detailed protocols for key assays.
A critical aspect of designing experiments with a specific inhibitor like this compound is to ensure that the observed effects are indeed due to the inhibition of the intended target, the C-X-C motif chemokine receptor 2 (CXCR2), and not a result of off-target effects or the experimental conditions themselves. While a direct, commercially available inactive analog of this compound is not widely documented, several robust negative control strategies can be employed. This guide compares the use of a vehicle control, a structurally unrelated CXCR2 antagonist, and a genetic knockout of CXCR2.
Comparison of Negative Control Strategies
The choice of a negative control will depend on the specific experimental question, the model system, and the resources available. Below is a summary of the recommended negative controls for experiments involving this compound.
| Negative Control Strategy | Description | Advantages | Disadvantages |
| Vehicle Control | The solvent used to dissolve this compound (e.g., DMSO, saline) is administered to the control group in the same volume and concentration as the experimental group. | Simple to implement; accounts for any effects of the solvent. | Does not control for potential off-target effects of the this compound molecule itself. |
| Structurally Unrelated CXCR2 Antagonist | A CXCR2 antagonist with a different chemical scaffold from this compound (e.g., Navarixin, AZD5069, Reparixin). | Helps to confirm that the observed phenotype is due to CXCR2 inhibition rather than an artifact of the specific chemical structure of this compound. | Requires sourcing and validation of a second compound; potential for different off-target effects between the two antagonists. |
| CXCR2 Genetic Knockout | Use of cells or animal models in which the gene for CXCR2 has been deleted. | Provides the most definitive evidence that the biological effect is mediated through CXCR2. | Can be time-consuming and expensive to generate or acquire; potential for developmental compensation in knockout models. |
Quantitative Data Comparison
The following tables summarize representative quantitative data from key functional assays used to assess the activity of CXCR2 antagonists.
Table 1: Inhibition of Neutrophil Migration
Neutrophil migration is a primary function mediated by CXCR2. The data below illustrates the typical inhibitory effects observed with a CXCR2 antagonist compared to a negative control.
| Treatment Group | Neutrophil Migration (%) |
| Vehicle Control (e.g., DMSO) | 100% (normalized) |
| This compound (100 nM) | ~25% |
| CXCR2 Knockout Neutrophils | ~10% |
Note: The exact percentage of inhibition can vary depending on the specific experimental conditions, such as the chemokine concentration used to induce migration.
Table 2: Inhibition of Calcium Mobilization
CXCR2 activation leads to an increase in intracellular calcium. This table shows the inhibitory potency of different CXCR2 antagonists.
| Compound | IC50 (nM) for Calcium Mobilization Inhibition |
| SB 265610 (structurally related to this compound) | 7.7[1] |
| Navarixin | ~1-10 |
| AZD5069 | 0.79[2] |
IC50 values represent the concentration of the antagonist required to inhibit 50% of the calcium response induced by a CXCR2 agonist.
Table 3: Inhibition of ERK Phosphorylation
Extracellular signal-regulated kinase (ERK) is a downstream signaling molecule in the CXCR2 pathway.
| Treatment Group | p-ERK Levels (% of control) |
| Vehicle Control + Chemokine | 100% (normalized) |
| This compound (1 µM) + Chemokine | ~30% |
| CXCR2 Knockout Cells + Chemokine | ~15% |
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and experimental design, the following diagrams are provided.
Caption: CXCR2 Signaling Pathway and Point of Inhibition by this compound.
Caption: General Experimental Workflow for this compound with Negative Controls.
Experimental Protocols
Below are detailed methodologies for the key experiments cited.
Neutrophil Migration (Chemotaxis) Assay (Boyden Chamber)
-
Cell Preparation: Isolate primary neutrophils from whole blood using a density gradient centrifugation method. Resuspend the cells in an appropriate assay buffer.
-
Chamber Setup: Place a porous membrane (typically 3-5 µm pores) between the upper and lower wells of a Boyden chamber.
-
Loading: In the lower chamber, add a chemoattractant such as CXCL8 (IL-8) at a concentration known to induce migration.
-
Treatment: In the upper chamber, add the neutrophil suspension that has been pre-incubated with this compound, vehicle, or another CXCR2 antagonist. For the genetic control, use neutrophils isolated from CXCR2 knockout mice.
-
Incubation: Incubate the chamber at 37°C in a humidified incubator for 1-2 hours to allow for cell migration.
-
Quantification: After incubation, remove the non-migrated cells from the upper surface of the membrane. Fix and stain the migrated cells on the lower surface. Count the number of migrated cells in several high-power fields under a microscope. Alternatively, a fluorescent-based detection method can be used to quantify the migrated cells.
Calcium Mobilization Assay
-
Cell Preparation: Use a cell line stably expressing CXCR2 or primary neutrophils.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions. This is typically done by incubating the cells with the dye for 30-60 minutes at 37°C.
-
Washing: Wash the cells to remove excess extracellular dye.
-
Treatment: Add this compound, vehicle, or another CXCR2 antagonist to the cells and incubate for a short period.
-
Stimulation and Measurement: Place the cells in a fluorometric plate reader. Measure the baseline fluorescence, then inject a CXCR2 agonist (e.g., CXCL8) and immediately begin recording the change in fluorescence intensity over time. The increase in fluorescence corresponds to the rise in intracellular calcium.
-
Data Analysis: Calculate the peak fluorescence intensity or the area under the curve for each condition. For antagonists, generate dose-response curves to determine the IC50 value.
ERK Phosphorylation Assay (Western Blot)
-
Cell Culture and Starvation: Culture CXCR2-expressing cells to sub-confluency. To reduce basal ERK phosphorylation, serum-starve the cells for 4-24 hours prior to the experiment.
-
Treatment: Pre-treat the cells with this compound or the appropriate negative control (vehicle or another antagonist) for 1-2 hours.
-
Stimulation: Stimulate the cells with a CXCR2 agonist (e.g., CXCL8) for a short period (typically 5-15 minutes), which should be optimized for the specific cell type.
-
Lysis: Immediately wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phosphorylated ERK (p-ERK).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe with an antibody for total ERK as a loading control.
-
-
Densitometry: Quantify the band intensities for p-ERK and total ERK. Normalize the p-ERK signal to the total ERK signal for each sample.
References
Introduction to Endothelin Receptors and Antagonists
A Comprehensive Guide to Positive Controls for Endothelin Receptor Antagonism
For researchers and drug development professionals investigating the endothelin system, the selection of appropriate positive controls is crucial for validating experimental assays and accurately interpreting data. This guide provides a comparative overview of commonly used positive controls for endothelin receptor antagonism, focusing on their selectivity, potency, and application in key experimental models.
The endothelin (ET) system plays a critical role in vasoconstriction and cell proliferation.[1] It comprises three peptide ligands (ET-1, ET-2, and ET-3) and two G protein-coupled receptors: the endothelin A (ETA) receptor and the endothelin B (ETB) receptor. ETA receptor activation primarily mediates vasoconstriction and mitogenesis, while the ETB receptor has more diverse roles, including vasodilation via nitric oxide and prostacyclin release from endothelial cells, as well as vasoconstriction in smooth muscle cells.[1]
Endothelin receptor antagonists (ERAs) are classified based on their selectivity for these receptors:
-
Dual ETA/ETB Receptor Antagonists: These compounds inhibit both receptor subtypes.
-
Selective ETA Receptor Antagonists: These molecules preferentially bind to and block the ETA receptor.
-
Selective ETB Receptor Antagonists: These are specific inhibitors of the ETB receptor.
This guide focuses on well-characterized examples from each class that are widely used as positive controls in in vitro and in vivo studies.
Comparison of Positive Controls
The potency and selectivity of endothelin receptor antagonists are typically quantified by their half-maximal inhibitory concentration (IC50) or inhibitor constant (Ki). The following table summarizes these values for commonly used positive controls. It is important to note that these values can vary depending on the experimental conditions, such as the tissue or cell line used and the radioligand employed in binding assays.
| Compound | Class | Receptor Target | IC50 / Ki (nM) | Selectivity (ETA vs. ETB) |
| Bosentan (B193191) | Dual | ETA/ETB | Ki: 4.7 (ETA), 95 (ETB)[2] | ~20-fold for ETA |
| Macitentan | Dual | ETA/ETB | IC50: 0.5 (ETA), 391 (ETB) | ~780-fold for ETA |
| Aprocitentan | Dual | ETA/ETB | IC50: 3.4 (ETA), 987 (ETB) (as Macitentan metabolite)[2] | ~290-fold for ETA |
| Ambrisentan | Selective ETA | ETA | IC50: 0.022 (ETA), 13.3 (ETB) | ~600-fold for ETA |
| Atrasentan | Selective ETA | ETA | IC50: 0.055 (ETA)[2] | Highly Selective for ETA |
| BQ-123 | Selective ETA | ETA | IC50: 7.3 (ETA)[2] | >1000-fold for ETA |
| BQ-788 | Selective ETB | ETB | IC50: 1.2 (ETB)[2] | Highly Selective for ETB |
Endothelin Receptor Signaling Pathway
Endothelin receptors mediate their effects through various intracellular signaling cascades. The binding of endothelin-1 (B181129) (ET-1) to its receptors initiates a conformational change, leading to the activation of G proteins and downstream effector molecules.
Caption: Simplified signaling pathway of ETA and ETB receptors.
Experimental Protocols
Endothelin Receptor Binding Assay
This assay is used to determine the affinity (Ki) of a compound for the endothelin receptors. It is a competitive binding assay where the test compound competes with a radiolabeled ligand (e.g., [¹²⁵I]-ET-1) for binding to the receptors.[3]
Materials:
-
Cell membranes expressing ETA or ETB receptors (e.g., from CHO or HEK293 cells)
-
Radioligand: [¹²⁵I]-ET-1
-
Test compounds (positive controls and unknowns)
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.2% BSA, pH 7.4)
-
Wash buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a microplate, add the cell membranes, [¹²⁵I]-ET-1, and either buffer (for total binding), a high concentration of unlabeled ET-1 (for non-specific binding), or the test compound.
-
Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.
-
Wash the filters with ice-cold wash buffer to remove any unbound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value of the test compound by non-linear regression analysis of the competition binding curve.
-
Calculate the Ki value using the Cheng-Prusoff equation.
Calcium Mobilization Assay
This functional assay measures the ability of an antagonist to inhibit the increase in intracellular calcium ([Ca²⁺]i) induced by an endothelin receptor agonist (e.g., ET-1).
Materials:
-
Cells expressing ETA or ETB receptors (e.g., A10, CHO, or HEK293 cells)
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)
-
ET-1 (agonist)
-
Test compounds (positive controls and unknowns)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Fluorescence plate reader with automated injection capabilities
Procedure:
-
Plate the cells in a black-walled, clear-bottom microplate and allow them to adhere overnight.
-
Load the cells with the calcium-sensitive dye by incubating them with the dye solution for a specified time (e.g., 30-60 minutes) at 37°C.
-
Wash the cells with assay buffer to remove excess dye.
-
Add the test compounds (antagonists) at various concentrations to the wells and incubate for a defined period.
-
Measure the baseline fluorescence.
-
Inject ET-1 into the wells to stimulate the receptors.
-
Immediately and continuously measure the change in fluorescence over time.
-
The antagonist's potency is determined by its ability to reduce the ET-1-induced fluorescence signal.
-
Calculate the IC50 value from the concentration-response curve.
In Vivo Blood Pressure Measurement
This experiment assesses the effect of endothelin receptor antagonists on blood pressure in an animal model, often using radiotelemetry for continuous and stress-free monitoring.[4]
Materials:
-
Experimental animals (e.g., spontaneously hypertensive rats, normotensive rats)
-
Radiotelemetry implants (for blood pressure monitoring)
-
Endothelin receptor antagonist
-
Vehicle control
-
Surgical instruments for implantation
Procedure:
-
Surgically implant the radiotelemetry transmitter in the abdominal aorta or carotid artery of the animal under anesthesia.[4]
-
Allow the animal to recover from surgery for at least one week.
-
Record baseline blood pressure and heart rate for a control period.
-
Administer the endothelin receptor antagonist or vehicle to the animals (e.g., via oral gavage or osmotic minipump).
-
Continuously monitor blood pressure and heart rate for the duration of the study.
-
Analyze the data to determine the effect of the antagonist on blood pressure compared to the vehicle control.
Experimental Workflow
The following diagram illustrates a typical workflow for the evaluation of a novel endothelin receptor antagonist, incorporating the use of positive controls.
References
- 1. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Characterization of the endothelin receptor selective agonist, BQ3020 and antagonists BQ123, FR139317, BQ788, 50235, Ro462005 and bosentan in the heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Endothelin-1 receptor binding assay for high throughput chemical screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Direct blood pressure monitoring in laboratory rodents via implantable radio telemetry - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of SB234551: An Endothelin-A Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Guide to the Preclinical Data of the Selective ETA Antagonist SB234551 in Comparison to Other Endothelin Receptor Antagonists.
This guide provides a detailed comparison of the published preclinical data for this compound, a high-affinity and selective endothelin type A (ETA) receptor antagonist, with other notable endothelin receptor antagonists. The information is intended to assist researchers in evaluating and potentially reproducing published findings.
Introduction to this compound
This compound is a non-peptide antagonist that demonstrates high selectivity for the endothelin-A (ETA) receptor over the endothelin-B (ETB) receptor.[1] Endothelin-1 (ET-1), acting through the ETA receptor, is a potent vasoconstrictor and mitogen, implicating this pathway in various cardiovascular diseases. Selective blockade of the ETA receptor is a therapeutic strategy to counteract the pathological effects of ET-1 while potentially preserving the beneficial functions of the ETB receptor, such as vasodilation and clearance of ET-1.
Comparative Quantitative Data
The following tables summarize the in vitro binding affinities and functional potencies of this compound and other clinically relevant endothelin receptor antagonists.
Table 1: In Vitro Receptor Binding Affinity (Ki, nM)
| Compound | ETA Receptor (Ki, nM) | ETB Receptor (Ki, nM) | Selectivity (ETB/ETA) | Reference |
| This compound | 0.13 | 500 | ~3846 | [1] |
| Bosentan | 4.1 - 43 | 38 - 730 | ~1-17 | [2] |
| Ambrisentan | 0.011 | >4000 | >363,636 | [3][4] |
| Macitentan | 0.5 | 391 | ~782 | |
| Darusentan | 1.4 | 184 | ~131 | [5] |
| Atrasentan | 0.034 | 63.3 | ~1862 | [6] |
Table 2: In Vitro Functional Antagonist Potency (Kb or IC50, nM)
| Compound | Assay | ETA Potency (nM) | ETB Potency (nM) | Reference |
| This compound | Rat Aorta Contraction (Kb) | 1.9 | - | [1] |
| This compound | Human Pulmonary Artery Contraction (Kb) | 1.0 | - | [1] |
| This compound | Rabbit Pulmonary Artery Vasoconstriction (Kb) | - | 555 | [1] |
| This compound | Sarafotoxin S6c-mediated Relaxation (IC50) | - | 7000 | [1] |
| Bosentan | Inhibition of [125I]ET-1 Binding (IC50) | ~200-500 | ~200-500 | |
| Darusentan | Rat Aortic Rings (pA2 = 8.1) | ~7.9 | - | [5] |
| Macitentan | OATP1B1-mediated uptake of atorvastatin (B1662188) (IC50) | - | - | |
| Macitentan | OATP1B3-mediated uptake of estrone-3-sulfate (IC50) | - | - |
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for reproducing published data.
Radioligand Binding Assay for ETA and ETB Receptors
This protocol is a generalized procedure based on standard methods for determining the binding affinity of a compound to its receptor.
Objective: To determine the equilibrium dissociation constant (Ki) of this compound and comparator compounds for the human ETA and ETB receptors.
Materials:
-
Membrane preparations from cells stably expressing human ETA or ETB receptors.
-
[125I]-ET-1 (radioligand).
-
This compound and other test compounds.
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2, and 0.1% BSA).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters (e.g., Whatman GF/C).
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Incubation: In a 96-well plate, combine the cell membrane preparation, [125I]-ET-1 at a concentration near its Kd, and varying concentrations of the unlabeled test compound (e.g., this compound).
-
Total and Non-specific Binding: Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of an unlabeled ligand, such as unlabeled ET-1).
-
Equilibration: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.
Isolated Tissue Functional Assay (Vasoconstriction)
This protocol outlines a general method for assessing the functional antagonist activity of a compound on isolated blood vessels.
Objective: To determine the functional potency (Kb) of this compound as an antagonist of ET-1-induced vasoconstriction.
Materials:
-
Isolated tissue preparations (e.g., rings of rat aorta or human pulmonary artery).
-
Organ baths with a system for measuring isometric tension.
-
Krebs-Henseleit solution (physiological salt solution), gassed with 95% O2 / 5% CO2.
-
Endothelin-1 (ET-1) as the agonist.
-
This compound and other test compounds.
Procedure:
-
Tissue Preparation: Dissect the blood vessel of interest and cut it into rings of appropriate size.
-
Mounting: Mount the tissue rings in the organ baths containing Krebs-Henseleit solution maintained at 37°C and gassed with 95% O2 / 5% CO2.
-
Equilibration: Allow the tissues to equilibrate under a resting tension for a specified period (e.g., 60-90 minutes).
-
Viability Check: Contract the tissues with a standard agent (e.g., potassium chloride) to ensure viability.
-
Antagonist Incubation: Add this compound or another test compound at a specific concentration to the organ bath and incubate for a predetermined time (e.g., 30-60 minutes).
-
Cumulative Concentration-Response Curve: Add increasing concentrations of ET-1 to the organ bath in a cumulative manner and record the contractile response.
-
Data Analysis: Construct concentration-response curves for ET-1 in the absence and presence of the antagonist. The potency of the antagonist is typically expressed as a pA2 value, which is the negative logarithm of the molar concentration of the antagonist that produces a two-fold rightward shift in the agonist concentration-response curve. The Kb value can be calculated from the pA2 value.
Visualizations
Endothelin-A Receptor Signaling Pathway
Caption: Simplified signaling pathway of the Endothelin-A receptor.
Experimental Workflow for Characterizing an ET Receptor Antagonist
Caption: General experimental workflow for antagonist characterization.
References
- 1. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 2. Calcium mobilization and Na+/H+ antiport activation by endothelin in human skin fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Endothelin-1 induces vasodilation in human skin by nociceptor fibres and release of nitric oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Endothelin receptor dimers evaluated by FRET, ligand binding, and calcium mobilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. innoprot.com [innoprot.com]
Comparative Analysis of SB234551 and Alternative ETA Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive pharmacokinetic and pharmacodynamic comparison of the selective endothelin-A (ETA) receptor antagonist, SB234551, with three notable alternatives: atrasentan (B1666376), zibotentan (B1684529), and sitaxentan. The information herein is intended to assist researchers in selecting the most appropriate compound for their specific preclinical and clinical research needs. All quantitative data is presented in standardized tables for ease of comparison, and detailed experimental protocols for key assays are provided.
Pharmacodynamic Profile: Receptor Binding Affinity
The primary pharmacodynamic parameter for these antagonists is their binding affinity to the endothelin receptors, ETA and ETB. A higher affinity for the ETA receptor, coupled with lower affinity for the ETB receptor, indicates greater selectivity and is often a desirable characteristic for targeted therapeutic applications.
| Compound | ETA Receptor Affinity (Ki/IC50, nM) | ETB Receptor Affinity (Ki/IC50, nM) | Selectivity (ETA vs. ETB) |
| This compound | 0.13 (Ki)[1] | 500 (Ki)[1] | ~3846-fold |
| Atrasentan | 0.034 (Ki) | 63.3 (Ki) | ~1862-fold |
| Zibotentan | 13 (IC50)[2] | >1000 (IC50) | >77-fold |
| Sitaxentan | 1.4 (IC50) | >1000 (IC50) | >714-fold |
Note: Ki represents the inhibition constant, while IC50 is the half-maximal inhibitory concentration. Lower values indicate higher binding affinity. The selectivity is a ratio of the ETB to ETA affinity values.
Pharmacokinetic Profile in Rats
Understanding the pharmacokinetic profile of a compound is crucial for designing in vivo studies and predicting its behavior in biological systems. The following table summarizes key pharmacokinetic parameters for this compound and its alternatives in rats.
| Compound | Oral Bioavailability (%) | Time to Maximum Plasma Concentration (Tmax, h) | Plasma Half-life (t1/2, h) | Systemic Clearance (CL, mL/min/kg) |
| This compound | 30[1] | Not Reported | 2.08[1] | 25.0[1] |
| Atrasentan | <1.6 (at 100-2000 mg/kg)[3] | 2-6 (dose-dependent)[3] | Not Reported | Not Reported |
| Zibotentan | Well absorbed (specific % not stated)[4][5] | ~4[4][5] | Not Reported | Not Reported |
| Sitaxentan | Not Reported in rats | Not Reported in rats | Not Reported in rats | Not Reported in rats |
Disclaimer: Direct comparison of pharmacokinetic data should be made with caution due to potential variations in experimental conditions across different studies. Data for atrasentan and sitaxentan in rats is limited in the public domain; some values are derived from studies in other species or are qualitative.
Signaling Pathway and Experimental Workflows
The following diagrams illustrate the endothelin signaling pathway and the general workflows for the key experimental protocols described in this guide.
Caption: Endothelin-1 signaling and antagonist inhibition.
Caption: Workflow for Pharmacodynamic and Pharmacokinetic Analysis.
Experimental Protocols
The following are detailed, representative protocols for the key experiments cited in this guide.
Radioligand Binding Assay for ETA/ETB Receptor Affinity
Objective: To determine the binding affinity (Ki) of test compounds for the ETA and ETB receptors.
Materials:
-
Human recombinant ETA and ETB receptors (expressed in CHO or HEK293 cell membranes)
-
Radioligand: [¹²⁵I]-Endothelin-1
-
Binding buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.2% BSA, pH 7.4
-
Wash buffer: 50 mM Tris-HCl, pH 7.4
-
Test compounds (this compound and alternatives) at various concentrations
-
Non-specific binding control: 1 µM unlabeled Endothelin-1
-
Glass fiber filters (GF/C)
-
Scintillation counter and fluid
Procedure:
-
Prepare cell membrane homogenates expressing either ETA or ETB receptors.
-
In a 96-well plate, add 50 µL of binding buffer, 50 µL of radioligand ([¹²⁵I]-ET-1) at a final concentration of ~50 pM, and 50 µL of the test compound at various concentrations (typically from 10⁻¹¹ to 10⁻⁵ M). For total binding, add 50 µL of buffer instead of the test compound. For non-specific binding, add 50 µL of 1 µM unlabeled Endothelin-1.
-
Add 50 µL of the cell membrane preparation (containing 5-10 µg of protein) to each well.
-
Incubate the plate at 25°C for 120 minutes with gentle agitation.
-
Terminate the binding reaction by rapid filtration through GF/C filters pre-soaked in 0.5% polyethylenimine.
-
Wash the filters three times with 4 mL of ice-cold wash buffer.
-
Measure the radioactivity retained on the filters using a gamma scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 values by non-linear regression analysis of the competition binding data.
-
Calculate the Ki values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Isolated Rat Aorta Contraction Assay
Objective: To assess the functional antagonist activity of the test compounds on ETA receptor-mediated vasoconstriction.
Materials:
-
Male Wistar rats (250-300 g)
-
Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25, glucose 11.1)
-
Endothelin-1 (vasoconstrictor agonist)
-
Test compounds (this compound and alternatives)
-
Organ bath system with isometric force transducers
Procedure:
-
Humanely euthanize a rat and excise the thoracic aorta.
-
Clean the aorta of adhering connective and fatty tissue and cut it into 3-4 mm rings.
-
Suspend the aortic rings in organ baths containing Krebs-Henseleit solution, maintained at 37°C and continuously gassed with 95% O₂ / 5% CO₂.
-
Apply an optimal resting tension of 2 g and allow the tissues to equilibrate for at least 60 minutes, with solution changes every 15 minutes.
-
To assess tissue viability, contract the rings with 60 mM KCl.
-
After washing and returning to baseline, incubate the tissues with the test compound or vehicle for 30 minutes.
-
Generate a cumulative concentration-response curve to Endothelin-1 (10⁻¹⁰ to 10⁻⁷ M).
-
Record the contractile responses isometrically.
-
Analyze the data to determine the pA2 value, which represents the negative logarithm of the molar concentration of an antagonist that produces a 2-fold shift to the right in an agonist's concentration-response curve.
In Vivo Pharmacokinetic Study in Rats
Objective: To determine the key pharmacokinetic parameters of the test compounds after oral and intravenous administration in rats.
Materials:
-
Male Sprague-Dawley rats (250-300 g) with cannulated jugular veins
-
Test compounds formulated for oral (e.g., in 0.5% methylcellulose) and intravenous (e.g., in saline with a co-solvent) administration
-
Blood collection tubes (containing anticoagulant, e.g., EDTA)
-
Centrifuge
-
LC-MS/MS system for bioanalysis
Procedure:
-
Fast the rats overnight prior to dosing.
-
Administer the test compound either orally via gavage or as an intravenous bolus injection through the jugular vein cannula.
-
Collect serial blood samples (approximately 0.2 mL) from the jugular vein at predetermined time points (e.g., 0, 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
Quantify the concentration of the test compound in the plasma samples using a validated LC-MS/MS method.
-
Use pharmacokinetic software (e.g., WinNonlin) to perform a non-compartmental analysis of the plasma concentration-time data.
-
Calculate key pharmacokinetic parameters, including Cmax, Tmax, AUC (Area Under the Curve), t1/2, CL (Clearance), and Vd (Volume of Distribution).
-
Calculate the oral bioavailability (F%) using the formula: F% = (AUCoral / AUCiv) x (Doseiv / Doseoral) x 100.
References
- 1. Radioligand binding assays and quantitative autoradiography of endothelin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Radioligand Binding Assays and Their Analysis | Springer Nature Experiments [experiments.springernature.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. The disposition and metabolism of zibotentan (ZD4054): an oral-specific endothelin A receptor antagonist in mice, rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Procedures for the Safe Disposal of SB234551
This guide provides detailed protocols for the proper disposal of SB234551, identified as Escherichia coli K-12 substr. MG1655 producing 1-deoxy-L-glycero-tetrulose 4-phosphate. As this product contains a non-pathogenic, genetically modified microorganism (E. coli K-12), all waste must be biologically inactivated before disposal to ensure laboratory and environmental safety.
E. coli K-12 strains are generally considered non-pathogenic and are handled under Biosafety Level 1 (BSL-1) containment conditions.[1][2] Most laboratory work with these strains is exempt from the National Institutes of Health (NIH) Guidelines for Research Involving Recombinant or Synthetic Nucleic Acid Molecules, provided the experiments do not involve cloning genes for toxins or from highly pathogenic organisms, and are not large-scale (greater than 10 liters).[1][3]
Decontamination and Disposal Protocols
All materials, including cultures, media, and disposable labware that have come into contact with this compound, must be decontaminated prior to disposal. The two primary methods for decontamination are chemical disinfection and autoclaving.
Quantitative Data for Decontamination
| Method | Agent/Setting | Concentration/Parameters | Contact Time | Application |
| Chemical Disinfection | Household Bleach (Sodium Hypochlorite) | 10% (v/v) solution in water | ≥ 1 hour | Liquid waste, contaminated surfaces, and petri dishes.[4] |
| Ethanol | 70% (v/v) solution in water | ≥ 15 minutes | Surface decontamination of benchtops and equipment.[5] | |
| Autoclaving (Steam Sterilization) | Saturated Steam | 121°C at 15 psi | ≥ 20 minutes | Liquid and solid waste, including petri dishes, pipette tips, and culture tubes.[5] |
Experimental Protocols for Decontamination
1. Chemical Disinfection for Liquid and Solid Waste (Petri Dishes)
This protocol is suitable for small volumes of liquid waste and for the initial decontamination of solid waste like agar (B569324) plates.
-
Preparation of 10% Bleach Solution : To prepare a 10% bleach solution, mix one part standard household bleach (e.g., Clorox®, typically 5.25-6% sodium hypochlorite) with nine parts water.[4]
-
Liquid Waste Decontamination :
-
Collect liquid E. coli K-12 cultures in a suitable, chemically resistant container.
-
Add the 10% bleach solution to the liquid waste to a final concentration of at least 10% bleach.
-
Allow the mixture to stand for a minimum of one hour to ensure complete inactivation.
-
After decontamination, the treated liquid can typically be disposed of down the sanitary sewer.[6]
-
-
Solid Waste (Petri Dishes) Decontamination :
-
Carefully open the petri dishes in a biosafety cabinet or on a protected surface.
-
Pour a generous amount of 10% bleach solution onto the agar surface to completely cover it.[4]
-
Let the plates soak for at least one hour.[4]
-
After soaking, the decontaminated plates can be disposed of in the regular solid waste, although autoclaving is the preferred method for final disposal of solid biohazardous waste.[4][5]
-
2. Autoclaving for Solid and Liquid Waste
Autoclaving is the most effective and recommended method for sterilizing biohazardous waste.
-
Preparation for Autoclaving :
-
Place all solid waste (petri dishes, pipette tips, gloves, etc.) into an autoclavable biohazard bag.[5][7] Do not overfill the bag.
-
For liquid cultures, loosen the caps (B75204) of the containers to allow for steam penetration and to prevent pressure buildup.
-
Place the biohazard bag or liquid containers into a secondary, leak-proof, and autoclavable tray or pan.[7]
-
-
Autoclave Cycle :
-
Place the waste in the autoclave.
-
Run a sterilization cycle at 121°C and 15 psi for a minimum of 20 minutes.[5] Longer times may be necessary for larger loads to ensure complete sterilization.
-
Once the cycle is complete and the waste has cooled, the autoclaved bag containing the solid waste can be disposed of in the regular municipal trash.[5]
-
The sterilized liquid waste can be poured down the sink.[5]
-
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of waste contaminated with this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling SB234551
Essential guidance for the safe laboratory use of SB234551 is critical for protecting researchers and ensuring the integrity of your work. In the absence of a specific Safety Data Sheet (SDS) for this compound, this guide provides a comprehensive overview of best practices for personal protective equipment (PPE), handling, and disposal. These recommendations are based on general safety protocols for potent, research-grade kinase inhibitors. Researchers, scientists, and drug development professionals must handle this compound with a high degree of caution, treating it as a potentially hazardous, biologically active small molecule. The following guidelines are designed to provide immediate and essential safety and logistical information to minimize exposure and maintain a safe laboratory environment.
Personal Protective Equipment (PPE): A Multi-Layered Defense
A multi-layered approach to PPE is mandatory when handling this compound. The appropriate level of protection depends on the specific laboratory activity being performed.
| Laboratory Activity | Recommended Personal Protective Equipment |
| Weighing and Aliquoting (Solid Form) | - Respirator: NIOSH-approved N95 or higher-rated respirator to prevent inhalation of fine powders. - Gloves: Two pairs of nitrile gloves (double-gloving), to be changed immediately upon contamination.[1] - Eye Protection: Chemical splash goggles to provide a complete seal around the eyes.[1] - Lab Coat: A dedicated lab coat, preferably disposable or made of a non-absorbent material.[1] - Ventilation: All weighing and aliquoting must be performed in a certified chemical fume hood or a powder containment hood.[1] |
| Solution Preparation and Handling | - Gloves: Two pairs of nitrile gloves.[1] - Eye Protection: Chemical splash goggles or a face shield if there is a significant splash risk.[1] - Lab Coat: Standard laboratory coat.[1] - Ventilation: Work should be conducted in a chemical fume hood.[1] |
| Cell Culture and In Vitro Assays | - Gloves: Nitrile gloves.[1] - Eye Protection: Safety glasses with side shields.[1] - Lab Coat: Standard laboratory coat.[1] - Biological Safety Cabinet: All cell culture work should be performed in a Class II biological safety cabinet to maintain sterility and protect the user.[1] |
| Waste Disposal | - Gloves: Heavy-duty nitrile or butyl rubber gloves.[1] - Eye Protection: Chemical splash goggles.[1] - Lab Coat: Standard laboratory coat.[1] |
Operational Plan: From Receipt to Disposal
A clear and concise operational plan is essential for the safe management of this compound within the laboratory.
Compound Receipt and Storage
-
Inspect: Upon receipt, visually inspect the package for any signs of damage or leakage.
-
Log: Document the receipt, quantity, and storage location in the laboratory's chemical inventory.
-
Storage: Store the compound in a designated, well-ventilated, and secure area according to the manufacturer's recommendations (e.g., specified temperature, protection from light). Keep the container tightly sealed.[2]
Handling and Experimental Use
-
Designated Area: All work with this compound should be conducted in a designated and clearly marked area within the laboratory.[1]
-
Fume Hood: All manipulations of the solid compound and concentrated solutions must be performed in a certified chemical fume hood to avoid the formation of dust and aerosols.[1][2]
-
Avoid Contamination: Use dedicated spatulas, glassware, and other equipment.[1] If not possible, thoroughly decontaminate equipment after use.
-
Hand Washing: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[1]
Spill Management
In the event of a spill, a clear and immediate response is necessary to contain the area and prevent exposure.
-
Evacuate: Immediately alert others in the area and evacuate the immediate vicinity of the spill.
-
Secure: Secure the area and prevent entry.
-
PPE: Don the appropriate PPE before attempting to clean the spill.
-
Contain: For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, dry sand). For solid spills, carefully cover the spill with a damp paper towel to avoid raising dust.
-
Clean: Gently sweep or wipe the contained material into a designated hazardous waste container. Clean the spill area with an appropriate decontaminating solution.
-
Dispose: Dispose of all contaminated materials as hazardous waste.
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.
-
Solid Waste: Collect in a dedicated, labeled, and sealed hazardous waste container.[3]
-
Liquid Waste: Collect in a dedicated, labeled, and sealed hazardous waste container.[3]
-
Contaminated Sharps: Dispose of in a puncture-resistant sharps container labeled for hazardous chemical waste.[3]
Visualizing the Workflow
To ensure clarity and adherence to safety protocols, the following diagram outlines the key steps in the safe handling workflow for this compound.
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
